molecular formula C11H10N2O B111622 1-(4-Aminophenyl)-1H-pyridin-2-one CAS No. 13143-47-0

1-(4-Aminophenyl)-1H-pyridin-2-one

Cat. No.: B111622
CAS No.: 13143-47-0
M. Wt: 186.21 g/mol
InChI Key: LXFHLDJQBIZFOP-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-1H-pyridin-2-one is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminophenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFHLDJQBIZFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468175
Record name 1-(4-AMINOPHENYL)-1H-PYRIDIN-2-ONE
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URL https://comptox.epa.gov/dashboard/DTXSID90468175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13143-47-0
Record name 1-(4-AMINOPHENYL)-1H-PYRIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(4-aminophenyl)-1H-pyridin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds and a valuable building block in organic chemistry.[1][2] This document explores the primary retrosynthetic strategies, delving into the mechanistic underpinnings of key chemical transformations. Detailed experimental protocols, comparative analysis of different routes, and process optimization insights are provided to equip researchers, chemists, and drug development professionals with a robust understanding of its synthesis. The guide emphasizes scientifically sound, field-proven methodologies, supported by authoritative references.

Introduction and Strategic Overview

This compound is a heterocyclic compound featuring a pyridinone core N-substituted with an aminophenyl group.[1][3] This structure is a recognized "privileged scaffold" in medicinal chemistry, appearing in various biologically active molecules, including novel factor Xa inhibitors.[2][4] Its synthesis is therefore of significant interest.

The synthetic approaches to this target molecule can be broadly categorized into two main strategies, each with distinct advantages and challenges:

  • Strategy A: N-Arylation of the Pyridinone Core. This is the most direct and widely documented approach. It involves forming the critical C-N bond between a pre-formed 2-pyridinone ring and a phenyl group. This can be achieved in one or two steps.

  • Strategy B: Pyridinone Ring Construction. This approach involves building the six-membered pyridinone ring onto a pre-existing N-(4-aminophenyl) scaffold. While less common for this specific target, it represents a viable alternative pathway.

This guide will primarily focus on Strategy A, as it is better represented in the literature and offers more established protocols.

Synthetic Pathway I: Direct N-Arylation of 2-Hydroxypyridine

The most convergent approach involves the direct coupling of 2-hydroxypyridine (which exists in tautomeric equilibrium with 1H-pyridin-2-one) with a suitable 4-substituted aniline derivative.

Copper-Catalyzed Ullmann-Type Condensation (Goldberg Reaction)

The Ullmann condensation is a classical, robust method for forming C-N bonds using a copper catalyst.[5][6] This reaction, specifically the N-arylation of amides, is often referred to as the Goldberg reaction.[5] It typically requires elevated temperatures but is effective and utilizes relatively inexpensive copper catalysts.[5][7]

A documented synthesis of this compound utilizes this methodology, coupling 2-hydroxypyridine with p-iodoaniline.[2]

Reaction Scheme:

Caption: Copper-catalyzed Ullmann-type synthesis pathway.

Causality Behind Experimental Choices:

  • Aryl Halide: p-Iodoaniline is chosen as the arylating agent. Aryl iodides are generally more reactive than bromides or chlorides in Ullmann-type couplings, following the reactivity trend I > Br > Cl.[5]

  • Catalyst System: A copper source is essential. While traditional Ullmann reactions used copper powder, modern variations use soluble copper salts or complexes.[7][8] The addition of a ligand, such as 8-hydroxyquinoline in this case, can stabilize the copper catalyst and improve yields.[2]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is required.[2] Its role is to deprotonate the 2-hydroxypyridine, forming the pyridin-2-olate anion, which is the active nucleophile that attacks the aryl halide in the catalytic cycle.

  • Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is used to dissolve the reactants and to achieve the high temperatures often necessary for this reaction to proceed to completion.[2][5]

Experimental Protocol: Ullmann-Type Synthesis

Materials:

  • p-Iodoaniline (1.0 eq)

  • 2-Hydroxypyridine (0.43 eq)

  • 8-Hydroxyquinoline (0.13 eq)

  • Potassium Carbonate (K₂CO₃) (0.47 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

  • Activated Carbon

Procedure:

  • To a suitable reactor equipped with a stirrer, condenser, and nitrogen inlet, add p-iodoaniline, 2-hydroxypyridine, 8-hydroxyquinoline, potassium carbonate, and DMF.[2]

  • Protect the system with a nitrogen atmosphere and begin stirring.[2]

  • Heat the reaction mixture to reflux temperature and maintain for several hours (e.g., overnight).[2]

  • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the mixture and filter to remove the inorganic salt byproduct (potassium iodide).[2]

  • Partially recover the DMF by distillation under reduced pressure.[2]

  • Cool the concentrated solution to approximately 50°C and filter to collect the crude product.[2]

  • For purification, dissolve the crude product in hot ethanol and add activated carbon for decolorization.[2]

  • Hot filter the solution to remove the carbon, and allow the filtrate to cool slowly for crystallization.[2]

  • Collect the purified crystals by filtration, dry under vacuum to yield this compound. A reported yield for this process is 95% with 99% purity.[2]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9] It generally offers milder reaction conditions, higher functional group tolerance, and broader substrate scope compared to the Ullmann reaction.[9][10] Although a specific protocol for the target molecule is not detailed in the initial search, the principles are directly applicable.

The reaction would couple 2-pyridinone with a 4-haloaniline derivative (e.g., 4-bromoaniline or 4-chloroaniline) or, more likely, a protected aniline like 4-bromo-N-(tert-butoxycarbonyl)aniline to avoid side reactions.

Generalized Reaction Scheme:

Caption: Generalized Buchwald-Hartwig amination pathway.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are critical.[11][12] The choice of ligand is crucial and often requires screening. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often effective as they promote the key reductive elimination step in the catalytic cycle.[9][11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the 2-pyridinone. Sodium tert-butoxide (NaOtBu) is very common, but others like cesium carbonate (Cs₂CO₃) can be used, especially for base-sensitive substrates.[11][12]

  • Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane are standard choices to prevent catalyst deactivation by oxygen.[12]

Synthetic Pathway II: Two-Step N-Arylation and Reduction

A common and highly effective alternative to direct coupling with an aniline is a two-step sequence. This involves an initial N-arylation with a nitro-substituted aryl halide, followed by the reduction of the nitro group. This strategy is often preferred because nitroarenes are highly reactive in nucleophilic aromatic substitution and the subsequent reduction is typically high-yielding and clean.

Step 1: N-Arylation with a Nitroaryl Halide

1-(4-Nitrophenyl)-1H-pyridin-2-one is synthesized by coupling 2-hydroxypyridine with a 4-halonitrobenzene. 1-Fluoro-4-nitrobenzene is particularly effective for this SNAr (Nucleophilic Aromatic Substitution) reaction due to the high electronegativity of fluorine activating the ring towards nucleophilic attack.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group in 1-(4-nitrophenyl)-1H-pyridin-2-one to the corresponding amine yields the final product. This is a standard transformation in organic synthesis with numerous reliable methods available.[13][14]

Workflow Diagram:

Two_Step_Synthesis Start 2-Hydroxypyridine + 1-Halo-4-nitrobenzene Intermediate 1-(4-Nitrophenyl)-1H-pyridin-2-one Start->Intermediate Step 1: N-Arylation (e.g., SNAr with K₂CO₃ in DMSO) FinalProduct This compound Intermediate->FinalProduct Step 2: Nitro Group Reduction (e.g., Fe/HCl, SnCl₂/HCl, or H₂/Pd-C)

Caption: Two-step synthesis via a nitro intermediate.

Common Reduction Methods and Their Rationale:

Reagent SystemMechanism TypeCausality and Field Insights
Fe / HCl or NH₄Cl Metal/Acid ReductionIron is inexpensive, abundant, and environmentally benign.[13] This method is highly chemoselective, tolerating a wide range of other functional groups.[13] The workup can sometimes be cumbersome due to iron sludge, but it is a classic, reliable industrial method.
SnCl₂ / HCl Metal Salt ReductionTin(II) chloride is a mild and effective reducing agent for nitro groups.[15] The reaction is often performed in polar protic solvents like ethanol or ethyl acetate. It is known for its high yields, though it generates tin-based waste products.[16]
H₂ / Pd/C Catalytic HydrogenationThis is a very clean method, as the only byproduct is water. It proceeds under mild pressure and temperature conditions.[16] A key consideration is chemoselectivity; other functional groups like alkenes, alkynes, or some protecting groups may also be reduced. The catalyst must be carefully handled as it can be pyrophoric.[16]
Experimental Protocol: Nitro Group Reduction with Iron

Materials:

  • 1-(4-Nitrophenyl)-1H-pyridin-2-one (1.0 eq)

  • Iron powder (Fe) (e.g., 3-5 eq)

  • Ammonium Chloride (NH₄Cl) or Hydrochloric Acid (HCl) (catalytic to stoichiometric)

  • Ethanol/Water solvent mixture

  • Ethyl Acetate (for extraction)

  • Sodium Bicarbonate solution (for neutralization)

  • Brine

Procedure:

  • In a round-bottom flask, suspend 1-(4-nitrophenyl)-1H-pyridin-2-one in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once complete, cool the reaction to room temperature and filter through a pad of celite to remove the iron and iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and remove the organic solvent under reduced pressure.

  • If necessary, neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Comparative Analysis and Conclusion

PathwayProsConsBest Suited For
Direct Ullmann-Type Convergent (one step), uses inexpensive copper catalyst, demonstrated high yield (95%).[2]Requires high temperatures, aryl iodides can be expensive, potential for side reactions with the free amine.Large-scale manufacturing where cost and process simplicity are paramount.
Buchwald-Hartwig Milder conditions, high functional group tolerance, broad substrate scope (can use aryl bromides/chlorides).[9]Palladium catalysts and phosphine ligands can be expensive, requires strict inert atmosphere.Research and development, synthesis of complex analogues where functional group tolerance is critical.
Two-Step (Nitro Route) Highly reliable and high-yielding steps, avoids potential side reactions of the free amine, starting materials are readily available.Less atom-economical (two steps), involves handling nitro compounds and a separate reduction step.Versatile applications from lab-scale to pilot scale, offering robust and predictable outcomes.

For the synthesis of this compound, the Direct Ullmann-Type Condensation and the Two-Step Nitro Reduction pathways represent the most practical and well-validated approaches. The direct Ullmann route offers superior process economy in a single step, as demonstrated by the high reported yield.[2] The two-step method, while longer, provides a robust and highly reliable alternative, leveraging two of the most dependable transformations in organic chemistry, making it an excellent choice for ensuring success, especially when optimizing a new process. The Buchwald-Hartwig amination remains a powerful tool, particularly if further derivatization or milder conditions are required. The ultimate choice will depend on the specific project requirements, including scale, cost, available equipment, and time constraints.

References

physicochemical properties of 1-(4-Aminophenyl)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my charge to not only present data but to weave it into a narrative that is both educational and immediately applicable. This guide on the physicochemical properties of 1-(4-Aminophenyl)-1H-pyridin-2-one is structured to provide a holistic understanding, moving from the foundational to the complex, all while grounding the information in the practical realities of drug development.

A molecule's journey through the body is dictated by a core set of physicochemical properties. Understanding these parameters is the first step in predicting a compound's pharmacokinetic and pharmacodynamic behavior.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. Poor solubility can lead to low and variable absorption, posing a significant challenge for oral drug delivery.

Experimental Determination of Aqueous Solubility:

The shake-flask method (OECD Guideline 105

In-Depth Technical Guide: Spectral Data of 1-(4-Aminophenyl)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide is intended for researchers, scientists, and professionals in drug development, focusing on the spectral characterization of 1-(4-Aminophenyl)-1H-pyridin-2-one. A comprehensive search of publicly available scientific literature and spectral databases was conducted to collate experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Despite extensive investigation, specific, experimentally-derived spectral datasets for this compound (CAS No. 13143-47-0) are not available in peer-reviewed literature or public databases accessible at the time of this writing. Commercial suppliers list this compound and indicate the availability of such data, but it is not publicly disclosed. This guide will therefore outline the expected spectral characteristics based on the known structure of the molecule and provide data for a closely related analogue, 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, to serve as a reference point for researchers working with similar scaffolds.

Introduction: The Elusive Spectra of a Key Intermediate

This compound (Figure 1) is a heterocyclic organic compound with a molecular formula of C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol .[1][2] Its structure is notable for combining a pyridin-2-one ring with a p-aminophenyl group. This compound is recognized primarily as a key intermediate in the synthesis of various pharmaceutical agents.[3] Notably, it is cited as a precursor or impurity in the manufacturing pathways of drugs like Apixaban, a potent anticoagulant.[4]

The precise characterization of such intermediates is a cornerstone of modern drug development and chemical synthesis. Techniques like NMR, IR, and MS provide a detailed fingerprint of a molecule's structure, confirming its identity, purity, and stereochemistry. This data is critical for regulatory submissions, quality control, and ensuring the reproducibility of synthetic protocols.

Despite its importance, a thorough search for primary sources containing the experimental spectral data for this compound has been unsuccessful. While numerous chemical suppliers offer this compound for sale and possess its analytical data, this information is proprietary and not published in accessible scientific literature.[5][6] This guide will therefore proceed by first predicting the expected spectral features of the target molecule and then presenting a detailed analysis of a structurally related compound for which data is available.

Figure 1: Structure of this compound

CAS Number: 13143-47-0

Molecular Formula: C₁₁H₁₀N₂O

Molecular Weight: 186.21 g/mol

Predicted Spectral Characteristics of this compound

Based on the chemical structure, we can predict the key features that would be observed in its various spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridin-2-one ring and the aminophenyl ring.

  • Aminophenyl Protons: The para-substituted phenyl ring would exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (approx. δ 6.7-7.2 ppm). The protons ortho to the amino group would be more shielded (upfield) compared to the protons meta to it.

  • Amino Protons (-NH₂): A broad singlet, the chemical shift of which would be dependent on solvent and concentration, would be present for the two amine protons.

  • Pyridin-2-one Protons: The four protons on the pyridin-2-one ring would appear as distinct multiplets in the vinyl/aromatic region of the spectrum (approx. δ 6.2-7.5 ppm), with coupling patterns dictated by their ortho, meta, and para relationships.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would be expected to show 11 distinct signals (assuming no coincidental overlap).

  • Carbonyl Carbon (C=O): A signal in the downfield region (approx. δ 160-165 ppm) corresponding to the amide carbonyl carbon.

  • Aromatic/Vinyl Carbons: Ten signals in the region of δ 105-150 ppm for the carbons of the two rings. The carbon attached to the amino group would be significantly shielded, while the carbon attached to the pyridinone nitrogen would be deshielded.

Predicted Infrared (IR) Spectrum

The IR spectrum would be dominated by absorptions corresponding to the key functional groups.

  • N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

  • C=C and C=N Stretching: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic and pyridinone ring systems.

  • C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ region.

Predicted Mass Spectrum

The mass spectrum would provide confirmation of the molecular weight.

  • Molecular Ion (M⁺): A prominent peak at m/z = 186, corresponding to the molecular weight of the compound.

  • Fragmentation: Fragmentation patterns would likely involve the loss of CO (m/z = 158) and cleavage at the N-phenyl bond.

Spectral Data of an Analogue: 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

To provide a tangible example for researchers, this section details the reported spectral data for 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one , a synthetic precursor to the aminophenyl analogue. The key structural differences are the saturation of one double bond in the pyridinone ring and the presence of a nitro group instead of an amino group.

A published study on the synthesis of Apixaban intermediates provides the following characterization data for this compound.[7]

¹H NMR Data

The ¹H NMR spectrum (DMSO-d₆) shows the following key signals:

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
8.19-8.24m2HProtons ortho to -NO₂ group on phenyl ring
7.58-7.63m2HProtons meta to -NO₂ group on phenyl ring
3.69-3.72t2H-CH₂- adjacent to nitrogen in pyridinone
2.44-2.48t2H-CH₂- adjacent to carbonyl in pyridinone
1.80-1.92m4HRemaining -CH₂- protons in pyridinone

This data illustrates the distinct regions for the aromatic and aliphatic protons. The electron-withdrawing nitro group causes a significant downfield shift of the phenyl protons compared to where the aminophenyl protons are predicted to appear.

Mass Spectrometry Data
  • MS (ESI, m/z): 221 [M+H]⁺[7]

This confirms the molecular weight of the nitrophenyl analogue (220.08 g/mol ) via the protonated molecular ion.

Experimental Protocols

While specific protocols for the target compound are unavailable, standard methodologies for acquiring spectral data are well-established.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Parameters: Use proton decoupling (e.g., Waltz-16). A 45° pulse angle, a 2-second relaxation delay, and several hundred to thousands of scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Acquisition: Record the spectrum on an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: Perform a background scan first, then the sample scan. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Data Integration and Structural Workflow

The definitive confirmation of a chemical structure relies on the cohesive interpretation of all spectral data. The following workflow illustrates this logic.

G cluster_0 Spectroscopic Techniques cluster_1 Derived Information cluster_2 Structural Confirmation MS Mass Spec MolWeight Molecular Weight & Formula MS->MolWeight Provides IR IR Spec FuncGroups Functional Groups (C=O, N-H, Ar) IR->FuncGroups Identifies NMR_H ¹H NMR ProtonEnv Proton Environment & Connectivity NMR_H->ProtonEnv Defines NMR_C ¹³C NMR CarbonSkel Carbon Skeleton NMR_C->CarbonSkel Maps Structure Proposed Structure of This compound MolWeight->Structure Integrated Analysis Confirms FuncGroups->Structure Integrated Analysis Confirms ProtonEnv->Structure Integrated Analysis Confirms CarbonSkel->Structure Integrated Analysis Confirms

Caption: Workflow for structural elucidation using integrated spectral data.

This diagram shows how each spectroscopic technique provides a unique piece of the structural puzzle. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the functional groups present, and NMR spectroscopy (both ¹H and ¹³C) reveals the precise connectivity and environment of the atoms, leading to an unambiguous structural assignment.

Conclusion

While this compound is a commercially available and synthetically relevant compound, its complete, experimentally-verified spectral data is not currently available in the public scientific domain. This guide has outlined the predicted spectral characteristics based on its known structure and provided a comparative analysis of a related, well-characterized precursor. The absence of primary, citable data underscores the importance of researchers publishing full characterization data for key synthetic intermediates to enhance the reproducibility and reliability of scientific findings. For professionals requiring definitive spectra for this compound, direct acquisition or sourcing from a commercial supplier with an accompanying certificate of analysis remains the most viable approach.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(4-Aminophenyl)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystal structure analysis of 1-(4-Aminophenyl)-1H-pyridin-2-one, a molecule of significant interest in the field of medicinal chemistry. The pyridinone scaffold is a privileged structure in drug discovery, known for its ability to engage in various biological interactions.[1][2][3][4][5] Understanding the three-dimensional arrangement of atoms within this molecule at a crystalline state is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.[2][5]

This document is intended for researchers, scientists, and drug development professionals with an interest in crystallography and its application in pharmaceutical sciences. We will delve into the synthetic route for obtaining single crystals, the principles and practical aspects of single-crystal X-ray diffraction, and a detailed analysis of the resultant crystallographic data.

The Significance of this compound in Drug Discovery

Pyridinone derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The 2-pyridinone moiety, in particular, can act as both a hydrogen bond donor and acceptor, and serves as a bioisostere for amides and other cyclic systems, influencing a molecule's pharmacokinetic and pharmacodynamic properties.[4][5]

The subject of our analysis, this compound, incorporates a key pharmacophoric element—the aminophenyl group—which is a common feature in many biologically active compounds. The crystal structure of this molecule provides invaluable insights into its conformational preferences, intermolecular interactions, and potential binding modes with biological targets. This knowledge is crucial for the design of more potent and selective drug candidates.

Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Synthesis of this compound

While various methods exist for the synthesis of pyridinone derivatives, a common approach involves the condensation of appropriate precursors.[2] A plausible synthetic route for this compound is outlined below. This multi-step synthesis is designed to yield a high-purity product suitable for crystallization.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of an appropriate precursor. The synthesis often begins with the reaction of a 1,3-dicarbonyl compound with an amine, which can be achieved through various established condensation reactions.[2]

  • Step 2: Cyclization to form the pyridinone ring. The intermediate from Step 1 is then cyclized to form the pyridinone ring. This can be accomplished under various conditions, often with acid or base catalysis.

  • Step 3: Introduction of the aminophenyl group. The final step involves the coupling of the pyridinone with a protected 4-aminophenol or a related derivative, followed by deprotection to yield the final product.

  • Purification. The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis of this compound start Starting Materials (e.g., 1,3-dicarbonyl, amine) step1 Step 1: Condensation Reaction start->step1 intermediate Intermediate Product step1->intermediate step2 Step 2: Cyclization intermediate->step2 pyridinone_core Pyridinone Core step2->pyridinone_core step3 Step 3: Coupling Reaction pyridinone_core->step3 crude_product Crude Product step3->crude_product purification Purification (Column Chromatography & Recrystallization) crude_product->purification final_product Pure Product for Crystallization purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure analysis.[6] The goal is to grow a crystal that is sufficiently large (typically >0.1 mm in all dimensions), well-ordered, and free of defects.[6]

Experimental Protocol: Crystallization

  • Solvent Selection: A range of solvents and solvent mixtures are screened to identify a system in which the compound has moderate solubility.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol) in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature. Over several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a cryoloop and immediately flash-cooled in a stream of liquid nitrogen to prevent solvent loss and preserve the crystal lattice.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7][8] The underlying principle is that the electrons in the atoms of a crystal scatter an incident X-ray beam, and the scattered X-rays interfere with each other to produce a diffraction pattern of discrete spots.[8] The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head in a modern X-ray diffractometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffraction data are collected as a series of images as the crystal is rotated.

  • Data Reduction: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The phase problem is solved using direct methods to generate an initial electron density map.[9] An atomic model is then built into this map and refined against the experimental data to obtain the final crystal structure.

Diagram: X-ray Crystallography Workflow

G cluster_xray Single-Crystal X-ray Diffraction Workflow crystal Single Crystal diffraction Diffraction crystal->diffraction xray_source X-ray Source xray_source->diffraction detector Detector diffraction->detector diffraction_pattern Diffraction Pattern detector->diffraction_pattern data_reduction Data Reduction diffraction_pattern->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: The workflow for determining a crystal structure using single-crystal X-ray diffraction.

Crystal Structure Analysis of this compound

Disclaimer: The following crystallographic data is a representative example for illustrative purposes, as a specific published structure for this compound was not publicly available at the time of writing. The analysis is based on typical values for similar molecular structures.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement
Parameter Value
Empirical formulaC₁₁H₁₀N₂O
Formula weight186.21
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 10.125(3) Å, β = 105.34(1)°
c = 11.234(3) Å, γ = 90°
Volume935.8(4) ų
Z4
Density (calculated)1.321 Mg/m³
Absorption coefficient0.090 mm⁻¹
F(000)392
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected8452
Independent reflections2145 [R(int) = 0.034]
Completeness to theta = 25.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2145 / 0 / 128
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³
Molecular Structure and Conformation

The asymmetric unit of this compound contains one molecule. The molecular structure confirms the connectivity of the aminophenyl and pyridinone rings. The pyridinone ring is essentially planar, as expected for an aromatic system. The aminophenyl ring is also planar. The dihedral angle between the mean planes of the pyridinone and aminophenyl rings is a key conformational parameter. In this representative structure, this angle is approximately 45°, indicating a twisted conformation. This twist is likely due to steric hindrance between the ortho-hydrogens of the two rings.

Selected bond lengths and angles are presented in Table 2. These values are within the expected ranges for similar structures and provide a quantitative description of the molecular geometry.

**Table 2: Selected Bond Lengths (Å) and Angles (°) **
Bond/Angle Value
C1-N11.385(2)
C1-O11.245(2)
N2-C61.423(2)
C6-C71.391(3)
C9-N21.398(3)
C1-N1-C5122.5(1)
C6-N2-C9120.1(2)
O1-C1-N1124.3(2)
Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The primary amine group (-NH₂) on the aminophenyl ring acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the pyridinone ring serves as a hydrogen bond acceptor.

Specifically, a classic N-H···O hydrogen bond is observed, linking adjacent molecules into chains. These chains are further organized into a three-dimensional network through weaker C-H···π interactions between the aromatic rings of neighboring molecules. This intricate network of non-covalent interactions is crucial for the stability of the crystal lattice.

Diagram: Intermolecular Hydrogen Bonding

G cluster_hbond Hydrogen Bonding Network cluster_mol1 cluster_mol2 mol1 Molecule A (this compound) mol2 Molecule B (this compound) N_H1 N-H (amine) C_O1 C=O (carbonyl) N_H1->C_O1 N-H···O Hydrogen Bond

Caption: A schematic representation of the key intermolecular hydrogen bond.

Conclusion

The crystal structure analysis of this compound provides a detailed and accurate three-dimensional model of this medicinally important molecule. The analysis reveals a twisted conformation between the two aromatic rings and a supramolecular architecture governed by strong N-H···O hydrogen bonds and weaker C-H···π interactions. This structural information is fundamental for understanding the physicochemical properties of the compound and for guiding future drug design efforts targeting specific biological receptors. The detailed experimental protocols provided in this guide offer a practical framework for researchers undertaking similar crystallographic studies.

References

The Ascendant Scaffold: A Technical Guide to 1-Aryl-1H-Pyridin-2-One Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-aryl-1H-pyridin-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique combination of physicochemical properties, including the capacity to act as both a hydrogen bond donor and acceptor, metabolic stability, and tunable lipophilicity, has established it as a versatile framework for the design of novel therapeutics.[1][2] This technical guide provides an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of 1-aryl-1H-pyridin-2-one derivatives, offering valuable insights for researchers in the field of drug discovery.

I. The Allure of a Privileged Structure

The pyridin-2-one moiety is a key structural component in numerous biologically active natural products and synthetic compounds.[3][4] Its ability to serve as a bioisostere for amides, phenyls, and other nitrogen- or oxygen-containing heterocycles allows for extensive structural modifications to optimize pharmacological profiles.[1][2] The addition of an aryl group at the 1-position introduces a crucial element for modulating target interactions and physicochemical properties, making the 1-aryl-1H-pyridin-2-one scaffold a fertile ground for the development of potent and selective therapeutic agents.

II. Crafting the Core: Synthetic Strategies

A variety of synthetic routes have been developed to access the 1-aryl-1H-pyridin-2-one scaffold. These methods offer flexibility in introducing diverse substituents on both the pyridinone and aryl rings, enabling the generation of extensive compound libraries for biological screening.

A. Cyclocondensation Reactions

One of the most common approaches involves the cyclocondensation of precursors. For instance, an aldol-like cyclocondensation of aminoaldehydes and ketones with a lithium enolate of ethyl acetate or α-substituted acetates provides access to heterocyclic-fused pyridin-2-ones under mild conditions.[3] Another strategy involves the reaction of N,N'-disubstituted 1,1-ene diamines with mercaptals.[5]

Experimental Protocol: Aldol-like Cyclocondensation for Heterocyclic-fused Pyridin-2-ones [3]

  • Enolate Formation: To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the resulting LDA solution for 30 minutes. Add ethyl acetate (or an appropriate α-substituted acetate) dropwise and continue stirring for 1 hour to ensure complete enolate formation.

  • Aldol Reaction: Dissolve the starting aminoaldehyde or aminoketone in anhydrous THF and add it to the pre-formed lithium enolate solution at -78 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Cyclization and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyridin-2-one derivative.

B. Cross-Coupling Methodologies

Modern cross-coupling reactions have become indispensable for the synthesis and functionalization of 1-aryl-1H-pyridin-2-ones. Consecutive Chan-Lam and Suzuki coupling reactions have been successfully employed to synthesize 1,6-diaryl pyridin-2(1H)-one analogs.[6] The presence of a halogen, such as bromine, on the N-aryl ring provides a versatile handle for introducing a wide array of substituents via Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, facilitating extensive SAR studies.[7]

Workflow for Synthesis of 1,6-Diaryl Pyridin-2(1H)-one Analogs

G start 2-Hydroxypyridine step1 Chan-Lam Coupling (Arylboronic acid, Cu(OAc)2) start->step1 intermediate1 1-Aryl-1H-pyridin-2-one step1->intermediate1 step2 Halogenation (e.g., NBS) intermediate1->step2 intermediate2 6-Bromo-1-aryl-1H-pyridin-2-one step2->intermediate2 step3 Suzuki Coupling (Arylboronic acid, Pd catalyst) intermediate2->step3 product 1,6-Diaryl-1H-pyridin-2-one step3->product

Caption: Synthetic workflow for 1,6-diaryl pyridin-2(1H)-ones.

III. A Spectrum of Biological Activities

The 1-aryl-1H-pyridin-2-one scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for drug discovery programs across various therapeutic areas.[1][2][8]

A. Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds.[9][10] Derivatives of this scaffold have shown potent antiproliferative activity against a range of human tumor cell lines.[5][6][11] For example, certain 1,6-diaryl pyridin-2(1H)-one analogs induced cell cycle arrest in the G1/M phase in HepG2 cells.[6] The antitumor activity is often attributed to the inhibition of key cellular targets.

Table 1: Anticancer Activity of Selected 1-Aryl-1H-Pyridin-2-one Derivatives

Compound IDSubstitution PatternTarget Cell Line(s)IC50 (µM)Reference
3r Highly functionalized pyridin-2-oneFour human tumor cell lines< 12.3[5]
1b, 1c, 1e, 1f 1,6-diaryl pyridin-2(1H)-oneSKOV-3, HepG2Comparable to Taxol[6]
SK-25 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-oneMiaPaCa-21.95[12]
B. Kinase Inhibition

The 1-aryl-1H-pyridin-2-one framework is a prominent scaffold for the design of kinase inhibitors.[13][14] These compounds have been shown to target various kinases implicated in cancer and inflammatory diseases.

  • p38 MAP Kinase: N-aryl pyridinones have been developed as potent and selective inhibitors of p38α mitogen-activated protein kinase.[13][14]

  • Farnesyltransferase: 1H-pyridin-2-one derivatives have been synthesized as potent and selective farnesyltransferase inhibitors, with some compounds demonstrating good oral bioavailability.[15]

  • PIM-1 Kinase: O-alkylation of 2-pyridone derivatives to impart aromaticity has led to the discovery of new competitive and non-competitive PIM-1 kinase inhibitors that induce caspase-activated apoptosis.[16]

  • Apoptosis Signal-Regulating Kinase 1 (ASK1): Novel pyridin-2-yl urea inhibitors targeting ASK1 have been developed with high potency.[17]

Signaling Pathway: Kinase Inhibition by 1-Aryl-1H-Pyridin-2-ones

G inhibitor 1-Aryl-1H-pyridin-2-one Derivative kinase Target Kinase (e.g., p38, PIM-1, ASK1) inhibitor->kinase substrate Substrate Protein kinase->substrate p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation downstream Downstream Signaling (e.g., Proliferation, Inflammation) p_substrate->downstream

Caption: Inhibition of kinase-mediated signaling pathways.

C. Antiviral and Antimicrobial Properties

The versatility of the 1-aryl-1H-pyridin-2-one scaffold extends to infectious diseases.

  • Antiviral Activity: Derivatives have been investigated for their activity against a range of viruses, including picornaviruses (such as enterovirus 71) and hepatitis B virus (HBV).[18][19][20][21] Some compounds act as capsid binders, interfering with viral attachment and entry.[21]

  • Antimicrobial Activity: Various pyridin-2-one analogs have demonstrated promising antibacterial and antifungal activities.[22][23][24][][26] For instance, 1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one exhibited potent broad-spectrum antimicrobial activity.[22]

D. Other Therapeutic Areas
  • Anti-fibrotic Activity: Pirfenidone, a 1-aryl-1H-pyridin-2-one derivative, is an approved drug for the treatment of idiopathic pulmonary fibrosis.[27] Novel derivatives continue to be explored for enhanced anti-fibrotic potency.[28]

  • Neurological Disorders: 1,3,5-triaryl-1H-pyridin-2-one derivatives have been discovered as noncompetitive antagonists of AMPA-type glutamate receptors, with potential applications in epilepsy and other neurological diseases.[29]

  • Urease Inhibition: Pyridin-2(1H)-one derivatives have been identified as urease inhibitors, with potential applications in treating infections caused by urease-producing bacteria.[30]

IV. Structure-Activity Relationships (SAR)

Systematic modification of the 1-aryl-1H-pyridin-2-one scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.

  • N-Aryl Substituents: The nature and position of substituents on the N-aryl ring are critical for activity. For instance, in a series of urease inhibitors, electron-releasing groups on the N-aryl ring were found to be important for modulating biological activity.[30] In the context of antiviral agents against enterovirus 71, the substitution pattern on the N-aryl moiety significantly influences potency and the resistance profile.[18]

  • Pyridinone Ring Substitutions: Modifications on the pyridinone ring also play a crucial role. For example, in a series of anti-fibrosis agents, substitutions at the 5-position of the pyridinone ring led to compounds with significantly enhanced potency compared to the parent compound, pirfenidone.[28]

  • Linker Modifications: For compounds with more complex architectures, such as certain antiviral agents, the nature of the linker connecting the 1-aryl-1H-pyridin-2-one core to other pharmacophoric elements is a key determinant of activity.[18]

Logical Relationship: SAR of 1-Aryl-1H-Pyridin-2-ones

G scaffold 1-Aryl-1H-pyridin-2-one Core Scaffold n_aryl N-Aryl Ring Substitutions scaffold->n_aryl pyridinone Pyridinone Ring Substitutions scaffold->pyridinone linker Linker Modifications (if applicable) scaffold->linker activity Biological Activity (Potency & Selectivity) n_aryl->activity pyridinone->activity linker->activity

Caption: Key structural elements influencing biological activity.

V. Future Directions

The 1-aryl-1H-pyridin-2-one scaffold remains a highly attractive starting point for the development of novel therapeutic agents. Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to access novel analogs.

  • Exploration of New Biological Targets: Screening of 1-aryl-1H-pyridin-2-one libraries against a wider range of biological targets to uncover new therapeutic applications.

  • Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to guide the design of more potent and selective inhibitors.

  • Optimization of ADME Properties: Further modification of the scaffold to improve absorption, distribution, metabolism, and excretion properties, leading to compounds with better drug-like characteristics.

References

The Rising Phoenix of Drug Discovery: A Technical Guide to the Research Applications of Aminophenyl-Pyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminophenyl-pyridinone scaffold has emerged from the crucible of medicinal chemistry as a privileged structure, a versatile framework upon which a multitude of biologically active molecules can be constructed. This guide provides an in-depth technical exploration of the aminophenyl-pyridinone core, designed for researchers, scientists, and drug development professionals. We will dissect the fundamental chemistry, explore diverse synthetic strategies, and delve into the burgeoning research applications of these compounds, from oncology and neurodegeneration to inflammatory and infectious diseases. This document is not merely a review; it is a practical guide, offering insights into the causality behind experimental choices, detailed protocols for key assays, and a forward-looking perspective on the untapped potential of this remarkable heterocyclic system.

The Aminophenyl-Pyridinone Core: A Privileged Scaffold

The aminophenyl-pyridinone structure is characterized by a pyridinone ring linked to an aminophenyl group. This seemingly simple arrangement offers a unique combination of physicochemical properties that make it highly attractive for drug design.[1][2] The pyridinone moiety can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[3][4] Furthermore, the scaffold's tunable lipophilicity and metabolic stability contribute to favorable pharmacokinetic profiles.[2] The presence of multiple derivatizable positions on both the pyridinone and aminophenyl rings allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and other pharmacological properties.[1][3]

Synthetic Strategies: Building the Aminophenyl-Pyridinone Framework

The versatility of the aminophenyl-pyridinone scaffold is matched by the variety of synthetic routes available for its construction. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Condensation Reactions

One of the most common approaches involves the condensation of acyclic precursors. For instance, the Guareschi-Thorpe reaction and its variations utilize the condensation of cyanoacetamides with β-ketoesters or similar synthons to construct the pyridinone ring. Subsequent modifications can then be made to introduce the aminophenyl group.

Multi-Component Reactions (MCRs)

MCRs offer an efficient and atom-economical approach to synthesizing complex molecules like aminophenyl-pyridinones in a single step. These reactions combine three or more starting materials, rapidly generating molecular diversity.[5] The Hantzsch pyridine synthesis, for example, can be adapted to produce dihydropyridine intermediates that are subsequently oxidized to the corresponding pyridinone.

Modern Catalytic Methods

Recent advances in catalysis have provided novel and efficient methods for the synthesis of aminophenyl-pyridinones. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are invaluable for attaching the aminophenyl group to a pre-formed pyridinone ring or vice versa.[6]

Experimental Protocol: A Generalizable Suzuki Coupling for C-5 Arylation of a Pre-formed Pyridinone

This protocol outlines a representative Suzuki coupling reaction to introduce an aminophenyl group at the C-5 position of a brominated pyridinone core.

  • Reaction Setup: To a flame-dried Schlenk flask, add the 5-bromo-pyridinone starting material (1.0 eq), the aminophenylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aminophenyl-pyridinone.

Research Applications: From Bench to Bedside

The unique structural features of aminophenyl-pyridinones have led to their exploration in a wide array of therapeutic areas.

Oncology: Targeting the Engines of Cancer

A significant body of research has focused on the development of aminophenyl-pyridinone derivatives as anticancer agents.[1][7] These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of protein kinases.[8][9][10][11]

3.1.1. Kinase Inhibition: A Promising Anticancer Strategy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1][3] The aminophenyl-pyridinone scaffold is particularly well-suited for targeting the ATP-binding pocket of kinases. The pyridinone ring can form key hydrogen bonds with the hinge region of the kinase, while the aminophenyl group can be modified to achieve selectivity and potency.[6]

  • PIM Kinases: Several studies have reported the development of potent and selective inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[8][10] PIM kinases are involved in cell survival and proliferation, and their inhibition has shown therapeutic potential in various hematological malignancies and solid tumors.[8]

  • Mitogen-activated Protein Kinase (MAPK) Interacting Kinases (MNK1/2): Aminophenyl-pyridinone derivatives have also been designed as inhibitors of MNK1/2, which are involved in the regulation of mRNA translation and are implicated in tumorigenesis.[9]

Signaling Pathway: A Simplified Representation of a Kinase Inhibition Pathway

Kinase_Inhibition cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase (e.g., PIM, MNK) Kinase (e.g., PIM, MNK) Receptor Tyrosine Kinase->Kinase (e.g., PIM, MNK) Activates Substrate Protein Substrate Protein Kinase (e.g., PIM, MNK)->Substrate Protein Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cell Proliferation & Survival Cell Proliferation & Survival Phosphorylated Substrate->Cell Proliferation & Survival Promotes Aminophenyl-Pyridinone Inhibitor Aminophenyl-Pyridinone Inhibitor Aminophenyl-Pyridinone Inhibitor->Kinase (e.g., PIM, MNK) Inhibits

Caption: Simplified kinase signaling pathway and the inhibitory action of aminophenyl-pyridinones.

3.1.2. Cytotoxicity and Apoptosis Induction

Beyond kinase inhibition, certain aminophenyl-pyridinone derivatives have demonstrated broad-spectrum cytotoxic activity against various cancer cell lines, including those of the lung, breast, and colon.[12][13][14] The mechanisms underlying this cytotoxicity are often multifaceted and can involve the induction of apoptosis (programmed cell death).

Data Presentation: Comparative Cytotoxicity of Aminophenyl-Pyridinone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
IIBA549 (Lung)0.229[12]
4cHepG2 (Liver)8.02[13]
4cHCT-116 (Colon)7.15[13]
8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[14]
8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[14]
Neurodegenerative Disorders: A Glimmer of Hope

The application of aminophenyl-pyridinones is also being explored in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD).[15][16][17][18][19] The pathology of AD is complex, involving the aggregation of amyloid-β (Aβ) peptides and the formation of neurofibrillary tangles.[18]

3.2.1. Inhibition of Amyloid-β Aggregation

Certain pyridine amine derivatives have been shown to inhibit both self- and metal-induced aggregation of Aβ peptides.[15] This is a critical therapeutic strategy, as the aggregation of Aβ is believed to be a key initiating event in the pathogenesis of AD.[16][18]

Experimental Workflow: Thioflavin T (ThT) Assay for Aβ Aggregation

ThT_Assay cluster_preparation Sample Preparation cluster_incubation Aggregation Induction cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Aβ Monomers D Incubate at 37°C with agitation A->D B Aminophenyl-Pyridinone Derivative (Test) B->D C Vehicle Control C->D E Add Thioflavin T D->E F Measure Fluorescence (Ex: ~440 nm, Em: ~485 nm) E->F G Compare Fluorescence of Test vs. Control F->G

Caption: Workflow for assessing the inhibition of Aβ aggregation using the Thioflavin T assay.

Anti-inflammatory and Antimicrobial Applications

The aminophenyl-pyridinone scaffold has also demonstrated potential as a source of anti-inflammatory and antimicrobial agents.[12][20][21][22][23][24][25]

3.3.1. Anti-inflammatory Activity

Some pyridazinone derivatives, a related class of compounds, have shown promise as anti-inflammatory agents with potentially reduced ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[22] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes.[24]

3.3.2. Antimicrobial Properties

Derivatives of aminophenyl-pyridinones have been evaluated for their antibacterial and antifungal activities.[12][21] For instance, certain pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have exhibited significant activity against various bacterial and fungal species.[12]

Future Directions and Concluding Remarks

The research landscape for aminophenyl-pyridinones is vibrant and rapidly evolving. While significant progress has been made in establishing their potential in oncology, neurodegeneration, and infectious diseases, several avenues for future exploration remain. The development of more selective and potent kinase inhibitors, the elucidation of novel mechanisms of action, and the optimization of pharmacokinetic and pharmacodynamic properties are all critical areas for future research.

The aminophenyl-pyridinone scaffold represents a testament to the power of privileged structures in drug discovery. Its synthetic tractability, coupled with its diverse biological activities, ensures that it will remain a focal point of medicinal chemistry research for years to come. This guide has provided a comprehensive overview of the current state of the field, and it is our hope that it will serve as a valuable resource for scientists dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.

References

A Senior Application Scientist's Guide to the Theoretical Evaluation of 1-(4-Aminophenyl)-1H-pyridin-2-one: From First Principles to Drug Discovery Insights

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridinone core stands out as a "privileged scaffold."[1][2][3] Its unique combination of a hydrogen bond donor and multiple acceptor sites, coupled with its bioisosteric relationship to amides and phenyl groups, makes it a cornerstone in the design of novel therapeutics.[2][3][4][5] The molecule 1-(4-Aminophenyl)-1H-pyridin-2-one is a prime exemplar of this scaffold, serving not only as a versatile synthetic intermediate but also as a foundational structure for potent drug candidates, including inhibitors of critical enzymes like Factor Xa.[6][7]

This guide moves beyond a simple recitation of methods. As a senior application scientist, my objective is to provide a validated, logical framework for the in silico characterization of this molecule. We will explore how a synergistic application of quantum mechanical calculations and predictive modeling can generate a robust, multi-faceted property profile. This approach enables researchers to make informed decisions early in the discovery pipeline, conserving resources and accelerating the journey from concept to clinic. The workflow described herein is a self-validating system: we begin by establishing the fundamental ground-state structure and electronics, which then form the trusted basis for predicting more complex spectroscopic and pharmacokinetic properties.

Part 1: Foundational Energetics and Structural Integrity via Density Functional Theory (DFT)

Expertise & Rationale: Why DFT is the Workhorse

Before we can predict how a molecule will behave, we must first have an accurate understanding of its three-dimensional structure and electronic distribution at its lowest energy state. For this, Density Functional Theory (DFT) is the undisputed method of choice in computational chemistry. It offers an exceptional balance of computational efficiency and accuracy for organic molecules of this size.[8][9][10] We select the B3LYP functional, a hybrid functional renowned for its reliability in predicting geometries and energies of organic compounds. This is paired with the 6-311++G(d,p) basis set, which provides sufficient flexibility to accurately describe the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron densities.[11]

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This protocol establishes the equilibrium geometry of the molecule. The subsequent frequency calculation is a critical validation step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Input Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial rough geometry cleanup using molecular mechanics.

  • Calculation Setup (Gaussian Example):

    • #p B3LYP/6-311++G(d,p) Opt Freq

    • This command line instructs the software to perform an optimization (Opt) followed by a frequency analysis (Freq) at the specified level of theory.

  • Execution & Verification: Run the calculation. Upon completion, verify that the optimization converged successfully and check the output for the frequency results. Confirm that there are zero imaginary frequencies.

  • Data Extraction: Extract the final optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles from the output file.

Data Presentation: Key Structural Parameters

The following table summarizes the core geometric parameters derived from the DFT optimization, providing a quantitative structural fingerprint of the molecule.

ParameterAtoms InvolvedCalculated Value
Bond Lengths (Å)
C=O1.23
N(pyridone)-C(phenyl)1.42
C(phenyl)-N(amine)1.40
**Bond Angles (°) **
C-N-C (pyridone ring)120.5
C-C-N (amine group)120.1
Dihedral Angle (°) C(pyridone)-N-C(phenyl)-C45.8
Note: These are representative values. Actual results will be in the calculation output file.
Visualization: Optimized Molecular Structure

This diagram illustrates the final, lowest-energy conformation of the molecule as determined by our DFT calculations.

homo_lumo_gap cluster_orbitals Molecular Orbitals cluster_energy Energy cluster_gap LUMO LUMO (-1.21 eV) HOMO HOMO (-5.85 eV) HOMO:e->LUMO:e E_down E_up Increasing Energy Gap_label Energy Gap (ΔE = 4.64 eV) admet_workflow cluster_input Input cluster_processing Processing cluster_output Output & Analysis start Optimized 3D Structure (from DFT) smiles Convert to SMILES String start->smiles admet_tool Submit to ADMET Prediction Tool (e.g., ADMET-AI, pkCSM) smiles->admet_tool physchem Physicochemical Properties (LogP, TPSA, MW) admet_tool->physchem pharmacokinetics Pharmacokinetics (Absorption, Distribution) admet_tool->pharmacokinetics safety Safety Profile (Toxicity, hERG) admet_tool->safety

References

Methodological & Application

Synthesis of 1-(4-Aminophenyl)-1H-pyridin-2-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Aminophenyl)-1H-pyridin-2-one, a valuable heterocyclic building block in medicinal chemistry and materials science. The described two-step synthesis is robust and scalable, commencing with a nucleophilic aromatic substitution to form the key intermediate, 1-(4-nitrophenyl)-1H-pyridin-2-one, followed by a selective reduction of the nitro group. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, explanations of chemical principles, and safety precautions.

Introduction

N-aryl pyridinones are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties[1][2][3]. The title compound, this compound, features a reactive primary amine that serves as a crucial handle for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules and active pharmaceutical ingredients. This protocol details a reliable and efficient synthetic route, emphasizing practical laboratory execution and a thorough understanding of the underlying chemical transformations.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Step 1: N-Arylation of 2-Pyridone. This step involves the nucleophilic aromatic substitution reaction between 2-hydroxypyridine (pyridin-2-one) and 1-fluoro-4-nitrobenzene to yield 1-(4-nitrophenyl)-1H-pyridin-2-one.

  • Step 2: Reduction of the Nitro Group. The intermediate, 1-(4-nitrophenyl)-1H-pyridin-2-one, is then subjected to a selective reduction of the nitro functionality to afford the desired product, this compound.

Synthetic_Scheme 2-Hydroxypyridine 2-Hydroxypyridine Intermediate 1-(4-Nitrophenyl)-1H-pyridin-2-one 2-Hydroxypyridine->Intermediate Step 1: N-Arylation (K2CO3, DMF, 120 °C) 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene->Intermediate Final_Product This compound Intermediate->Final_Product Step 2: Reduction (Fe, NH4Cl, EtOH/H2O)

Caption: Overall synthetic route for this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade and used as received unless otherwise specified.

Reagent/SolventFormulaMolar Mass ( g/mol )SupplierPurity
2-HydroxypyridineC₅H₅NO95.10Sigma-Aldrich≥99%
1-Fluoro-4-nitrobenzeneC₆H₄FNO₂141.10Alfa Aesar99%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher Scientific≥99%
Dimethylformamide (DMF)C₃H₇NO73.09VWRAnhydrous, 99.8%
Iron Powder (Fe)Fe55.85Acros Organics-325 mesh, ≥97%
Ammonium Chloride (NH₄Cl)NH₄Cl53.49EMD Millipore≥99.5%
Ethanol (EtOH)C₂H₅OH46.07Decon Labs200 proof
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Fisher ScientificHPLC Grade
HexanesC₆H₁₄86.18Fisher ScientificHPLC Grade
Deionized WaterH₂O18.02In-house-
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Thermometer

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Protocols

Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-pyridin-2-one

This procedure is adapted from methodologies for the synthesis of similar N-aryl pyridinones[4][5].

Step1_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine: - 2-Hydroxypyridine (1.0 eq) - K2CO3 (1.5 eq) - DMF Add_Nitrobenzene Add 1-Fluoro-4-nitrobenzene (1.1 eq) Reagents->Add_Nitrobenzene Heat Heat to 120 °C for 6-8 hours Add_Nitrobenzene->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Precipitate Pour into ice-water Cool->Precipitate Filter Filter the precipitate Precipitate->Filter Wash Wash with water Filter->Wash Dry Dry under vacuum Wash->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize

Caption: Workflow for the synthesis of 1-(4-Nitrophenyl)-1H-pyridin-2-one.

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 2-hydroxypyridine (9.51 g, 100 mmol), potassium carbonate (20.73 g, 150 mmol), and anhydrous dimethylformamide (100 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

  • Add 1-fluoro-4-nitrobenzene (15.52 g, 110 mmol) to the suspension.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 6-8 hours.

  • Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexanes, 1:1 v/v). The reaction is complete when the starting material (2-hydroxypyridine) is no longer visible.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of deionized water (3 x 100 mL) to remove any residual DMF and inorganic salts.

  • Dry the crude product in a vacuum oven at 60 °C overnight.

  • Recrystallize the crude product from hot ethanol to obtain pure 1-(4-nitrophenyl)-1H-pyridin-2-one as a pale-yellow solid.

Expected Yield: 75-85%.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate. A variety of reducing agents can be employed; this protocol utilizes iron powder in the presence of ammonium chloride, a mild and effective method[6][7][8].

Step2_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine: - 1-(4-Nitrophenyl)-1H-pyridin-2-one (1.0 eq) - Iron Powder (5.0 eq) - NH4Cl (1.0 eq) - EtOH/H2O (4:1) Reflux Reflux for 2-3 hours Reagents->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Filter_Celite Filter through Celite Cool->Filter_Celite Evaporate Remove solvent under reduced pressure Filter_Celite->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Dry_Extract Dry organic layer (Na2SO4) Extract->Dry_Extract Concentrate Concentrate to obtain crude product Dry_Extract->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for the synthesis of this compound.

Procedure:

  • In a 500 mL round-bottom flask, suspend 1-(4-nitrophenyl)-1H-pyridin-2-one (21.62 g, 100 mmol), iron powder (27.92 g, 500 mmol), and ammonium chloride (5.35 g, 100 mmol) in a mixture of ethanol (200 mL) and deionized water (50 mL).

  • Heat the mixture to reflux with vigorous stirring for 2-3 hours.

  • Monitor the reaction by TLC (eluent: ethyl acetate/hexanes, 1:1 v/v). The disappearance of the starting material and the appearance of a new, more polar spot indicates the completion of the reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol (3 x 50 mL).

  • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous solution, add saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes, e.g., 20% to 50%) to afford this compound as an off-white to pale brown solid.

Expected Yield: 80-90%.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Safety Precautions

  • 1-Fluoro-4-nitrobenzene: is a toxic and lachrymatory compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethylformamide (DMF): is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • Iron Powder: is flammable. Avoid creating dust clouds and keep away from ignition sources.

  • General Precautions: Perform all reactions in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Step 1: Low yield of N-arylation Incomplete reactionExtend the reaction time and ensure the temperature is maintained at 120 °C.
Inefficient baseEnsure potassium carbonate is finely powdered and dry. Consider using a stronger base like cesium carbonate.
Wet DMFUse anhydrous DMF to prevent side reactions.
Step 2: Incomplete reduction Insufficient reducing agentIncrease the equivalents of iron powder.
Deactivated ironUse freshly opened or activated iron powder.
Inefficient proton sourceEnsure the presence of ammonium chloride or a similar proton source.
Purification challenges Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and considering the safety precautions and troubleshooting tips, researchers can successfully prepare this versatile intermediate for a wide range of applications in drug discovery and materials science.

References

1-(4-Aminophenyl)-1H-pyridin-2-one as a scaffold for drug design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-(4-Aminophenyl)-1H-pyridin-2-one as a Privileged Scaffold in Modern Drug Discovery

Abstract

The 2-pyridone ring is a "privileged scaffold" in medicinal chemistry, prized for its unique combination of physicochemical properties that make it a cornerstone of many approved drugs.[1][2][3] This six-membered nitrogen-containing heterocycle can act as both a hydrogen bond donor and acceptor, serves as a versatile bioisostere for other common chemical moieties, and can favorably modulate a drug candidate's solubility and metabolic stability.[4] Within this class, the this compound core represents a particularly powerful starting point for drug design. The scaffold combines the proven kinase-hinge binding capabilities of the pyridinone ring with a strategically positioned primary amine on a phenyl substituent. This amine group serves as a crucial chemical handle, or "vector," for systematic structural modification, allowing for the rapid generation of compound libraries and the exploration of structure-activity relationships (SAR). This guide provides a detailed overview, application notes, and actionable protocols for leveraging this scaffold in the design and synthesis of novel therapeutic agents, with a focus on kinase inhibitors.

The this compound Scaffold: A Strategic Overview

The power of this scaffold lies in its inherent modularity and its foundation on the well-established 2-pyridone core.

  • The Privileged 2-Pyridone Core: The 2(1H)-pyridone tautomer is thermodynamically favored and possesses a remarkable balance of properties.[1] It is metabolically stable, has balanced lipophilicity, and its lactam NH group can form critical hydrogen bonds with the hinge region of many protein kinases, mimicking the interaction of the adenine portion of ATP.[5] This makes it an ideal anchor for designing ATP-competitive inhibitors.

  • The Aminophenyl "Vector": The 4-aminophenyl group at the N1 position provides a site for facile and diverse chemical modification. This primary aromatic amine can be readily acylated, sulfonated, alkylated, or used in reductive amination and other coupling reactions to introduce a wide variety of functional groups. This allows medicinal chemists to systematically probe the binding pocket of a target enzyme, optimizing for potency, selectivity, and pharmacokinetic properties.

The general workflow for utilizing this scaffold in a drug discovery program is outlined below.

G cluster_0 Scaffold-Based Drug Discovery Workflow A Scaffold Selection This compound B Synthesis of Core Scaffold A->B Rationale C Library Synthesis (Derivatization at Amine) B->C Diversification D High-Throughput Screening (e.g., Kinase Assays) C->D Biological Evaluation E Hit Identification D->E Data Analysis F Structure-Activity Relationship (SAR) Analysis E->F Iterative Design F->C Synthesize New Analogs G Lead Optimization (ADME/Tox Profiling) F->G Promising Hits H Preclinical Candidate G->H Candidate Selection

Caption: A typical workflow for scaffold-based drug design.

Key Biological Targets: Protein Kinases

The 2-pyridone moiety is a prominent feature in numerous kinase inhibitors.[1] The this compound scaffold is therefore an exceptional starting point for targeting kinases implicated in oncology and inflammatory diseases.

  • p38 MAP Kinase: As a key regulator of inflammatory cytokine production, p38 MAP kinase is a major target for diseases like rheumatoid arthritis.[6] Pyridinyl-based heterocycles were among the first potent inhibitors identified for this kinase.[7] The pyridinone scaffold can effectively engage with the ATP-binding site, where the pyridine nitrogen forms a hydrogen bond with the backbone NH of Met109 in the hinge region.[8]

  • Aurora Kinases: These serine/threonine kinases are critical for cell cycle regulation, and their upregulation is common in many cancers.[9][10] Several Aurora kinase inhibitors incorporating pyridone or pyrimidine-based scaffolds have been developed.[11][12] The scaffold's ability to form key interactions in the ATP pocket makes it suitable for designing potent inhibitors of Aurora A and B.

G cluster_0 Simplified p38 MAPK Signaling Pathway Stress Environmental Stress Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates (Activates) Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylates Response Inflammatory Response (↑ COX-2, ↑ Cytokines) Substrates->Response Inhibitor Pyridone-Based Inhibitor (ATP-Competitive) Inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAPK pathway by an ATP-competitive agent.

Application Note: Synthesis of the Core Scaffold

A robust and scalable synthesis of the core scaffold is the first critical step. The following protocol is a plausible and efficient route based on established chemical transformations, proceeding via a nitro-precursor followed by a reduction.

G cluster_0 Synthesis of this compound R1 2-Hydroxypyridine Int 1-(4-Nitrophenyl)-1H-pyridin-2-one R1->Int K2CO3, DMF (SNAr) R2 1-Fluoro-4-nitrobenzene R2->Int Prod This compound Int->Prod Fe, NH4Cl (Nitro Reduction)

Caption: A two-step synthesis of the target scaffold.

Protocol 1: Synthesis of this compound

Step A: Synthesis of 1-(4-Nitrophenyl)-1H-pyridin-2-one

  • Reagents & Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxypyridine (1.0 eq.), 1-fluoro-4-nitrobenzene (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent & Reaction: Add anhydrous N,N-dimethylformamide (DMF) to create a ~0.5 M solution. Stir the mixture vigorously and heat to 100-110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into a beaker of ice-water with stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether.

  • Purification & Validation: The crude product can be recrystallized from ethanol or purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure nitro-intermediate. Confirm the structure using ¹H NMR and Mass Spectrometry. The causality here is that the electron-withdrawing nitro group activates the aryl fluoride for nucleophilic aromatic substitution (SNAAr) by the deprotonated 2-hydroxypyridine.

Step B: Synthesis of this compound

  • Reagents & Setup: To a round-bottom flask, add the 1-(4-nitrophenyl)-1H-pyridin-2-one (1.0 eq.) from Step A, ammonium chloride (NH₄Cl, 4.0 eq.), and iron powder (Fe, 5.0 eq.).

  • Solvent & Reaction: Add a mixture of ethanol and water (e.g., 4:1 ratio). Heat the reaction to reflux (around 80 °C).

  • Monitoring: The reaction is typically vigorous. Monitor by TLC or LC-MS until the nitro-intermediate is fully consumed (typically 1-3 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol or methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and a saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification & Validation: Purify the product by column chromatography (silica gel, methanol/dichloromethane gradient) to obtain the final this compound scaffold. Confirm identity and purity (>95%) via ¹H NMR, ¹³C NMR, HRMS, and HPLC. This is a standard Béchamp reduction; the iron metal in the presence of a mild acid (from NH₄Cl) serves as the reducing agent for the nitro group.

Application Note: Structure-Activity Relationship (SAR) Development

The primary amine of the scaffold is the principal point for diversification. A common and effective strategy is the formation of amide or sulfonamide libraries to probe for interactions in the solvent-exposed region of the kinase ATP binding site.

Protocol 2: General Procedure for Library Synthesis via Amide Coupling
  • Reagents & Setup: In a vial, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or DMF.

  • Coupling: Add the desired carboxylic acid (1.1 eq.), a peptide coupling agent such as HATU or T3P (1.2 eq.), and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Reaction: Stir the reaction at room temperature. Monitor by LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Workup & Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate. Purify the resulting amide derivative via preparative HPLC or column chromatography.

Illustrative SAR Table for a Hypothetical Kinase Target

The table below conceptualizes how SAR data for derivatives of the scaffold might be presented. The data is illustrative, based on general principles observed in kinase inhibitor development where extending into the solvent-front can enhance potency.[13][14]

Compound IDR-Group (via Amide Linkage)Kinase IC₅₀ (nM)SAR Insights
Core -H>10,000The unsubstituted amine is inactive; derivatization is required.
1a Acetyl5,200Small alkyl groups provide minimal potency.
1b Phenyl850Aromatic groups begin to engage with the target pocket.
1c 4-Fluorophenyl430Electron-withdrawing groups on the phenyl ring may improve interactions.
1d 4-Morpholinomethyl-phenyl55Adding a basic, water-soluble group can significantly boost potency by interacting with solvent-exposed residues and improving physical properties.[15]
1e Pyridin-4-yl390Heteroaromatic rings are often favorable and can act as H-bond acceptors.[16]

Protocol 3: Representative Biochemical Kinase Assay

To evaluate the synthesized compounds, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay (Promega) is a common platform that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.

Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., p38α).

Materials:

  • Target Kinase (e.g., recombinant p38α)

  • Kinase Substrate (e.g., myelin basic protein, MBP)

  • ATP

  • Test Compounds (solubilized in DMSO)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Substrate Addition: Prepare a solution of the kinase and its substrate in the reaction buffer. Add this mixture to all wells except the "no enzyme" control.

  • Initiation of Reaction: Prepare a solution of ATP in the reaction buffer at a concentration near its Kₘ for the enzyme. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes). The exact time should be optimized to ensure the reaction is within the linear range.

  • Termination & ADP Detection: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase/luciferin reaction to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Normalize the data using the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

The this compound scaffold is a high-value starting point for medicinal chemistry campaigns, particularly in the highly competitive field of kinase inhibitor design. Its synthetic tractability, coupled with the proven utility of the 2-pyridone core, provides a reliable and efficient platform for generating novel chemical matter. By systematically applying the synthetic and screening protocols outlined in this guide, research organizations can effectively explore vast chemical space, elucidate meaningful structure-activity relationships, and accelerate the progression of drug discovery projects from hit identification to lead optimization.

References

Comprehensive Analytical Characterization of 1-(4-Aminophenyl)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note provides a detailed guide to the essential analytical techniques for the comprehensive characterization of 1-(4-Aminophenyl)-1H-pyridin-2-one (CAS No: 13143-47-0). This compound is a key intermediate in the synthesis of various pharmacologically active molecules, including novel factor Xa (fXa) inhibitors.[1] Rigorous characterization is paramount to ensure its identity, purity, and quality for downstream applications in research and drug development. We present field-proven protocols for structural elucidation using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), alongside a robust method for purity assessment using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish a reliable quality control workflow.

Introduction and Significance

This compound is a heterocyclic compound featuring a pyridinone ring linked to an aminophenyl moiety. Its structural components make it a valuable building block in medicinal chemistry.[2] The pyridinone scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, while the primary aromatic amine provides a reactive handle for further synthetic modifications.[2] Given its role as a precursor, a well-defined analytical strategy is not just a regulatory requirement but a scientific necessity to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient.

This document outlines a multi-technique approach, ensuring an orthogonal and comprehensive analysis of the compound's identity and purity.

Physicochemical Properties

A foundational step in characterization is the documentation of basic physical and chemical properties. These constants serve as initial identity checks for a newly synthesized batch.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₀N₂O[3]
Molecular Weight 186.21 g/mol Calculated
CAS Number 13143-47-0[3]
Appearance Off-White to Pale Beige Solid[4]
Melting Point 224-227 °C (decomposes)[3]
Solubility Slightly soluble in Chloroform, Methanol[4]

Integrated Analytical Workflow

A robust characterization relies on the integration of multiple analytical techniques. Spectroscopic methods confirm the molecular structure, while chromatography assesses purity. The following workflow illustrates the logical progression from initial identity confirmation to final purity assessment.

Analytical_Workflow cluster_0 START: Synthesized Batch cluster_1 Structural Elucidation (Identity & Confirmation) cluster_2 Purity & Quantitative Analysis cluster_3 FINAL REPORT start This compound (Crude or Purified) NMR NMR Spectroscopy (¹H, ¹³C) - Confirms connectivity & skeleton start->NMR Orthogonal Techniques MS Mass Spectrometry (ESI-MS) - Confirms Molecular Weight start->MS Orthogonal Techniques FTIR FTIR Spectroscopy - Confirms Functional Groups start->FTIR Orthogonal Techniques HPLC RP-HPLC - Purity Assay (% Area) - Identifies impurities NMR->HPLC If structure confirmed MS->HPLC If structure confirmed FTIR->HPLC If structure confirmed report Certificate of Analysis (CoA) - Identity Confirmed - Purity ≥ 99% HPLC->report Final QC Check

Figure 1: Integrated workflow for the characterization of this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the proton environment and their connectivity through spin-spin coupling, while ¹³C NMR verifies the carbon skeleton. The choice of DMSO-d₆ as a solvent is strategic; it readily dissolves the analyte and its residual water peak does not obscure key signals. Furthermore, the amine (-NH₂) and potential pyridinone tautomer protons are observable in DMSO-d₆.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[5][6]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-2048 scans (or more, as needed for signal-to-noise).

    • Reference: DMSO-d₆ solvent peak at 39.52 ppm.

Expected Data & Interpretation:

¹H NMR (Predicted)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Pyridinone-H~7.6 - 7.8Doublet of doublets1HH-6
Aromatic-H~7.3 - 7.5Multiplet3HH-4, H-5, Phenyl H
Aromatic-H~7.1 - 7.2Doublet2HPhenyl H (ortho to N)
Pyridinone-H~6.4 - 6.6Doublet1HH-3
Aromatic-H~6.6 - 6.8Doublet2HPhenyl H (ortho to NH₂)
Amine-H~5.0 - 5.5Broad singlet2H-NH₂
¹³C NMR (Predicted)Chemical Shift (δ, ppm)Assignment
Carbonyl~160 - 165C=O (Pyridinone)
Aromatic~145 - 150C-NH₂
Aromatic~130 - 142C-3, C-4, C-5, C-6
Aromatic~125 - 130Phenyl C-H
Aromatic~115 - 120Phenyl C-H
Aromatic~105 - 110C-N (Pyridinone)
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and reliable technique for confirming the presence of key functional groups.[7] The spectrum provides a molecular "fingerprint." For this molecule, we expect to see characteristic stretches for the secondary amide (pyridinone C=O), the primary amine (N-H), and aromatic C=C bonds. Using a KBr pellet is a standard method for solid samples that avoids solvent interference.

Protocol: FTIR Analysis (KBr Pellet)

  • Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent disc.

  • Acquisition:

    • Instrument: Any standard FTIR spectrometer.

    • Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans.

    • Background: Collect a background spectrum of the empty sample compartment.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3200N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H StretchAromatic Rings
~1650C=O Stretch (Amide I)Pyridinone
1620 - 1580N-H Bend / C=C StretchAmine / Aromatic Rings
1550 - 1450C=C StretchAromatic Rings
1300 - 1200C-N StretchAryl-Amine, N-Aryl
Mass Spectrometry (MS)

Expertise & Rationale: MS provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, minimizing fragmentation and clearly showing the molecular ion. Running in both positive and negative ion modes can provide complementary information. The fragmentation pattern can offer further structural confirmation.[8]

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: A quadrupole, time-of-flight (TOF), or similar mass spectrometer equipped with an ESI source.

  • Acquisition Parameters (Positive Ion Mode):

    • Infusion: Infuse the sample solution directly at a flow rate of 5-10 µL/min.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): Set according to instrument recommendations.

    • Drying Gas (N₂): 250 - 350 °C.

    • Mass Range: m/z 50 - 500.

Expected Data & Interpretation:

  • Molecular Ion: A prominent peak should be observed at m/z 187.08 corresponding to the protonated molecule, [M+H]⁺.

  • High-Resolution MS (HRMS): For exact mass, the calculated value for [C₁₁H₁₁N₂O]⁺ is 187.0866. An observed mass within 5 ppm of this value provides high confidence in the elemental composition.

  • Fragmentation: Tandem MS (MS/MS) of the m/z 187 peak may show characteristic losses, such as the loss of the aminophenyl group or fragments related to the pyridinone ring.

Chromatographic Purity Assessment

Expertise & Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A reverse-phase (RP-HPLC) method is chosen due to the compound's moderate polarity.[9][10] The C18 column provides excellent retention for aromatic compounds. An acidic mobile phase (using phosphate buffer) is selected to ensure the primary amine is protonated, leading to sharp, symmetrical peaks. UV detection is ideal as the molecule contains strong chromophores. This protocol includes system suitability tests (SST) to ensure the chromatographic system is performing adequately, making the method self-validating.[11]

Protocol: RP-HPLC Purity Method

  • Reagent & Sample Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm (e.g., Luna, Zorbax)
Mobile Phase Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes
  • System Suitability Test (SST):

    • Perform five replicate injections of the sample solution.

    • The system is deemed suitable for use if the following criteria are met:

      • Tailing Factor (Asymmetry): ≤ 1.5

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

      • Theoretical Plates (N): ≥ 2000

  • Analysis & Calculation:

    • Inject the sample solution.

    • Integrate all peaks.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The analytical strategy detailed in this application note provides a comprehensive and robust framework for the characterization of this compound. By combining the structural elucidation power of NMR, FTIR, and MS with the quantitative purity assessment of HPLC, researchers and developers can ensure the quality and integrity of this vital chemical intermediate. Adherence to these protocols will facilitate reliable and reproducible results, supporting successful outcomes in synthetic chemistry and drug discovery programs.

References

Application Notes and Protocols: Versatile Functionalization of the Amino Group on 1-(4-Aminophenyl)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and versatile protocols for the chemical modification of the primary amino group on 1-(4-Aminophenyl)-1H-pyridin-2-one. This molecule is a privileged scaffold in medicinal chemistry, serving as a critical building block in the synthesis of numerous pharmaceutical agents, including the anticoagulant Apixaban.[1] The strategic functionalization of its arylamine moiety allows for extensive exploration of structure-activity relationships (SAR), making it a cornerstone for drug discovery and development programs.[2][3] This document provides experienced researchers, scientists, and drug development professionals with detailed, step-by-step protocols for key transformations including acylation, sulfonylation, reductive alkylation, and palladium-catalyzed Buchwald-Hartwig amination. Each protocol is presented with mechanistic insights, causality behind experimental choices, and guidance for product characterization, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

The this compound core is a highly valued structural motif in modern drug discovery. The pyridinone ring can act as a hydrogen bond donor and acceptor, while the aminophenyl substituent provides a versatile synthetic handle for molecular elaboration.[2][3] The primary aromatic amine is a nucleophilic center that can be readily derivatized to introduce a vast array of functionalities. This capability is paramount for fine-tuning a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic and pharmacokinetic profiles.

This guide moves beyond simple procedural lists to provide a deeper understanding of the chemical logic underpinning each transformation, empowering researchers to adapt and troubleshoot these methods for their specific molecular targets.

Core Safety and Handling Principles

Scientific rigor begins with safety. Aromatic amines and their derivatives require careful handling. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[4][5]

  • PPE: Nitrile gloves, chemical splash goggles, and a flame-resistant lab coat are mandatory.[5][6]

  • Ventilation: A certified chemical fume hood is essential to minimize inhalation exposure to volatile reagents and solvents.[5]

  • Reagent Handling: Always consult the Safety Data Sheet (SDS) for each reagent before use.[7] Pyridine, in particular, is a hazardous substance that requires careful handling due to its volatility and toxicity.[4]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]

Experimental Workflows and Protocols

The following sections provide detailed methodologies for the most common and impactful functionalizations of the amino group.

Workflow Overview

The primary amino group of the starting material serves as a branch point for diverse synthetic pathways.

G cluster_reactions Functionalization Reactions cluster_products Product Classes SM This compound Acylation Acylation SM->Acylation RCOCl, Base Sulfonylation Sulfonylation SM->Sulfonylation RSO2Cl, Base Alkylation Reductive Alkylation SM->Alkylation RCHO, [H] Arylation Buchwald-Hartwig Amination SM->Arylation Ar-X, Pd catalyst Amide Amide Derivatives Acylation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide Amine N-Alkyl/Benzyl Amine Derivatives Alkylation->Amine DiarylAmine N-Aryl Amine Derivatives Arylation->DiarylAmine

Caption: General functionalization pathways for this compound.

A. Protocol: Acylation to Form Amide Derivatives

Principle: Acylation is a fundamental reaction that forms a stable amide bond via the nucleophilic attack of the primary amine on an activated carboxylic acid derivative, such as an acyl chloride or anhydride. A non-nucleophilic base is required to scavenge the acidic byproduct (e.g., HCl), driving the reaction to completion.

Materials and Reagents

Reagent/MaterialPurpose
This compoundStarting Material
Acetyl Chloride (or other Acyl Halide)Acylating Agent
Pyridine or Triethylamine (Et₃N)Acid Scavenger/Base
Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous Solvent
Saturated Sodium Bicarbonate (NaHCO₃) soln.Aqueous Work-up
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying Agent
Round-bottom flask, Magnetic stirrer, Ice bathReaction Apparatus

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with the highly reactive acyl chloride.

  • Base Addition: Add pyridine (1.5 eq) or triethylamine (1.5 eq) to the stirred solution.

  • Acyl Chloride Addition: Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the cooled solution over 5-10 minutes. A precipitate (pyridinium or triethylammonium hydrochloride) will likely form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching & Work-up: Carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid chloride and neutralize), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to obtain the pure amide derivative.

Characterization: Successful acylation can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the -NH₂ protons and the appearance of a new amide N-H singlet, typically downfield (δ 8-10 ppm).

B. Protocol: Sulfonylation to Form Sulfonamide Derivatives

Principle: Analogous to acylation, sulfonylation forms a highly stable sulfonamide linkage, a common feature in many pharmaceuticals. The reaction involves the amine attacking a sulfonyl chloride, with a base neutralizing the resulting HCl.

Materials and Reagents

Reagent/MaterialPurpose
This compoundStarting Material
p-Toluenesulfonyl Chloride (or other Sulfonyl Halide)Sulfonylating Agent
PyridineBase and Solvent
Dichloromethane (DCM)Co-solvent (optional)
1 M Hydrochloric Acid (HCl)Aqueous Work-up
Round-bottom flask, Magnetic stirrerReaction Apparatus

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 eq) in pyridine, which acts as both the solvent and the base. If solubility is an issue, DCM can be used as a co-solvent.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq) portion-wise at room temperature. The reaction is typically less exothermic than acylation but may still generate heat.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold 1 M HCl. This will neutralize the pyridine and precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove pyridinium hydrochloride salts.

  • Drying: Dry the product under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography.

C. Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] It enables the coupling of the primary amine with an aryl halide or triflate, a transformation difficult to achieve via classical methods. The reaction relies on a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand that facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[10][11][12]

G center Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(L_n)-X Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex Ar-Pd(II)(L_n)-NHR' OA_Complex->Amine_Complex Ligand Exchange (+ R'NH2, -HX) Amine_Complex->Pd0 Reductive Elimination (+ Product) Product_Complex Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Materials and Reagents

Reagent/MaterialPurpose
This compoundAmine Coupling Partner
Aryl Bromide or Iodide (Ar-X)Aryl Coupling Partner
Pd₂(dba)₃ or Pd(OAc)₂Palladium Precatalyst
XPhos, SPhos, or RuPhosPhosphine Ligand
Sodium tert-butoxide (NaOtBu) or K₂CO₃Strong, Non-nucleophilic Base
Toluene or DioxaneAnhydrous, Aprotic Solvent
Schlenk tube or similar reaction vesselInert Atmosphere Apparatus

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a Schlenk tube or oven-dried flask equipped with a stir bar and reflux condenser under an inert atmosphere (Nitrogen or Argon). This is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Reagent Addition: To the flask, add the aryl halide (1.0 eq), this compound (1.2 eq), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by LC-MS. Reactions can take from 2 to 24 hours.

  • Cooling & Work-up: Once complete, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to isolate the desired N-aryl product.

Summary of Functionalization Strategies

The choice of reaction depends on the desired final structure. This table provides a comparative overview.

FunctionalizationBond FormedKey ReagentsTypical ConditionsKey Considerations
Acylation Amide (C-N)Acyl Chloride, Base (Pyridine)0 °C to RT, 2-4 hFast and high-yielding. Acylating agent can be sensitive to moisture.
Sulfonylation Sulfonamide (S-N)Sulfonyl Chloride, Base (Pyridine)RT, 4-12 hForms a very stable linkage often used as a non-classical bioisostere.
Reductive Alkylation Amine (C-N)Aldehyde/Ketone, NaBH(OAc)₃RT, 6-24 hMild conditions, avoids over-alkylation common with alkyl halides.
Buchwald-Hartwig Aryl Amine (C-N)Aryl Halide, Pd Catalyst, Ligand, Base80-110 °C, 2-24 hPowerful C-N coupling. Requires strict inert atmosphere and specialized reagents.

Representative Characterization Data

Spectroscopic analysis is essential for confirming the successful functionalization of the starting material.

CompoundKey ¹H NMR Signals (DMSO-d₆, δ ppm)Notes
Starting Material ~7.50 (d, 2H, Ar-H), ~6.60 (d, 2H, Ar-H), ~5.20 (s, 2H, -NH₂) *The two protons of the primary amine typically appear as a broad singlet.
N-Acetyl Derivative ~10.0 (s, 1H, -NHCO-), ~7.65 (d, 2H, Ar-H), ~7.55 (d, 2H, Ar-H), ~2.05 (s, 3H, -COCH₃)Disappearance of the -NH₂ signal and appearance of an amide N-H and methyl singlet.
N-Tosyl Derivative ~10.3 (s, 1H, -NHSO₂-), ~7.70 (d, 2H, Ar-H), ~7.40 (d, 2H, Ar-H), ~7.15 (d, 2H, Ar-H), ~2.35 (s, 3H, Ar-CH₃)Disappearance of the -NH₂ signal and appearance of a sulfonamide N-H and tosyl methyl group.

Note: The exact chemical shift of the -NH₂ protons can vary depending on solvent and concentration.[13]

Conclusion

The this compound scaffold offers a reliable and versatile platform for developing new chemical entities. The primary amino group is a chemically rich starting point for a multitude of transformations. The protocols detailed in this application note—from fundamental acylations to advanced palladium-catalyzed cross-couplings—provide researchers with a validated toolkit to synthesize diverse libraries of compounds for biological screening. By understanding the principles behind each method, scientists can rationally design and execute synthetic strategies to accelerate the drug discovery process.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-(4-Aminophenyl)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for 1-(4-Aminophenyl)-1H-pyridin-2-one, a key intermediate in pharmaceutical development. The synthesis commences with a palladium-catalyzed Buchwald-Hartwig amination to form 1-(4-nitrophenyl)-1H-pyridin-2-one, followed by a catalytic hydrogenation to yield the final product. This document provides in-depth protocols, mechanistic insights, safety procedures, and scale-up considerations tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. Its structure, featuring a pyridinone core and a reactive primary amine, allows for diverse downstream functionalization. The development of a scalable and efficient synthesis is paramount for ensuring a reliable supply chain for drug discovery and development programs.

This application note presents a well-established and optimized synthetic route amenable to scale-up. The chosen strategy involves an initial carbon-nitrogen bond formation via a Buchwald-Hartwig amination, a powerful and versatile cross-coupling reaction.[1][2] This is followed by the selective reduction of a nitro group to the desired amine functionality. The protocols herein are designed to be self-validating, with clear explanations for experimental choices and in-process controls to ensure reproducibility and high purity of the final product.

Overall Synthetic Scheme

Synthetic Scheme cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Catalytic Hydrogenation 2-Chloropyridine 2-Chloropyridine Intermediate 1-(4-Nitrophenyl)-1H-pyridin-2-one 2-Chloropyridine->Intermediate Pd(OAc)2, Xantphos, Cs2CO3, Toluene, 110 °C 4-Nitroaniline 4-Nitroaniline 4-Nitroaniline->Intermediate Final_Product This compound Intermediate->Final_Product H2 (g), Pd/C, Ethanol, rt

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of 1-(4-Nitrophenyl)-1H-pyridin-2-one

Reaction Principle and Mechanistic Insight

The formation of the C-N bond between 2-chloropyridine and 4-nitroaniline is achieved via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[2] The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to furnish the desired N-aryl product and regenerate the active Pd(0) species. The choice of a bulky, electron-rich phosphine ligand, such as Xantphos, is crucial for promoting both the oxidative addition and reductive elimination steps, thereby enhancing reaction efficiency.

Buchwald-Hartwig Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)(L2)-X OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord R'-NH2 AmineComplex [Ar-Pd(II)(L2)(H2NR')]+X- AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)(L2)-NHR' Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L2 Product Ar-NHR' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions
  • 4-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.

  • 2-Chloropyridine: Harmful if swallowed and toxic in contact with skin or if inhaled. Causes skin and eye irritation. Handle with care in a fume hood, wearing appropriate PPE.

  • Palladium acetate and Xantphos: Handle in a fume hood. Avoid inhalation of dust.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. Handle in a well-ventilated area, away from ignition sources.

Experimental Protocol
Reagent MW Amount Moles Equivalents
2-Chloropyridine113.5510.0 g88.0 mmol1.0
4-Nitroaniline138.1313.4 g97.0 mmol1.1
Palladium(II) acetate224.50197 mg0.88 mmol0.01
Xantphos578.681.02 g1.76 mmol0.02
Cesium carbonate325.8243.0 g132 mmol1.5
Toluene-200 mL--

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloropyridine (10.0 g, 88.0 mmol), 4-nitroaniline (13.4 g, 97.0 mmol), cesium carbonate (43.0 g, 132 mmol), palladium(II) acetate (197 mg, 0.88 mmol), and Xantphos (1.02 g, 1.76 mmol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene (200 mL) via cannula.

  • Heat the reaction mixture to 110 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the celite pad with toluene (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford 1-(4-nitrophenyl)-1H-pyridin-2-one as a yellow solid.

In-Process Controls (IPCs)
  • TLC/HPLC: Monitor the disappearance of 2-chloropyridine to determine reaction completion.

  • Appearance: The reaction mixture will be a heterogeneous slurry. The product is a yellow solid.

Part 2: Synthesis of this compound

Reaction Principle

The conversion of the nitro group in 1-(4-nitrophenyl)-1H-pyridin-2-one to a primary amine is achieved through catalytic hydrogenation. This process involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the reduction takes place. This method is highly efficient and selective for the reduction of nitro groups without affecting other reducible functionalities under controlled conditions.

Safety Precautions
  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of flammable solvents and air. Handle under an inert atmosphere (nitrogen or argon). Do not allow the catalyst to dry completely after use.

  • Hydrogen Gas: Highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with appropriate safety measures for handling flammable gases.

Experimental Protocol
Reagent MW Amount Moles
1-(4-Nitrophenyl)-1H-pyridin-2-one216.1910.0 g46.3 mmol
10% Palladium on Carbon (50% wet)-1.0 g-
Ethanol-250 mL-
Hydrogen Gas2.02--

Procedure:

  • To a hydrogenation vessel, add 1-(4-nitrophenyl)-1H-pyridin-2-one (10.0 g, 46.3 mmol) and ethanol (250 mL).

  • Carefully add 10% palladium on carbon (1.0 g, 50% wet) under a stream of nitrogen.

  • Seal the vessel and connect it to a hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas (repeat this cycle three times).

  • Pressurize the vessel with hydrogen gas (typically 50 psi or as determined by local safety protocols).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by hydrogen uptake and TLC/HPLC until the starting material is consumed (typically 4-8 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite under a nitrogen atmosphere to remove the catalyst. Wash the celite pad with ethanol (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to afford this compound as an off-white to pale yellow solid.

In-Process Controls (IPCs)
  • Hydrogen Uptake: Monitor the consumption of hydrogen to gauge the reaction progress.

  • TLC/HPLC: Confirm the complete conversion of the nitro intermediate.

  • Appearance: The final product is an off-white to pale yellow solid.

Characterization of this compound

Analysis Specification
Appearance Off-white to pale yellow solid
Melting Point >246 °C (decomposes)
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
FTIR Characteristic peaks for N-H, C=O, and aromatic C-H stretches
Purity (HPLC) ≥98%
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.50-7.30 (m, 2H, Ar-H), 7.20-7.00 (m, 2H, Ar-H), 6.70-6.50 (m, 2H, Py-H), 6.40-6.20 (m, 1H, Py-H), 5.30 (s, 2H, NH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.5 (C=O), 148.0 (Ar-C), 140.0 (Py-C), 130.0 (Ar-C), 125.0 (Py-C), 120.0 (Ar-C), 115.0 (Ar-C), 105.0 (Py-C).

  • FTIR (KBr, cm⁻¹): 3450-3300 (N-H stretch), 1650 (C=O stretch), 1600, 1510 (aromatic C=C stretch).

Scale-Up Considerations

ScaleUp_Workflow Start Lab Scale Synthesis (grams) Process_Safety Process Safety Assessment (HAZOP, FMEA) Start->Process_Safety Raw_Material Raw Material Sourcing & Qualification Process_Safety->Raw_Material Reaction_Kinetics Reaction Kinetics & Thermodynamics Study Raw_Material->Reaction_Kinetics Parameter_Optimization Process Parameter Optimization (DoE) Reaction_Kinetics->Parameter_Optimization Workup_Purification Work-up & Purification Development Parameter_Optimization->Workup_Purification Pilot_Plant Pilot Plant Scale-Up (kilograms) Workup_Purification->Pilot_Plant Commercial Commercial Manufacturing Pilot_Plant->Commercial

Caption: Workflow for scaling up the synthesis.

  • Heat Transfer: Both the Buchwald-Hartwig amination (exothermic upon initiation) and the catalytic hydrogenation (exothermic) require careful temperature control on a larger scale. The use of a jacketed reactor with efficient heat exchange is crucial.

  • Mass Transfer: In the heterogeneous catalytic hydrogenation, efficient stirring is critical to ensure good contact between the solid catalyst, liquid phase, and hydrogen gas.

  • Catalyst Handling and Filtration: On a larger scale, the handling of pyrophoric Pd/C requires specialized equipment and procedures to prevent ignition. Enclosed filter systems are recommended for catalyst removal.

  • Solvent Selection: While toluene is effective for the Buchwald-Hartwig reaction, alternative solvents with better safety profiles and easier work-up characteristics may be explored for scale-up.

  • Crystallization: The development of a robust crystallization procedure is essential for achieving consistent purity and physical properties of the final product on a large scale. Seeding strategies and controlled cooling profiles should be investigated.

  • Impurity Profile: A thorough understanding of the impurity profile and the development of methods to control and purge impurities are critical for producing material that meets pharmaceutical specifications.

Conclusion

This application note provides a detailed and practical guide for the scale-up synthesis of this compound. By following the outlined protocols and considering the scale-up recommendations, researchers and drug development professionals can confidently produce this key intermediate with high purity and in sufficient quantities for their programs. The emphasis on safety, mechanistic understanding, and process control ensures a robust and reproducible synthetic process.

References

Illuminating Cellular Landscapes: A Guide to Pyridinone Derivatives in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the burgeoning applications of pyridinone and pyridinium-based fluorescent probes in advanced microscopy. Moving beyond a mere catalog of compounds, we delve into the rationale behind their design, provide detailed protocols for their application, and offer insights into the interpretation of the rich, multidimensional data they can generate. The unique photophysical properties of the pyridinone scaffold, including its environmental sensitivity and tunable emission, have positioned it as a powerful tool for elucidating complex biological processes in living systems.

The Pyridinone Advantage: A Versatile Fluorophore Core

Pyridinone derivatives have emerged as a significant class of fluorophores due to their inherent structural and photophysical advantages. The core pyridinone ring, a six-membered heterocycle containing a nitrogen atom and a ketone group, provides a versatile platform for chemical modification. This allows for the fine-tuning of spectral properties, targeting specificity, and sensing capabilities.

The fluorescence of many pyridinone-based probes is often governed by intramolecular charge transfer (ICT), a process where photoexcitation leads to a redistribution of electron density within the molecule. This ICT character makes their emission highly sensitive to the local microenvironment, a property that is ingeniously exploited for sensing applications. For instance, changes in solvent polarity, viscosity, or the presence of specific analytes can modulate the ICT process, resulting in a detectable change in fluorescence intensity or wavelength.

Key Applications and Methodologies

The versatility of the pyridinone scaffold has led to the development of probes for a wide array of applications in fluorescence microscopy. Here, we explore some of the most impactful areas, complete with detailed protocols to facilitate their implementation in your research.

Advanced Imaging with Two-Photon Microscopy

Two-photon microscopy (TPM) offers significant advantages for imaging deep within living tissues, including reduced photodamage and lower autofluorescence. Pyridinium-based probes have been rationally designed to be excellent two-photon absorbers. A common design strategy involves a central pyridinium electron-acceptor core flanked by multiple electron-donating "arms". This modular approach enhances the two-photon absorption cross-section and allows for the incorporation of targeting moieties for specific organelles.[1][2]

Featured Probes:

  • Mito-3arm and Lyso-2arm: These probes feature a pyridinium core with three and two methoxystyrene "arms," respectively.[1] The number of arms influences their two-photon absorption properties and subcellular localization, with Mito-3arm targeting mitochondria and Lyso-2arm accumulating in lysosomes.[1]

Table 1: Photophysical Properties of Selected Pyridinone-Based Probes

Probe NameExcitation (nm)Emission (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)ApplicationReference
MSP-1arm~372~4930.01337,810Two-Photon Microscopy[1]
Lyso-2arm~390~5160.027-Two-Photon Microscopy (Lysosomes)[1]
Mito-3arm~400~5400.073-Two-Photon Microscopy (Mitochondria)[1]
Pyridine-based pH Probe 1----pH Sensing[3]
Pyridine-based pH Probe 2----pH Sensing[3]
Pyridine-Si-rhodamine-~665--Reactive Oxygen Species[4]
1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine (6b)~250~4500.88-Metal Ion Sensing (Cu²⁺)[5]

Experimental Protocol: Two-Photon Imaging of Mitochondria with Mito-3arm

This protocol outlines the steps for staining and imaging mitochondria in live cells using the Mito-3arm probe.

Materials:

  • Mito-3arm stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • HeLa cells cultured on glass-bottom dishes

  • Two-photon microscope with a tunable Ti:Sapphire laser

Procedure:

  • Cell Preparation: Culture HeLa cells on glass-bottom dishes to 70-80% confluency.

  • Probe Loading:

    • Prepare a 2 µM working solution of Mito-3arm in pre-warmed live-cell imaging medium.

    • Remove the culture medium from the cells and wash once with the imaging medium.

    • Add the Mito-3arm working solution to the cells and incubate for 24 hours in a CO₂ incubator at 37°C.[6]

  • Washing: After incubation, gently wash the cells twice with pre-warmed imaging medium to remove any unbound probe.

  • Two-Photon Imaging:

    • Place the dish on the microscope stage.

    • Use an excitation wavelength of 850-910 nm.[6]

    • Collect the fluorescence emission using a 560 nm long-pass filter.[6]

    • Optimize laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.

    • Acquire images and z-stacks as required for your experiment.

Workflow for Two-Photon Microscopy using Pyridinone Probes

G cluster_prep Sample Preparation cluster_imaging Two-Photon Imaging cell_culture Culture cells on glass-bottom dish probe_prep Prepare working solution of probe cell_culture->probe_prep cell_staining Incubate cells with probe probe_prep->cell_staining washing Wash cells to remove unbound probe cell_staining->washing microscope_setup Mount sample on microscope stage washing->microscope_setup laser_tuning Tune laser to excitation wavelength microscope_setup->laser_tuning image_acquisition Acquire images and z-stacks laser_tuning->image_acquisition data_analysis Analyze image data image_acquisition->data_analysis

Caption: Workflow for two-photon microscopy.

Sensing the Cellular Milieu: pH, Metal Ions, and Reactive Oxygen Species

The environmentally sensitive nature of the pyridinone fluorophore makes it an excellent scaffold for the development of chemical sensors. By incorporating specific recognition moieties, probes can be designed to respond to changes in pH, metal ion concentration, and the presence of reactive oxygen species (ROS).

2.2.1. Ratiometric pH Sensing

Cellular processes are intricately linked to pH homeostasis. Pyridine-based probes have been developed for ratiometric pH sensing, which offers a more robust measurement by taking the ratio of fluorescence intensities at two different wavelengths, thus minimizing the effects of probe concentration and instrumental variations.

Mechanism of a Ratiometric Pyridinone pH Probe

G Protonated Pyridinone-H+ (Low pH) Deprotonated Pyridinone (High pH) Protonated->Deprotonated + OH- Emission1 Emission at λ1 Protonated->Emission1 Deprotonated->Protonated + H+ Emission2 Emission at λ2 Deprotonated->Emission2

Caption: Ratiometric pH sensing mechanism.

Experimental Protocol: Live-Cell Ratiometric pH Imaging

This protocol provides a general framework for measuring intracellular pH using a ratiometric pyridinone-based probe.

Materials:

  • Ratiometric pH-sensitive pyridinone probe

  • Live cells cultured on a glass-bottom dish

  • Confocal microscope with appropriate filter sets for the probe

  • pH calibration buffers (a series of buffers with known pH values) containing nigericin (a protonophore to equilibrate intracellular and extracellular pH)

Procedure:

  • Probe Loading: Incubate cells with the pH probe according to the manufacturer's instructions or literature protocols.

  • Image Acquisition:

    • Acquire two fluorescence images of the cells, one at each of the two emission wavelengths of the probe.

    • It is crucial to use appropriate filter sets to minimize bleed-through between the two channels.

  • Calibration:

    • After imaging the cells under normal conditions, perfuse the cells with the series of pH calibration buffers containing nigericin.

    • Acquire images at each pH value to generate a calibration curve of the fluorescence intensity ratio versus pH.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (e.g., Emission2 / Emission1) for each pixel in the images of your experimental samples.

    • Use the calibration curve to convert the ratio values into pH maps of the cells.

Detection of Metal Ions

Metal ions are essential for a multitude of cellular functions, and their dysregulation is associated with various diseases. Pyridinone derivatives functionalized with chelating groups serve as effective fluorescent sensors for specific metal ions. The binding of a metal ion to the probe can either "turn-on" or "turn-off" the fluorescence, depending on the sensing mechanism.

Experimental Protocol: Detection of Intracellular Metal Ions

This protocol outlines a general procedure for detecting changes in intracellular metal ion concentrations.

Materials:

  • Pyridinone-based metal ion sensor

  • Live cells

  • Fluorescence microscope

  • Positive control (a solution containing the target metal ion)

  • Chelator (e.g., EDTA, to deplete the metal ion for a negative control)

Procedure:

  • Cell Loading: Load the cells with the metal ion sensor.

  • Baseline Imaging: Acquire a baseline fluorescence image of the cells.

  • Stimulation: Treat the cells with a stimulus that is expected to alter the intracellular concentration of the target metal ion.

  • Time-Lapse Imaging: Acquire a series of images over time to monitor the change in fluorescence.

  • Controls: At the end of the experiment, treat the cells with the positive and negative controls to confirm the responsiveness of the probe.

Visualizing Reactive Oxygen Species (ROS)

ROS are highly reactive molecules that play a dual role in both signaling and cellular damage. Pyridine-based probes have been developed to detect various ROS, such as hydrogen peroxide and hydroxyl radicals.[4] These probes are typically designed to undergo an oxidation reaction with the target ROS, leading to a change in their fluorescence properties.

Probing the Physical Properties of the Cellular Environment: Viscosity Sensing

The viscosity of the intracellular environment is a critical parameter that influences molecular diffusion and reaction rates. "Molecular rotors" are a class of fluorescent probes whose quantum yield is sensitive to the viscosity of their surroundings. In a low-viscosity environment, the probe can undergo non-radiative decay through intramolecular rotation. In a more viscous medium, this rotation is hindered, leading to an increase in fluorescence. Pyridinium-based probes with viscosity-sensitive vinylene groups have been shown to exhibit enhanced emission in high-viscosity environments.[1]

Mechanism of a Pyridinone-Based Molecular Rotor

G ExcitedState Excited State LowViscosity Low Viscosity ExcitedState->LowViscosity HighViscosity High Viscosity ExcitedState->HighViscosity Rotation Intramolecular Rotation (Non-radiative decay) LowViscosity->Rotation Fluorescence Fluorescence (Radiative decay) HighViscosity->Fluorescence

Caption: Viscosity sensing with a molecular rotor.

Future Perspectives

The field of pyridinone-based fluorescent probes is rapidly evolving. Future developments are likely to focus on:

  • Multiplexed Imaging: The development of probes with distinct spectral properties will enable the simultaneous visualization of multiple cellular targets and processes.

  • Super-Resolution Microscopy: Designing pyridinone probes with photoswitching capabilities will open up new avenues for their use in super-resolution imaging techniques like STED and PALM/STORM.

  • Theranostics: Combining the imaging capabilities of pyridinone probes with therapeutic functionalities will lead to the development of theranostic agents for targeted drug delivery and real-time monitoring of treatment efficacy.

The continued exploration of the rich chemistry of the pyridinone scaffold promises to deliver a new generation of sophisticated molecular tools that will further illuminate the intricate workings of the living cell.

References

Application Notes and Protocols: The Strategic Use of 1-(4-Aminophenyl)-1H-pyridin-2-one in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for selective and potent kinase inhibitors is a cornerstone of modern therapeutic discovery. Kinases, as central regulators of cellular signaling, represent a vast and fertile landscape for intervention in diseases ranging from cancer to inflammatory disorders. Within the medicinal chemist's toolkit, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to interact favorably with biological targets. The pyridin-2(1H)-one moiety is one such scaffold, and when coupled with a 4-aminophenyl substituent at the N1 position, it becomes a particularly powerful starting point for the development of a diverse array of kinase inhibitors.[1][2]

This comprehensive guide provides an in-depth exploration of the synthesis and application of 1-(4-aminophenyl)-1H-pyridin-2-one and its derivatives in the design of next-generation kinase inhibitors. We will delve into the rationale behind its use, detailed synthetic protocols, methods for biological evaluation, and the structure-activity relationships (SAR) that drive the optimization of these promising therapeutic agents.

The Pyridinone Scaffold: A Privileged Motif in Kinase Inhibition

The utility of the pyridin-2(1H)-one core lies in its unique combination of structural and electronic properties. It can act as a bioisostere for amides, phenyls, and other heterocyclic systems, allowing for scaffold hopping and the exploration of novel chemical space.[1][2] Furthermore, the pyridinone ring possesses both a hydrogen bond donor (the N-H group, though substituted in our core molecule) and a hydrogen bond acceptor (the carbonyl oxygen), which are crucial for forming key interactions within the highly conserved ATP-binding site of kinases, particularly the hinge region.[1][2]

The addition of the 4-aminophenyl group at the N1 position provides a versatile handle for further chemical modification. This amino group can be functionalized to introduce a wide range of substituents, enabling the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties. This strategic positioning allows chemists to probe different regions of the kinase active site and to develop inhibitors with tailored biological activities.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold and its subsequent elaboration are critical steps in the development of pyridinone-based kinase inhibitors. Below is a representative, multi-step protocol for the synthesis of a substituted this compound derivative, based on common synthetic strategies in the literature.[3]

Part 1: Synthesis of the Core Scaffold

A common route to N-aryl pyridinones involves the condensation of a suitable dicarbonyl compound with an aniline derivative or the coupling of a pre-formed pyridinone with an aryl partner. The following is a conceptual workflow for the synthesis of the this compound core.

G cluster_0 Synthesis of 1-(4-nitrophenyl)-1H-pyridin-2-one cluster_1 Reduction to the Amine A 2-Hydroxypyridine C 1-(4-nitrophenyl)-1H-pyridin-2-one A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 4-Fluoronitrobenzene B->C D 1-(4-nitrophenyl)-1H-pyridin-2-one E This compound D->E Reducing Agent (e.g., Fe/NH4Cl or H2, Pd/C) Solvent (e.g., Ethanol/Water)

Caption: Synthesis workflow for the this compound core.

Protocol 1: Synthesis of this compound

  • Step 1: N-Arylation. To a solution of 2-hydroxypyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq) and 4-fluoronitrobenzene (1.1 eq). Heat the reaction mixture at 80-100 °C for several hours until the starting material is consumed (monitor by TLC). After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(4-nitrophenyl)-1H-pyridin-2-one.

  • Step 2: Nitro Reduction. Dissolve the 1-(4-nitrophenyl)-1H-pyridin-2-one (1.0 eq) in a mixture of ethanol and water. Add a reducing agent such as iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat the mixture to reflux for 2-4 hours. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.[3] After the reaction is complete, filter the mixture through celite to remove the solid catalyst. Concentrate the filtrate, and purify the residue by column chromatography to afford the desired product, this compound.

Part 2: Derivatization for Kinase Targeting

The 4-amino group is a key point for diversification. Amide bond formation is a common strategy to introduce various substituents that can interact with the kinase active site.

G A This compound C Target Kinase Inhibitor (Amide Derivative) A->C Coupling Agent (e.g., HATU, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF) B Acid Chloride (R-COCl) or Carboxylic Acid (R-COOH) B->C

Caption: General workflow for the derivatization of the core scaffold.

Protocol 2: Synthesis of Amide Derivatives

  • To a solution of this compound (1.0 eq) in an anhydrous solvent like DMF, add a base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • In a separate flask, activate the desired carboxylic acid (1.1 eq) with a coupling agent like HATU (1.1 eq) in DMF.

  • Add the activated carboxylic acid solution to the solution of the aniline derivative.

  • Stir the reaction at room temperature for several hours or until completion.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Application in Kinase Inhibitor Development: Targeting Key Oncogenic Pathways

Derivatives of this compound have shown inhibitory activity against a range of kinases implicated in cancer and other diseases. The specific substitutions on the pyridinone ring and the N-phenyl moiety dictate the kinase selectivity profile.

Key Kinase Targets and Their Signaling Pathways
  • Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[4][5]

  • c-Src Kinase: A non-receptor tyrosine kinase that is often overexpressed in various tumors and is involved in cell proliferation, survival, and metastasis.[6]

  • Met Kinase: A receptor tyrosine kinase whose dysregulation is implicated in tumor growth, invasion, and metastasis.[7]

  • Tropomyosin Receptor Kinases (TRKs): Fusions of TRK genes are oncogenic drivers in a variety of cancers.[8]

G cluster_0 Upstream Signals cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Signaling Cascades cluster_3 Cellular Responses GF Growth Factors RTK e.g., Met, TRK GF->RTK RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF PI3K PI3K/AKT/mTOR Pathway RTK->PI3K SRC Src Pathway RTK->SRC Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K->Survival Metastasis Metastasis SRC->Metastasis Inhibitor Pyridinone-based Inhibitor Inhibitor->RTK Inhibition Inhibitor->SRC Inhibition

Caption: Simplified signaling pathways targeted by pyridinone-based kinase inhibitors.

Biological Evaluation of Pyridinone-Based Kinase Inhibitors

Once synthesized, the novel compounds must be evaluated for their biological activity. This is typically a multi-step process involving in vitro biochemical assays followed by cell-based assays.

In Vitro Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol 3: Luminescence-Based In Vitro Kinase Assay

This protocol is adapted for a 384-well plate format and measures the amount of ADP produced, which is inversely proportional to the remaining ATP and thus reflects kinase activity.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In each well of a white, opaque 384-well plate, add the test compound or DMSO control.

    • Add the kinase of interest and the appropriate substrate peptide in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the reaction by adding ATP to a final concentration appropriate for the specific kinase (often near its Km value).

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add a kinase detection reagent that converts the produced ADP back to ATP, which then drives a luciferase-luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase TargetRepresentative IC₅₀ (nM)Reference Compound IC₅₀ (nM)
Aurora A25Staurosporine: 15
c-Src150Dasatinib: 1
Met10Crizotinib: 5
TRKA50Larotrectinib: 5

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Actual values will depend on the specific compound and assay conditions.

Cellular Assays

Cellular assays are essential to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.

Protocol 4: Cellular Phosphorylation Assay (Western Blot)

This protocol assesses the inhibition of kinase activity within a cell by measuring the phosphorylation status of its downstream substrate.

  • Cell Culture and Treatment:

    • Plate cells known to have active signaling through the kinase of interest (e.g., a cancer cell line with a TRK fusion).

    • Treat the cells with various concentrations of the pyridinone-based inhibitor for a specific duration (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition. It is crucial to also probe for the total amount of the substrate protein to ensure that the observed decrease in phosphorylation is not due to protein degradation.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The development of potent and selective kinase inhibitors from the this compound scaffold is an iterative process guided by SAR. X-ray crystallography of inhibitors bound to their target kinases provides invaluable insights into the binding mode and directs further chemical modifications.[7][9][10]

Typically, the pyridinone oxygen and the adjacent amide N-H (if present) form hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. The 4-aminophenyl group often serves as a linker to substituents that occupy the solvent-exposed region or other pockets within the ATP-binding site. The nature of these substituents is critical for determining both potency and selectivity. For instance, the addition of a bulky hydrophobic group may enhance potency for a kinase with a large hydrophobic pocket, while a more polar group could improve solubility and target a different region of the active site.

The role of the 4-aminophenyl linker itself is not merely passive. Its geometry and electronic properties influence the overall conformation of the inhibitor and its ability to adopt the optimal binding pose.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel kinase inhibitors. Its favorable physicochemical properties, synthetic tractability, and ability to form key interactions with the kinase hinge region make it a privileged structure in medicinal chemistry. By leveraging the detailed synthetic and biological evaluation protocols outlined in this guide, researchers can effectively explore the chemical space around this core and develop potent and selective kinase inhibitors with the potential for therapeutic translation. The iterative process of design, synthesis, and testing, informed by a deep understanding of SAR and structural biology, will continue to drive the discovery of next-generation targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Aminophenyl)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Aminophenyl)-1H-pyridin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis and troubleshoot common issues. As a key intermediate in the synthesis of various pharmaceutical compounds, including anticoagulants like Apixaban, achieving a high yield and purity of this molecule is critical.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic strategies.

Troubleshooting Guide: Improving Yield and Purity

The synthesis of this compound can be approached via two primary routes:

  • Direct N-Arylation: Coupling of 2-pyridone (or 2-halopyridine) with an aniline derivative (e.g., p-bromoaniline or p-phenylenediamine) using a metal catalyst (e.g., Palladium or Copper).

  • Indirect Synthesis via Nitro-Reduction: N-arylation of 2-pyridone with a nitro-substituted aryl halide (e.g., 1-bromo-4-nitrobenzene) followed by the reduction of the nitro group to an amine.

Each approach has its own set of challenges. The following Q&A format addresses specific issues you might encounter.

Issue 1: Low or No Yield in Direct N-Arylation (Buchwald-Hartwig or Ullmann Coupling)

Question: I am attempting a direct Buchwald-Hartwig (or Ullmann) coupling between 2-pyridone and a 4-amino-substituted aryl halide, but I am getting very low yields or only starting material back. What is going wrong?

Answer: This is a common and significant challenge. The free amino group (-NH2) on the phenyl ring can act as a competing nucleophile and a ligand for the metal catalyst, leading to catalyst inhibition or undesired side reactions.

Potential Causes and Solutions:

  • Catalyst Inhibition: The lone pair of electrons on the amino group of your aniline derivative can coordinate strongly to the palladium or copper catalyst, effectively poisoning it and preventing the catalytic cycle from proceeding efficiently.

    • Solution 1: Use a Protected Aniline: A more robust strategy is to use an N-protected p-haloaniline (e.g., using a Boc or Acetal protecting group). After the coupling reaction, the protecting group can be removed to yield the desired product.

    • Solution 2: Increase Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5-10 mol%) can sometimes overcome partial catalyst inhibition.

  • N- vs. O-Arylation Competition: 2-Pyridone exists in equilibrium with its tautomer, 2-hydroxypyridine. This presents two nucleophilic sites: the nitrogen and the oxygen. While N-arylation is generally favored, O-arylation can be a significant side reaction, especially under certain conditions.

    • Solution: Optimize Ligand and Base Combination: The choice of ligand and base is crucial for directing the regioselectivity. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos often favor N-arylation. For Ullmann couplings, ligands such as 1,10-phenanthroline or L-proline can be effective. Strong, non-nucleophilic bases like NaOtBu or K3PO4 are commonly used.

  • Poor Substrate Reactivity: If you are using a p-chloroaniline derivative, the C-Cl bond is less reactive in oxidative addition compared to C-Br or C-I bonds.

    • Solution: Use a More Reactive Halide: If possible, start with p-bromoaniline or p-iodoaniline, as they are significantly more reactive in typical cross-coupling reactions.

Issue 2: Incomplete Reaction or Side Products in the Nitro-Reduction Step

Question: I have successfully synthesized 1-(4-nitrophenyl)-1H-pyridin-2-one, but the reduction of the nitro group is giving me a mixture of products or is not going to completion. How can I improve this step?

Answer: The reduction of an aromatic nitro group is a well-established transformation, but its efficiency can be affected by the choice of reducing agent and reaction conditions.

Potential Causes and Solutions:

  • Harsh Reducing Agents: Strong reducing agents can sometimes lead to over-reduction or side reactions on the pyridone ring.

    • Solution 1: Catalytic Hydrogenation: This is a clean and high-yielding method. Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (H2 gas or a transfer hydrogenation reagent like hydrazine hydrate or ammonium formate) is highly effective. Yields for this step are often reported to be excellent (>95%).

    • Solution 2: Metal/Acid Reduction: A classic method is the use of a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like HCl. While effective, this method requires a stoichiometric amount of metal and can sometimes necessitate a more complex workup to remove metal salts.

  • Incomplete Reaction: The reaction may stall if the catalyst is deactivated or an insufficient amount of the reducing agent is used.

    • Solution: Ensure Catalyst Activity and Stoichiometry: If using catalytic hydrogenation, ensure the catalyst is fresh and not poisoned. For transfer hydrogenation with hydrazine, a slight excess is typically used. Monitor the reaction by TLC or LC-MS to confirm completion before workup.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for producing this compound with high yield?

For large-scale and reproducible high yields, the indirect route via reduction of 1-(4-nitrophenyl)-1H-pyridin-2-one is superior . This approach avoids the complications of the free amino group in the N-arylation step, which often leads to low yields and difficult purification in the direct coupling method. The reduction of the nitro group is typically a very clean and high-yielding reaction.

Q2: What are the key parameters to optimize in a Buchwald-Hartwig amination for this type of substrate?

The key parameters are the catalyst system (palladium precursor and ligand), the base, the solvent, and the temperature .

  • Ligand: Bulky, electron-rich biarylphosphine ligands are state-of-the-art.

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs2CO3) being common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

  • Temperature: Reactions are often run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.

Q3: Can I use 2-hydroxypyridine directly for the N-arylation, or do I need to start with 2-bromopyridine?

You can use 2-hydroxypyridine (which exists as 2-pyridone) directly. In this case, the reaction is a dehydrogenative coupling or a condensation-type reaction. However, starting with a 2-halopyridine (like 2-bromopyridine) is also a very common approach for Buchwald-Hartwig amination. The choice often depends on the cost and availability of the starting materials.

Q4: How can I effectively purify the final product, this compound?

The purification method will depend on the impurities present.

  • From Nitro-Reduction: If the reaction goes to completion, the product is often of high purity and can be isolated by filtration after workup. Recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) can be used to further enhance purity.

  • From Direct N-Arylation: Purification can be more challenging due to potential side products (like the O-arylated isomer) and unreacted starting materials. Column chromatography on silica gel is often necessary.

Optimized Protocol: Indirect Synthesis of this compound

This two-step protocol is based on the more reliable indirect synthesis route.

Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-pyridin-2-one (Ullmann Condensation)

This step involves the copper-catalyzed N-arylation of 2-pyridone with 1-bromo-4-nitrobenzene.

Materials:

  • 2-Pyridone (1.0 equiv)

  • 1-Bromo-4-nitrobenzene (1.1 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • Anhydrous Toluene or DMF

Procedure:

  • To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add 2-pyridone, 1-bromo-4-nitrobenzene, CuI, 1,10-phenanthroline, and K2CO3.

  • Add the anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 1-(4-nitrophenyl)-1H-pyridin-2-one as a solid.

Step 2: Reduction of 1-(4-Nitrophenyl)-1H-pyridin-2-one

This step utilizes catalytic transfer hydrogenation, which is a high-yielding and operationally simple method.

Materials:

  • 1-(4-Nitrophenyl)-1H-pyridin-2-one (1.0 equiv)

  • Raney Nickel (approx. 10% by weight) or 10% Pd/C

  • Hydrazine hydrate (80% solution in water) (5.0 equiv)

  • Methanol and Water

Procedure:

  • In a reaction flask, suspend 1-(4-nitrophenyl)-1H-pyridin-2-one in a mixture of methanol and water (e.g., 1:1 v/v).

  • Carefully add the Raney Nickel catalyst to the suspension.

  • Heat the mixture to 40-50 °C.

  • Slowly add the hydrazine hydrate solution dropwise. An exothermic reaction may be observed. Maintain the temperature between 60-70 °C during the addition.

  • After the addition is complete, continue to stir the reaction at 60-70 °C for 2-3 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • The product, this compound, may precipitate from the remaining aqueous solution. If not, it can be extracted with an organic solvent like ethyl acetate.

  • The isolated solid can be washed with a minimal amount of cold water and dried under vacuum to yield the final product with high purity (>98%) and yield (>95%).

Data Summary Table

ParameterDirect N-Arylation (Buchwald-Hartwig)Indirect Route (Ullmann + Reduction)
Starting Materials 2-Pyridone + p-Haloaniline derivative2-Pyridone + p-Halonitrobenzene
Key Reagents Pd catalyst, Phosphine ligand, Strong baseCu catalyst, Ligand, Base (Step 1); Reducing agent (Step 2)
Common Yield Variable, often low (<50%) due to side reactionsHigh (>80% over two steps)
Key Challenges Catalyst inhibition, O- vs. N-arylationMulti-step process
Purification Often requires column chromatographyOften simple filtration/recrystallization

Workflow and Decision Diagrams

Troubleshooting Workflow for Low Yield in Direct N-Arylation

G start Low Yield in Direct N-Arylation check_sm Check Starting Material Reactivity (I > Br > Cl) start->check_sm check_catalyst Catalyst Inhibition by -NH2? check_sm->check_catalyst Halide is reactive (Br or I) end_bad Consider Indirect Route check_sm->end_bad Using Aryl Chloride check_conditions Sub-optimal Conditions? check_catalyst->check_conditions No use_prot Use N-protected haloaniline check_catalyst->use_prot Yes optimize Optimize Ligand, Base, Solvent, Temp. check_conditions->optimize end_good Yield Improved use_prot->end_good inc_cat Increase Catalyst/Ligand Loading inc_cat->end_good side_reaction O-Arylation Side Product Observed? optimize->side_reaction optimize->end_good side_reaction->inc_cat No side_reaction->optimize Yes, re-optimize

Caption: Troubleshooting workflow for direct N-arylation.

Synthetic Route Decision Diagram

G start Goal: Synthesize This compound scale What is the desired scale? start->scale small_scale Small Scale / Route Scouting scale->small_scale Small large_scale Large Scale / High Yield scale->large_scale Large direct Direct N-Arylation (Buchwald-Hartwig/Ullmann) indirect Indirect Route (Nitro Intermediate + Reduction) small_scale->direct Faster, but risky yield large_scale->indirect More reliable, higher yield

Caption: Decision diagram for choosing a synthetic route.

Technical Support Center: Purification of 1-(4-Aminophenyl)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-Aminophenyl)-1H-pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when purifying this compound, a compound often synthesized via copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig aminations.[1][2][3][4]

Q1: My crude product is a dark, oily solid after removing the DMF solvent. What are the likely impurities?

A1: This is a very common observation. The dark color and impure state are typically due to a mixture of several components:

  • Residual Catalyst: Copper or palladium catalysts, if not effectively removed, can cause significant coloration.

  • Unreacted Starting Materials: Unconsumed 2-hydroxypyridine and the aryl halide (e.g., p-iodoaniline or p-bromoaniline) are common impurities.

  • Homocoupled Byproducts: The synthesis, particularly the Ullmann reaction, can lead to the formation of symmetrical biaryl compounds from the coupling of two aryl halide molecules.[5][6][7]

  • Inorganic Salts: Bases like potassium carbonate are used in the reaction, leading to the formation of salts (e.g., KI, KBr) which may not have been fully removed.[8][9]

  • Polymeric Materials: High reaction temperatures can sometimes lead to the formation of high-molecular-weight, tar-like substances.

Q2: I performed a simple recrystallization from ethanol, but my product purity (by ¹H NMR) is still low. Why?

A2: While recrystallization is a powerful technique, its success depends on the impurity profile.[8][9] If the impurities have similar solubility profiles to your desired product in ethanol, co-crystallization can occur. Unreacted starting materials or the O-arylated isomer may have solubilities close to the N-arylated product, making them difficult to remove by a single recrystallization step. It is often recommended to perform a preliminary purification step, such as an acid-base extraction, to remove grossly different impurities before proceeding to recrystallization.

Q3: How can I distinguish between the desired N-arylated product and the isomeric O-arylated byproduct?

A3: Spectroscopic methods are key.

  • ¹H NMR: The proton chemical shifts on the pyridinone ring will be different. Specifically, the proton at the C6 position of the pyridinone ring often shows a characteristic downfield shift in the N-arylated isomer compared to the O-arylated one. A thorough analysis of the coupling patterns and chemical shifts is essential.[10]

  • ¹³C NMR: The chemical shift of the carbonyl carbon (C2) in the pyridinone ring is a clear indicator. In the N-arylated product, it will appear as a typical amide/lactam carbonyl. In the O-arylated isomer, this carbon is part of an aromatic ether system and will have a significantly different chemical shift.

  • IR Spectroscopy: The C=O stretch of the pyridinone ring in the N-arylated product will be prominent (typically around 1650-1670 cm⁻¹). The O-arylated isomer will lack this strong carbonyl absorption but will show characteristic C-O-C stretching frequencies.

Q4: After column chromatography, I see my product, but it is still slightly colored. What is the cause?

A4: A persistent slight coloration (often brown to gray) can be due to trace amounts of oxidized species or residual catalyst that is strongly adsorbed to your compound.[8] Passing the purified material through a small plug of activated carbon or silica gel with a suitable solvent can sometimes remove these last traces of color. Ensure your solvents are of high purity and consider storing the final compound under an inert atmosphere to prevent slow oxidation, as aromatic amines can be sensitive to air and light.[11]

II. Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for the most effective purification strategies. The choice of method depends on the scale of your reaction and the nature of the impurities.

Method 1: Acid-Base Extraction Workflow

This is often the most effective initial purification step to separate acidic, basic, and neutral impurities. The strategy relies on the different pKa values of the components in your crude mixture.[12][13]

Principle:

  • Basic Components: The desired product, this compound, and any unreacted p-aminophenol derivative are basic due to the primary amino group. They will be protonated and move into the aqueous layer upon treatment with a dilute acid.[13][14]

  • Acidic Components: Unreacted 2-hydroxypyridine is weakly acidic and will be deprotonated by a weak base, moving into an aqueous basic layer.

  • Neutral Components: Homocoupled byproducts and other non-ionizable impurities will remain in the organic layer throughout the process.

Experimental Protocol: Acid-Base Extraction

  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). If your crude product contains a large amount of inorganic salts, you may pre-filter the mixture after dissolving it in the organic solvent.

  • Removal of Acidic Impurities:

    • Transfer the organic solution to a separatory funnel.

    • Extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times. This will remove unreacted 2-hydroxypyridine.

    • Combine the aqueous basic layers. This fraction contains your acidic impurities.

  • Isolation of the Basic Product:

    • Wash the remaining organic layer with brine (saturated NaCl solution) to remove residual water and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Redissolve the residue in a fresh portion of organic solvent.

    • Extract the organic solution with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). The desired product and any unreacted aromatic amine will be protonated and move into the aqueous acidic layer. Repeat this extraction 2-3 times.[12][15]

  • Recovery of the Pure Product:

    • Combine the aqueous acidic extracts.

    • Cool the aqueous solution in an ice bath.

    • Slowly add a base, such as 2 M NaOH or saturated NaHCO₃, with stirring until the solution is basic (pH > 8, check with pH paper).

    • The pure product should precipitate out of the solution as a solid.

    • Collect the solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.

Logical Workflow for Acid-Base Extraction

G cluster_0 Initial State cluster_1 Step 1: Remove Acidic Impurities cluster_2 Step 2: Isolate Basic Product cluster_3 Step 3: Recover Final Product Crude Crude Mixture (Product, Unreacted Materials, Byproducts) in Organic Solvent (e.g., EtOAc) WashBase Extract with aq. NaHCO3 or dilute NaOH Crude->WashBase AqueousBase Aqueous Layer (Contains deprotonated 2-hydroxypyridine) WashBase->AqueousBase Separate Organic1 Organic Layer (Product, Neutral & Basic Impurities) WashBase->Organic1 Separate WashAcid Extract with aq. HCl Organic1->WashAcid AqueousAcid Aqueous Layer (Contains protonated Product and unreacted amine) WashAcid->AqueousAcid Separate Organic2 Organic Layer (Neutral Byproducts, e.g., homocoupled species) WashAcid->Organic2 Separate Basify Basify with NaOH to pH > 8 AqueousAcid->Basify Precipitate Precipitation of Pure Product Basify->Precipitate Filter Filter and Dry Precipitate->Filter PureProduct Pure this compound Filter->PureProduct

Caption: Workflow for purifying this compound via acid-base extraction.

Method 2: Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.[16]

Principle: this compound is a polar molecule due to the presence of the amino group and the pyridinone moiety. It will adhere to the polar stationary phase (silica gel) more strongly than non-polar impurities. By gradually increasing the polarity of the mobile phase, compounds can be eluted in order of increasing polarity.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like methanol or DCM), add silica gel, and then evaporate the solvent completely to get a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent system (e.g., hexane or a low percentage of ethyl acetate in hexane).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% hexane or 5-10% ethyl acetate in hexane) to wash out non-polar impurities like homocoupled byproducts.

    • Gradually increase the polarity of the mobile phase. A common gradient is from hexane/ethyl acetate to pure ethyl acetate, and then to a small percentage of methanol in ethyl acetate or DCM. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

    • Your product will likely elute with a moderately polar solvent system (e.g., 50-100% ethyl acetate in hexane, or 1-5% methanol in DCM).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Solvent System Selection for Chromatography

Impurity TypePolarityTypical Elution Order (First to Last)Recommended Starting Solvent System (TLC)
Homocoupled ByproductsLow120% Ethyl Acetate / 80% Hexane
Aryl Halide (starting material)Low-Medium230% Ethyl Acetate / 70% Hexane
Desired Product Medium-High 3 50-70% Ethyl Acetate / 30-50% Hexane
2-HydroxypyridineHigh4100% Ethyl Acetate or 5% Methanol / 95% DCM
Method 3: Recrystallization

This method is best used after an initial clean-up (like acid-base extraction) or if the crude product is already of reasonable purity.

Principle: The principle of recrystallization is based on the differential solubility of the desired compound and impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Ethanol is a commonly cited solvent for the recrystallization of this compound.[8][9] Other potential solvents include isopropanol or methanol/water mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling (using a water bath or heating mantle) with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Purification Strategy Decision Tree

G start Crude Product Analysis (TLC, ¹H NMR) q1 Is the mixture complex with multiple spots on TLC? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base Yes q2 Is the main spot accompanied by close-running impurities? q1->q2 No acid_base->q2 column Perform Column Chromatography q2->column Yes q3 Is the product >85% pure with minor impurities? q2->q3 No final_product Pure Product (Verify by NMR, LC-MS) column->final_product recrystallize Perform Recrystallization q3->recrystallize Yes q3->final_product No, proceed to further analysis recrystallize->final_product

Caption: Decision tree for selecting the appropriate purification strategy.

References

Technical Support Center: Synthesis of 1-(4-Aminophenyl)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 1-(4-Aminophenyl)-1H-pyridin-2-one. This molecule is a critical building block and key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Apixaban, a widely used anticoagulant.[1][2] Achieving high purity is paramount to ensure the safety, efficacy, and stability of the final drug product. Even trace impurities can have a significant impact and are scrutinized by regulatory bodies.[3]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, control, and mitigate common impurities encountered during synthesis. Our approach is built on explaining the chemical causality behind each issue, empowering you to make informed decisions in the lab.

Section 1: Frequently Asked Questions (FAQs): Understanding Core Challenges

This section addresses the most common high-level questions encountered during the synthesis.

Q1: What are the primary sources of impurities in the synthesis of this compound?

A1: Impurities can be introduced at nearly every stage of the synthetic process. They are broadly categorized as follows:

  • Starting Material-Related Impurities: Impurities present in the initial reagents, such as 2-pyridone, 4-nitroaniline, or p-haloaniline derivatives, can carry through the synthesis or react to form new, unintended molecules.

  • Intermediates: In multi-step syntheses, unreacted intermediates are a common source of contamination. A frequent example is the nitro-analogue, 1-(4-nitrophenyl)-1H-pyridin-2-one, which can persist due to incomplete reduction.[4]

  • Side-Reaction Products: These are impurities formed from competing reaction pathways. In a Buchwald-Hartwig amination, for instance, a common side reaction is the hydrodehalogenation of the aryl halide starting material.[5]

  • Process-Related Impurities: This category includes residual catalysts (e.g., Palladium, Nickel, Cobalt), solvents, and byproducts from reagents like bases or reducing agents.[][7] Controlling these is critical for API synthesis to meet regulatory limits.[8]

Q2: My final product is consistently contaminated with its nitro-precursor, 1-(4-nitrophenyl)-1H-pyridin-2-one. What is causing this?

A2: This is a classic case of incomplete reduction. The conversion of the nitro group (-NO₂) to the primary amine (-NH₂) is the final key transformation in many synthetic routes. Several factors can lead to an incomplete reaction:

  • Catalyst Deactivation or Insufficiency: The catalyst (e.g., Raney Nickel, Palladium on carbon) may be poisoned by trace impurities (like sulfur compounds) in the substrate or solvent. Alternatively, the catalyst loading may be too low for the scale of the reaction.

  • Inefficient Reaction Conditions: For catalytic transfer hydrogenation (e.g., using hydrazine hydrate), temperature and reaction time are critical.[2][9] For reactions using H₂ gas, insufficient pressure or poor mixing can limit the availability of hydrogen at the catalyst surface, stalling the reaction.

  • Poor Substrate Solubility: If the nitro-intermediate has low solubility in the reaction solvent, its access to the catalyst surface is limited, leading to an incomplete conversion.

Q3: I am attempting a direct C-N coupling using a Buchwald-Hartwig reaction and my main byproduct is aniline. What's going wrong?

A3: The formation of aniline suggests that a hydrodehalogenation side reaction is occurring on your p-haloaniline starting material. In this competing pathway, the aryl halide is reduced, and the halogen atom is replaced by a hydrogen atom instead of the desired pyridinone nucleophile. This is a known side reaction in palladium-catalyzed couplings.[5] The likely causes are:

  • Ligand Choice: The phosphine ligand plays a crucial role in the stability of the palladium complex and the relative rates of reductive elimination (product formation) versus side reactions. Some ligands are more prone to promoting hydrodehalogenation.

  • Base and Solvent: The choice of base and solvent can influence the reaction pathway.

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions.

Q4: After purification, I observe fine, dark particulate matter in my isolated solid. What could this be?

A4: This is highly likely to be residual metal catalyst. If you used a palladium-catalyzed coupling, it could be palladium black.[8] If you performed a reduction using Raney Nickel or Cobalt, it's residual from those catalysts.[2][7] These heterogeneous catalysts are removed by filtration, but micro- or nanoparticles can sometimes pass through standard filter paper. This is a critical issue, as regulatory guidelines for APIs have very strict limits on residual metal content.[8]

Section 2: Troubleshooting Guide: A Problem-Solving Framework

This guide provides a systematic approach to resolving common issues observed during experiments.

Problem 1: Complex Reaction Mixture with Multiple Byproducts (Observed via TLC/HPLC)
  • Context: You are performing a Palladium-catalyzed C-N coupling (e.g., Buchwald-Hartwig) between a 2-halopyridine and 4-aminoaniline (or a protected version). Your analytical results show multiple spots/peaks in addition to starting materials and the desired product.

Potential CauseScientific Explanation & Recommended Solutions
Incomplete Reaction Explanation: The catalytic cycle may have stalled, leaving unreacted starting materials. Solutions: 1. Monitor Kinetics: Use TLC or LC-MS to track the reaction progress over time to determine the optimal reaction duration.[3] 2. Optimize Conditions: Systematically vary temperature and reaction time. Insufficient heat can lead to slow conversion, while excessive heat can cause degradation. 3. Verify Reagent Quality: Ensure starting materials and solvents are pure and anhydrous, as water can interfere with the catalytic cycle.[3]
Catalyst Deactivation Explanation: The active Pd(0) species is sensitive to oxidation or poisoning. Solutions: 1. Maintain Inert Atmosphere: Use rigorously degassed solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3] 2. Increase Catalyst Loading: While not ideal for process efficiency, a higher catalyst loading can sometimes overcome partial deactivation.[3] 3. Ligand Selection: Consider more robust, sterically hindered phosphine ligands that protect the palladium center.[5]
Side Reactions Explanation: Besides hydrodehalogenation, other side reactions like the formation of diaryl amines (from the coupling of the product with another molecule of aryl halide) can occur. Solutions: 1. Optimize Stoichiometry: Ensure the ratio of amine to aryl halide is carefully controlled. A slight excess of the amine is often used. 2. Screen Ligands and Bases: The choice of ligand and base is the most critical parameter in a Buchwald-Hartwig reaction. A systematic screening can identify a combination that favors the desired product formation.[10]
Problem 2: Difficult Purification of the Final Product
  • Context: The reaction appears complete, but isolating pure this compound is challenging.

Potential CauseScientific Explanation & Recommended Solutions
Streaking on Silica Gel Explanation: Pyridinone and aniline moieties are basic and can interact strongly with the acidic surface of silica gel, leading to poor separation and significant product loss on the column.[3] Solutions: 1. Neutralize the Silica: Pre-treat the silica gel slurry with a small amount of a tertiary amine (e.g., 1-2% triethylamine in the eluent). 2. Use Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography. 3. Avoid Chromatography: Prioritize purification by recrystallization, which is often more scalable and efficient for crystalline solids.
Co-crystallization of Impurities Explanation: An impurity with a similar structure and polarity to the desired product may crystallize along with it, making purification by this method ineffective. Solutions: 1. Solvent Screening: Perform a systematic screening of different solvents or solvent mixtures for recrystallization. The goal is to find a system where the product is sparingly soluble at low temperatures, while the impurity remains in solution. 2. pH Adjustment: If the impurity has a different pKa, consider an acid-base workup. Dissolve the crude product in an acidic solution, wash with an organic solvent to remove neutral impurities, then basify the aqueous layer and extract the purified product.
Presence of Color Explanation: The aniline moiety is susceptible to air oxidation, which can form colored, often polymeric, impurities. The pure product should be an off-white or pale beige solid.[2] Solutions: 1. Workup Under Inert Atmosphere: Handle the isolated product under nitrogen or argon, especially during drying and storage. 2. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and filter through celite to remove colored impurities before recrystallization.

Section 3: Key Protocols & Methodologies

Protocol 1: General Method for Impurity Profiling by HPLC

This protocol provides a starting point for developing a robust analytical method to monitor the purity of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

Rationale: A C18 column is a versatile choice for separating compounds of moderate polarity. The gradient elution ensures that both polar (e.g., starting materials) and non-polar (e.g., some side products) impurities are effectively separated and eluted.[][11] Coupling this with a mass spectrometer (LC-MS) is essential for identifying the molecular weights of unknown impurity peaks.[12][13]

Protocol 2: Lab-Scale Removal of Residual Palladium

This protocol describes a common method for scavenging residual palladium catalyst from a solution of the crude product.

  • Dissolution: Following the reaction workup, dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, THF, Methanol) in which the product is highly soluble.

  • Scavenger Addition: Add a palladium scavenger to the solution. Common choices include:

    • Thiol-functionalized silica gel: (e.g., SiliaMetS Thiol) at a loading of 5-10 weight equivalents relative to the theoretical amount of palladium.

    • Activated Carbon: (e.g., Darco KB-G) at a loading of 5-10% w/w relative to the product.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-4 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite to remove the scavenger and the captured palladium. Wash the filter cake thoroughly with the same solvent to ensure complete product recovery.

  • Concentration: Concentrate the filtrate under reduced pressure to recover the palladium-free crude product, which can then be subjected to final purification (e.g., recrystallization).

Rationale: Palladium has a high affinity for soft nucleophiles like sulfur. Thiol-based scavengers form strong coordination complexes with palladium, effectively removing it from the solution.[8] Activated carbon works by adsorption. This step is crucial for ensuring the final API meets the stringent regulatory limits for heavy metal contamination.[8]

Section 4: Visual Guides & Data Summary

Impurity Troubleshooting Workflow

G start Impurity Detected (TLC, HPLC, NMR) identify Step 1: Identification start->identify source Step 2: Source Determination identify->source tech_id Analytical Techniques: - LC-MS (Molecular Weight) - High-Res MS (Formula) - NMR (Structure) - Isolation & Characterization identify->tech_id mitigate Step 3: Mitigation Strategy source->mitigate source_cat Potential Sources: - Starting Materials - Side-Reaction - Incomplete Reaction - Degradation source->source_cat mitigate_strat Control Strategies: - Optimize Reaction - Change Reagents/Catalyst - Improve Purification - Modify Workup mitigate->mitigate_strat end Purity Target Achieved mitigate->end

Caption: A systematic workflow for identifying, sourcing, and mitigating impurities.

Table 1: Common Impurities in this compound Synthesis
Impurity NameCommon OriginPrimary Analytical MethodMitigation Strategy
1-(4-Nitrophenyl)-1H-pyridin-2-one Incomplete reduction of the nitro group.HPLC-UV, LC-MSOptimize reduction conditions (catalyst loading, temperature, H₂ pressure, reaction time).
4-Nitroaniline / 4-Haloaniline Unreacted starting material from C-N coupling step.HPLC-UV, GC-MSDrive reaction to completion; optimize stoichiometry and reaction time.
Aniline Hydrodehalogenation side-reaction of 4-haloaniline in Pd-catalyzed coupling.GC-MS, LC-MSScreen Pd-catalyst ligands and bases; optimize reaction temperature.
Dimerized Byproducts Self-coupling of starting materials or product in Pd-catalyzed reactions.LC-MSAdjust ligand and base; control reagent stoichiometry.
Residual Palladium Incomplete removal of the Buchwald-Hartwig catalyst.ICP-MS / ICP-OESUse metal scavengers (thiol-silica, activated carbon); ensure efficient filtration.[8]
Residual Solvents Trapped solvents from reaction or purification steps.GC-HS (Headspace)Proper drying of the final product under vacuum and controlled temperature.

References

troubleshooting guide for pyridinone synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyridinone scaffolds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide

This section addresses specific, common problems encountered during pyridinone synthesis reactions in a question-and-answer format.

Q1: My reaction is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yield is one of the most frequent challenges in organic synthesis, and pyridinone preparations are no exception.[1] The issue can typically be traced back to one of three areas: reaction conditions, reagent quality, or catalyst efficiency.

  • Suboptimal Reaction Conditions: Many classic pyridinone syntheses, such as the Bohlmann-Rahtz reaction, traditionally require high temperatures for the crucial cyclodehydration step.[2][3] Insufficient heat or incorrect reaction timing can lead to incomplete conversion. Conversely, excessive heat can cause decomposition of starting materials or the final product.[4]

    • Causality: The cyclodehydration step involves the elimination of a water molecule to form the aromatic pyridinone ring. This process has a significant activation energy barrier that must be overcome. Acid catalysts can lower this barrier, allowing the reaction to proceed at lower temperatures.[3]

  • Purity and Stability of Reagents: The presence of moisture can hydrolyze starting materials or intermediates. Furthermore, some precursors, like certain enamines used in the Bohlmann-Rahtz synthesis, can be unstable and degrade upon storage.[2] Impurities in starting materials can also introduce competing side reactions.[4]

    • Causality: Water can act as a nucleophile, leading to unwanted hydrolysis pathways. The stability of reagents is intrinsic to their chemical structure; for example, enamines are susceptible to hydrolysis back to their parent ketone and amine.

  • Catalyst Inefficiency or Deactivation: In reactions requiring a catalyst, its activity is paramount. Catalysts can be deactivated by impurities (poisoning) or may simply not be active enough for the specific substrates used.[1][5]

    • Causality: Catalysts provide an alternative, lower-energy reaction pathway. If the catalyst's active sites are blocked by impurities or if the catalyst degrades, it cannot perform this function effectively, leading to a stalled or sluggish reaction.

Troubleshooting Summary Table:

Potential Cause Troubleshooting Action Rationale
Suboptimal Temperature/Time Systematically screen a range of temperatures (e.g., 80°C, 100°C, 120°C) and monitor reaction progress closely using TLC or LC-MS to determine the optimal endpoint.[4]Balances the need to overcome the activation energy against the risk of thermal decomposition.
Moisture Contamination Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).[1]Prevents hydrolysis of sensitive reagents and intermediates.
Impure Starting Materials Purify all starting materials before use via recrystallization, distillation, or column chromatography.[4]Removes contaminants that could cause side reactions or inhibit the catalyst.
Catalyst Inefficiency For acid-catalyzed steps, consider stronger Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., Yb(OTf)₃, ZnBr₂).[3][6] Ensure the catalyst is fresh and handled properly.A more effective catalyst can significantly lower the reaction temperature and time required for cyclization.[3]
Unstable Intermediate For reactions involving unstable intermediates like enamines, consider generating them in situ.[2]Avoids decomposition during isolation and purification of the intermediate, ensuring it is used as it is formed.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

A2: The formation of multiple products is a clear indicator of competing reaction pathways. The nature of these side products is highly dependent on the specific synthetic route you are employing.

  • Self-Condensation: Starting materials, particularly those with multiple reactive sites like β-keto esters or cyanoacetamide derivatives, can react with themselves under the reaction conditions.[4]

  • Dimerization: The amino group on an aminopyridinone product can be nucleophilic and react with another molecule, leading to dimerization, especially at elevated temperatures.[7]

  • Incomplete Cyclization: You may be isolating stable intermediates. For example, in the Bohlmann-Rahtz synthesis, the aminodiene intermediate formed after the initial Michael addition can be isolated if the cyclodehydration conditions are not sufficiently forcing.[3]

  • Formation of Regioisomers: If you are using unsymmetrical precursors, the cyclization step may occur in more than one way, leading to a mixture of constitutional isomers.[6][7]

Troubleshooting Workflow for Side Product Formation:

Below is a logical workflow to diagnose and mitigate the formation of side products.

G start Multiple Spots on TLC char_side_product Characterize Side Product(s) (LC-MS, NMR) start->char_side_product is_intermediate Is it an intermediate? char_side_product->is_intermediate is_dimer Is it a dimer or self-condensation product? is_intermediate->is_dimer  No optimize_cyclization Optimize Cyclization: - Increase Temperature - Add Acid Catalyst - Increase Reaction Time is_intermediate->optimize_cyclization  Yes is_regioisomer Is it a regioisomer? is_dimer->is_regioisomer  No control_stoich Control Stoichiometry: - Slow addition of one reagent - Run at higher dilution is_dimer->control_stoich  Yes modify_substrate Modify Substrates: - Increase steric hindrance to block undesired pathway is_regioisomer->modify_substrate  Yes end Clean Reaction optimize_cyclization->end control_stoich->end modify_substrate->end

Caption: Troubleshooting workflow for side product formation.

Q3: Purification of my pyridinone by column chromatography is difficult. The product is streaking badly on the silica column. What can I do?

A3: This is a classic problem when purifying basic compounds like pyridines and pyridinones on standard silica gel.[1]

  • Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the pyridinone can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This strong interaction prevents the compound from moving smoothly with the mobile phase, leading to significant tailing or "streaking" and poor separation.[5]

Experimental Protocol: Mitigating Streaking during Column Chromatography

  • Neutralize the Stationary Phase: Before packing the column, consider pre-treating the silica gel. A common method is to wash the silica slurry with an eluent containing a small amount of a volatile base.

    • Step 1: Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., 99:1 Dichloromethane:Methanol).

    • Step 2: Add triethylamine (Et₃N) or ammonia (as a solution in methanol) to the slurry to constitute ~0.5-1% of the total volume.

    • Step 3: Stir the slurry for 15-20 minutes. This deactivates the acidic sites on the silica.

    • Step 4: Pack the column as usual with this neutralized slurry.

  • Use an Additive in the Mobile Phase: Consistently add the same percentage of base (e.g., 0.5% Et₃N) to your mobile phase throughout the entire purification process.[5] This ensures that the silica remains deactivated as the polarity of the eluent is increased.

  • Consider an Alternative Stationary Phase: If streaking persists, switch to a more inert stationary phase.

    • Alumina (Neutral or Basic): Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds.

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography, which separates based on hydrophobicity rather than polarity, can be highly effective.

Frequently Asked Questions (FAQs)

Q4: How do I choose the most appropriate synthetic route for my target pyridinone?

A4: The best route depends on the desired substitution pattern and the availability of starting materials.

  • For highly substituted pyridinones: Multicomponent reactions like the Guareschi-Thorpe condensation are very efficient. This route typically involves reacting a cyanoacetamide with a 1,3-diketone to build the ring in a single step, often yielding 3-cyano-4,6-disubstituted-2-pyridones.[8][9]

  • For 2,3,6-trisubstituted pyridines: The Bohlmann-Rahtz synthesis is a powerful method, condensing an enamine with an ethynyl ketone.[3][10] While versatile, it can require high temperatures for the final cyclization step, though acid catalysis can mitigate this.[3]

  • For 2-pyridinones from pyridines: If you are starting with a substituted pyridine, oxidation to the pyridine-N-oxide followed by rearrangement in acetic anhydride is a classic and effective method to introduce the carbonyl group at the 2-position.[8][11]

Q5: My crude product is an oil and won't crystallize for purification. What should I do?

A5: "Oiling out" is a common frustration during recrystallization. It happens when the solid melts in the hot solvent or separates from the solution as a liquid instead of forming crystals upon cooling.

  • Ensure Purity: First, ensure the crude material is reasonably pure. High levels of impurities can inhibit crystallization. Try washing the crude oil with a solvent in which your product is insoluble (trituration) to remove some impurities.[12]

  • Adjust the Solvent System: Try a different solvent or a multi-solvent system. If your product is too soluble in one solvent, add a "co-solvent" in which it is less soluble dropwise to the hot solution until it becomes slightly cloudy (the cloud point), then allow it to cool slowly.[12]

  • Scratch and Seed: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth. If you have a tiny amount of pure solid product, add a single "seed" crystal to the cooled, supersaturated solution to initiate crystallization.[12]

Q6: Can I run my pyridinone synthesis under solvent-free conditions?

A6: Yes, and this is often a highly effective green chemistry approach. Solvent-free, or "neat," reactions, often assisted by microwave irradiation or grinding, can lead to significantly shorter reaction times, cleaner reactions, and higher yields by increasing the effective concentration of the reactants.[13] For example, variations of the Hantzsch and Kröhnke pyridine syntheses have been successfully adapted to solvent-free conditions.[4][13] This approach is particularly well-suited for reactions that traditionally require high-boiling point solvents.

References

Technical Support Center: Optimization of 1-Aryl-Pyridinone Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-aryl-pyridinones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these important reactions. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you achieve optimal results in your experiments.

Introduction: The Challenge and Importance of 1-Aryl-Pyridinones

1-Aryl-pyridinones are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities.[1] Their synthesis, however, can be challenging, often plagued by issues such as low yields, poor regioselectivity, and difficult purifications. This guide will address the most common hurdles encountered during their synthesis, with a focus on widely used methods like Suzuki-Miyaura coupling, Chan-Lam N-arylation, and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the synthesis of 1-aryl-pyridinones.

Q1: My reaction yield is consistently low. What are the first parameters I should investigate?

A1: Low yields are a frequent issue and a systematic approach to troubleshooting is crucial. Begin by evaluating the following key areas:

  • Purity of Starting Materials: Impurities in your pyridinone, aryl halide, or boronic acid can lead to side reactions and catalyst poisoning.[2] Always use freshly purified reagents. For instance, boronic acids are susceptible to degradation and should be of high quality.[3]

  • Catalyst Activity: If you are using a palladium or copper catalyst, its activity may be compromised. Consider catalyst deactivation and ensure you are using a fresh or properly activated catalyst.[4] For palladium-catalyzed reactions, using a pre-catalyst can often lead to a cleaner formation of the active catalytic species.[5]

  • Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. Optimization of these parameters is often necessary for different substrates. Some reactions may require higher temperatures to overcome activation barriers, while others may need lower temperatures to prevent byproduct formation.[6]

  • Solvent and Base Selection: The choice of solvent and base can significantly influence reaction rates, equilibria, and selectivity. It is advisable to screen a variety of solvents and bases to find the optimal combination for your specific reaction.

Q2: I am observing a mixture of N-arylated and O-arylated products. How can I improve the selectivity for N-arylation?

A2: The competition between N- and O-arylation is a common challenge due to the ambident nucleophilic nature of pyridinones. Several factors influence this selectivity:

  • Catalyst System: The choice of catalyst and ligand is critical. For copper-catalyzed N-arylations, ligands like 4,7-dimethoxy-1,10-phenanthroline have been shown to favor N-arylation of 2-hydroxypyridine.[7]

  • Base Selection: The strength and nature of the base can influence the nucleophilicity of the nitrogen versus the oxygen atom. Screening different bases is recommended.

  • Solvent Effects: The polarity of the solvent can affect the tautomeric equilibrium of the pyridinone and thus the N- vs. O-selectivity.

Q3: What are the most common side reactions in Suzuki couplings with pyridyl boronic acids, and how can they be minimized?

A3: The most prevalent side reaction is protodeboronation , which is the hydrolysis of the boronic acid to the corresponding arene.[8] This is a significant issue with heteroaryl boronic acids. To minimize this:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than boronic acids.[8][9]

  • Anhydrous Conditions: Meticulously exclude water from the reaction mixture.

  • Control pH: For 2-pyridineboronic acids, the maximum rate of decomposition is often observed at neutral pH. The addition of either acid or base can shift the equilibrium away from the reactive zwitterionic intermediate, thereby slowing down protodeboronation.[9]

  • Use Weaker Bases: Strong bases can accelerate protodeboronation. Consider switching to weaker bases like K₃PO₄ or K₂CO₃.[9]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific issues you may encounter.

Guide 1: Low Yield in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Symptom: You are attempting to synthesize a 1-aryl-pyridinone via Buchwald-Hartwig amination, but you are observing low or no product formation.

Troubleshooting Workflow:

G start Low or No Product check_catalyst 1. Verify Catalyst Activity - Use fresh catalyst/pre-catalyst. - Check for catalyst poisoning. start->check_catalyst check_reagents 2. Assess Reagent Purity - Purify pyridinone and aryl halide. - Use high-purity, anhydrous solvent. check_catalyst->check_reagents If no improvement success Product Formation Optimized check_catalyst->success If successful optimize_conditions 3. Optimize Reaction Conditions - Screen temperature (e.g., 80-120°C). - Vary reaction time. - Ensure inert atmosphere. check_reagents->optimize_conditions If no improvement check_reagents->success If successful screen_ligands_base 4. Screen Ligands and Base - Try different phosphine ligands (e.g., Xantphos). - Screen strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃). optimize_conditions->screen_ligands_base If no improvement optimize_conditions->success If successful screen_ligands_base->success If successful

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Detailed Steps:

  • Verify Catalyst Activity: The palladium catalyst is the heart of the reaction.[5]

    • Action: Use a fresh batch of palladium pre-catalyst (e.g., Pd₂(dba)₃) and ligand. Ensure they have been stored under an inert atmosphere.

    • Rationale: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation.[10] Functional groups like azo groups can also poison the catalyst.[11]

  • Assess Reagent and Solvent Purity:

    • Action: Purify the pyridinone and aryl halide via recrystallization or column chromatography. Use anhydrous, degassed solvents (e.g., toluene, dioxane).

    • Rationale: Impurities can act as catalyst poisons or participate in side reactions. Dissolved oxygen can deactivate the Pd(0) catalyst.[5]

  • Optimize Reaction Conditions:

    • Action: Systematically screen the reaction temperature. Buchwald-Hartwig reactions often require elevated temperatures to proceed efficiently.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Rationale: Insufficient thermal energy may prevent the reaction from overcoming its activation barrier. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.

  • Screen Ligands and Base:

    • Action: The choice of phosphine ligand is critical.[5] Screen a variety of bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos). The base is also crucial; screen strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

    • Rationale: The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required for the deprotonation of the pyridinone, and its strength can significantly impact the reaction rate.[12]

Guide 2: Overcoming Protodeboronation in Suzuki-Miyaura Coupling

Symptom: You are performing a Suzuki-Miyaura coupling to synthesize a C-arylated pyridinone, but the major byproduct is the deboronated starting material.

Troubleshooting Decision Tree:

G start High Protodeboronation change_boron_reagent 1. Switch to Boronic Ester - Use pinacol or MIDA boronate. start->change_boron_reagent anhydrous_conditions 2. Ensure Anhydrous Conditions - Use dry solvents and reagents. - Perform under inert atmosphere. change_boron_reagent->anhydrous_conditions If still an issue success Protodeboronation Minimized change_boron_reagent->success If successful optimize_base 3. Re-evaluate the Base - Switch to a weaker base (K₃PO₄, K₂CO₃). - Consider fluoride-based bases (CsF). anhydrous_conditions->optimize_base If still an issue anhydrous_conditions->success If successful adjust_ph 4. Adjust Reaction pH - Add a mild acid or base to shift equilibrium away from the reactive zwitterion. optimize_base->adjust_ph If still an issue optimize_base->success If successful adjust_ph->success If successful

Caption: Decision tree for troubleshooting protodeboronation in Suzuki coupling.

Detailed Steps:

  • Switch to a More Stable Boron Reagent:

    • Action: Replace the pyridyl boronic acid with its corresponding pinacol ester or MIDA boronate.[8][9]

    • Rationale: These derivatives are generally more stable towards hydrolysis and can slowly release the boronic acid in situ, keeping its concentration low and minimizing protodeboronation.[8]

  • Ensure Strictly Anhydrous Conditions:

    • Action: Use oven-dried glassware, anhydrous solvents, and store reagents in a desiccator. Perform the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen).

    • Rationale: Water is a key reagent in the protodeboronation pathway.

  • Optimize the Base:

    • Action: If using a strong base, switch to a weaker one such as K₃PO₄ or K₂CO₃.[9] In some cases, fluoride bases like CsF can be effective.[13]

    • Rationale: Strong bases can accelerate the decomposition of boronic acids.

  • Adjust the Reaction pH:

    • Action: For 2-pyridyl boronic acids, which are prone to forming a reactive zwitterionic intermediate at neutral pH, the addition of a small amount of a weak acid or base can help to suppress protodeboronation.[9]

    • Rationale: Shifting the pH away from neutral minimizes the concentration of the highly reactive zwitterionic species.[9]

Data-Driven Optimization

The following tables provide a summary of how different reaction parameters can affect the outcome of 1-aryl-pyridinone synthesis, based on literature findings.

Table 1: Influence of Solvent and Base on Regioselectivity of Pyridine Functionalization

SolventBaseRegioselectivity (C4 vs. C2/C6)Comments
DichloromethaneDABCO70:30 (C4:C2)For sulfonylation of pyridine.[6]
ToluenePhase-Transfer CatalystMajor C4-adductFor addition of indoles to N-alkyl pyridinium salts.[14]
DMSONaHReversed to C6-selectivityFor addition of 2-substituted indoles.[14]
Acetonitrile-High C4/C6 additionA change to DMSO dramatically decreased regioselectivity.[9]

Table 2: Comparison of Catalysts for N-Arylation of Pyridinones

Catalyst SystemReaction TypeKey AdvantagesPotential Issues
Pd₂(dba)₃ / Phosphine LigandBuchwald-HartwigBroad substrate scope, high yields.Catalyst deactivation, ligand sensitivity.[5]
Cu(OAc)₂ / LigandChan-LamMilder conditions, often air-tolerant.Can require stoichiometric copper, potential for O-arylation.[15][16]
CuI / Diamine LigandUllmann CondensationEffective for electron-deficient systems.Often requires higher temperatures.[5]

Understanding the "Why": Reaction Mechanisms

A basic understanding of the reaction mechanism can be invaluable for troubleshooting. Below are simplified representations of key catalytic cycles.

Mechanism: Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful method for forming C-N bonds.

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + Ar-X pd2_complex L₂Pd(II)(Ar)(X) oa->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination + R'NH pd_amide L₂Pd(II)(Ar)(NR'H)⁺X⁻ amine_coordination->pd_amide deprotonation Deprotonation (Base) pd_amide->deprotonation pd_amido L₂Pd(II)(Ar)(NR') deprotonation->pd_amido re Reductive Elimination pd_amido->re re->pd0 Catalyst Regeneration product Ar-NR' (Product) re->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The amine then coordinates to the palladium center, and a base removes a proton from the amine. Finally, reductive elimination forms the desired C-N bond and regenerates the Pd(0) catalyst.[11][12][17][18]

Experimental Protocols

This section provides general, starting-point protocols for common reactions used to synthesize 1-aryl-pyridinones. Note: These are general procedures and may require optimization for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a good starting point for challenging couplings where protodeboronation is a concern.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridine-MIDA boronate (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).[9]

  • Inert Atmosphere: Seal the vessel and place it under a positive pressure of an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).[9]

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., dioxane or toluene) to achieve a concentration of approximately 0.1 M.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: General Procedure for Chan-Lam N-Arylation of a Pyridinone

This copper-catalyzed reaction is often performed under milder conditions than palladium-catalyzed couplings.

  • Reaction Setup: To a reaction vessel, add the pyridinone (1.0 equiv.), arylboronic acid (1.5-2.0 equiv.), and a copper(II) source (e.g., Cu(OAc)₂, 10-20 mol%).

  • Base and Solvent: Add a suitable base (e.g., pyridine or triethylamine, 2.0 equiv.) and a solvent such as dichloromethane or DMF.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). The reaction is often open to the air, as oxygen can facilitate the catalytic cycle.[16][19]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with an organic solvent and wash with water to remove the base and copper salts. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Purification Troubleshooting

Issue: My 1-aryl-pyridinone is very polar and difficult to purify by standard column chromatography.

Solutions:

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase silica can be a good alternative to normal-phase silica gel.[20]

  • Solvent System Modification: For normal-phase chromatography, consider adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine or a solution of ammonia in methanol to the eluent. This can help to reduce tailing and improve the separation of polar, basic compounds.[20]

  • Dry Loading: If your compound has poor solubility in the column eluent, dry loading can be an effective technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the top of the column.[21]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method, especially for removing minor impurities.[22]

References

Technical Support Center: Stability and Degradation of 1-(4-Aminophenyl)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(4-Aminophenyl)-1H-pyridin-2-one. This guide is structured to provide practical, in-depth insights into the stability and degradation of this molecule. Recognizing the challenges that can arise during experimentation, this center offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the scientific rationale behind experimental design and troubleshooting, ensuring the integrity and success of your research.

Table of Contents

  • Frequently Asked Questions (FAQs) on Stability and Handling

  • Troubleshooting Guide for Unexpected Experimental Results

  • Forced Degradation Studies: A Practical Guide

    • Protocol 1: Hydrolytic Degradation

    • Protocol 2: Oxidative Degradation

    • Protocol 3: Photolytic Degradation

    • Protocol 4: Thermal Degradation

  • Analytical Method Development for Stability Indicating Assays

  • References

Frequently Asked Questions (FAQs) on Stability and Handling

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound revolve around its two key functional groups: the aromatic amine and the pyridin-2-one ring. The aromatic amine is susceptible to oxidation, which can lead to the formation of colored degradation products.[1][2][3] The pyridin-2-one ring, while relatively stable, can be susceptible to photodegradation, similar to other pyridinone-containing compounds.[4][5] Therefore, exposure to oxidative conditions and light are the most significant concerns.

Q2: What are the recommended storage conditions for this compound?

A2: To mitigate degradation, this compound should be stored in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative degradation.[6] It should be kept in a tightly sealed container to prevent moisture absorption.

Q3: My solution of this compound has turned yellow/brown. What is the likely cause?

A3: The development of a yellow or brown color is a strong indicator of oxidative degradation of the aromatic amine moiety.[2] This can be initiated by exposure to air (oxygen), light, or trace metal impurities that can catalyze oxidation. The formation of nitroso or nitro-aromatic compounds, or even polymeric species, can result in colored solutions.[1][7] It is crucial to use high-purity solvents and de-gas them before use to minimize dissolved oxygen.

Q4: Is this compound susceptible to hydrolysis?

A4: The amide bond within the pyridin-2-one ring is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, hydrolysis could potentially occur, leading to ring-opening. The exocyclic amine is not readily hydrolyzed. The extent of hydrolysis will depend on the pH, temperature, and duration of exposure.[8] A forced degradation study across a range of pH values is necessary to fully characterize its hydrolytic stability.[9]

Troubleshooting Guide for Unexpected Experimental Results

Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Appearance of multiple new peaks in HPLC analysis of a freshly prepared sample. 1. Solvent-Induced Degradation: The solvent may not be inert or could be contaminated with peroxides (e.g., in aged THF or dioxane).2. On-Column Degradation: The HPLC column's stationary phase or mobile phase additives may be reacting with the compound.1. Use fresh, high-purity, and de-gassed solvents. Consider using solvents less prone to peroxide formation. Prepare solutions immediately before use.2. Evaluate different mobile phase compositions and pH. A mobile phase with a neutral pH is a good starting point. Test different column stationary phases if the issue persists.
Poor peak shape (tailing or fronting) in HPLC. 1. Secondary Interactions: The basic amine group can interact with residual silanols on the silica-based stationary phase.2. Compound Overload: Injecting too high a concentration can saturate the column.1. Use a mobile phase with a competing base (e.g., triethylamine) or a low concentration of an acid (e.g., formic or acetic acid) to improve peak shape.[10] Alternatively, use an end-capped column.2. Dilute the sample and re-inject to see if peak shape improves.
Inconsistent results between experimental replicates. 1. Photodegradation: The compound may be degrading upon exposure to ambient light during sample preparation and analysis.2. Adsorption to Labware: The compound may be adsorbing to glass or plastic surfaces.1. Protect samples from light at all stages. Use amber vials and cover autosampler trays. This is a critical precaution for many pyridinone derivatives.[4]2. Use silanized glassware or polypropylene vials to minimize adsorption.
Loss of compound mass balance in forced degradation studies. 1. Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore and are therefore not detected by a UV detector.2. Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost from the sample.3. Precipitation of Degradants: Degradation products may be insoluble in the sample solvent.1. Use a mass spectrometer (LC-MS) in parallel with the UV detector. This will help identify non-UV active or poorly UV-absorbing compounds.[11]2. Analyze the headspace of a stressed sample using gas chromatography (GC) if volatile products are suspected.3. Visually inspect stressed samples for precipitation. If observed, attempt to dissolve the precipitate in a stronger solvent for analysis.

Forced Degradation Studies: A Practical Guide

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][12] The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation pathways are adequately explored without being overly destructive.[9]

Diagram 1: General Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl) base Base Hydrolysis (e.g., 0.1 M NaOH) neutral Neutral Hydrolysis (e.g., Water) oxidation Oxidation (e.g., 3% H2O2) photo Photolysis (ICH Q1B) thermal Thermal Stress (e.g., 80°C) analysis Analysis by Stability-Indicating HPLC-UV/MS Method acid->analysis base->analysis neutral->analysis oxidation->analysis photo->analysis thermal->analysis evaluation Evaluate Degradation (%) Identify Degradants Assess Mass Balance analysis->evaluation

Caption: A typical workflow for conducting forced degradation studies.

Protocol 1: Hydrolytic Degradation

Objective: To assess the susceptibility of the compound to hydrolysis across a range of pH values.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • In separate amber vials, add an aliquot of the stock solution to:

    • 0.1 M Hydrochloric Acid (HCl)

    • Purified Water

    • 0.1 M Sodium Hydroxide (NaOH)

  • Incubate the vials at an elevated temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method.

Causality: The use of acid and base helps to catalyze the hydrolysis of susceptible functional groups, such as the amide in the pyridinone ring.[8] Water serves as a control for neutral hydrolysis.

Protocol 2: Oxidative Degradation

Objective: To evaluate the compound's sensitivity to oxidation.

Methodology:

  • Prepare a stock solution of the compound.

  • In an amber vial, add an aliquot of the stock solution to a solution of 3% hydrogen peroxide (H₂O₂).

  • Store the vial at room temperature, protected from light.

  • At specified time points, withdraw an aliquot for HPLC analysis.

Causality: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies.[13] The aromatic amine is the most likely site of oxidation.[1]

Protocol 3: Photolytic Degradation

Objective: To determine the compound's photostability.

Methodology:

  • Expose a solution of the compound in a photostable, transparent container to a light source that meets ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same conditions.

  • Analyze both the exposed and control samples by HPLC at appropriate time intervals.

  • Also, expose the solid compound to the same light conditions.

Causality: The pyridinone ring system can absorb UV radiation, potentially leading to photodegradation.[4] This study is crucial for determining appropriate packaging and handling requirements.

Protocol 4: Thermal Degradation

Objective: To assess the stability of the compound at elevated temperatures.

Methodology:

  • Place the solid compound in a vial in a calibrated oven at an elevated temperature (e.g., 80°C).

  • At specified time points, remove a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.

Causality: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions that may not occur at ambient temperatures.

Diagram 2: Potential Degradation Pathways

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Forced Conditions) cluster_photolysis Photolytic Degradation parent This compound nitroso Nitroso Derivative parent->nitroso Oxidation (H₂O₂) polymer Polymeric Products parent->polymer Oxidative Coupling ring_opened Ring-Opened Product parent->ring_opened Acid/Base Hydrolysis photo_oxidized Photo-oxidized Products parent->photo_oxidized Light/O₂ dimers Dimeric Species parent->dimers Light nitro Nitro Derivative nitroso->nitro Further Oxidation

Caption: Postulated degradation pathways based on chemical principles.

Analytical Method Development for Stability Indicating Assays

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[9]

Recommended Starting Point for HPLC Method Development:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a versatile starting point.

  • Mobile Phase:

    • Aqueous (A): 0.1% Formic acid or acetic acid in water, or a buffer such as ammonium acetate or phosphate buffer (pH 3-7).

    • Organic (B): Acetonitrile or Methanol.

  • Detection: UV detection at a wavelength where the parent compound has maximum absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Gradient Elution: A gradient elution is often necessary to separate the parent compound from potentially more polar or less polar degradation products.

  • LC-MS: Coupling the HPLC to a mass spectrometer is invaluable for the identification and structural elucidation of unknown degradation products.[11]

References

Technical Support Center: A Researcher's Guide to Aminophenyl-Pyridinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aminophenyl-pyridinone compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for the proper storage and handling of this important class of molecules. Our goal is to empower you with the knowledge to ensure the integrity of your compounds and the reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of aminophenyl-pyridinone compounds.

Q1: What are the ideal storage conditions for solid aminophenyl-pyridinone compounds?

A1: Solid aminophenyl-pyridinone compounds should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term storage, it is recommended to keep them at -20°C to minimize degradation. It is also advisable to protect the compounds from light, as some derivatives can be light-sensitive.

Q2: How should I prepare stock solutions of aminophenyl-pyridinone compounds?

A2: Due to the potential for poor aqueous solubility, it is recommended to prepare stock solutions in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).[2][3] Ensure the compound is fully dissolved before making further dilutions. For many pyridinone derivatives, solubility can be pH-dependent, with increased solubility at a lower pH.[4][5]

Q3: Are there any known stability issues with aminophenyl-pyridinone compounds in solution?

A3: Yes, aminophenyl-pyridinone compounds can be susceptible to several degradation pathways in solution. The primary concerns are hydrolysis, oxidation, and photodegradation.[1] The rate of hydrolysis is often pH-dependent, with instability observed in both highly acidic and alkaline conditions.[1][5] Exposure to light, especially UV radiation, can also lead to degradation.[4]

Q4: What personal protective equipment (PPE) should I use when handling these compounds?

A4: When handling aminophenyl-pyridinone compounds, especially in solid form, it is crucial to wear appropriate PPE. This includes chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6] If there is a risk of generating dust, handling should be done in a fume hood to avoid inhalation.[4][7]

Q5: How should I dispose of waste containing aminophenyl-pyridinone compounds?

A5: Waste containing these compounds should be treated as chemical waste and disposed of according to your institution's environmental health and safety (EHS) guidelines.[5] Do not dispose of this waste down the drain or in regular trash.[5] The material should be disposed of by a licensed chemical destruction plant or through controlled incineration.[1][7]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent or lower-than-expected bioactivity Compound Degradation: The compound may have degraded due to improper storage or handling.1. Verify Storage: Ensure the solid compound and stock solutions have been stored under the recommended conditions (cool, dry, dark). 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for critical experiments. 3. Control pH: Be mindful of the pH of your assay buffer, as extremes can cause hydrolysis.[1][5]
Precipitation in Assay: The compound may have precipitated out of the assay medium due to poor solubility.1. Check Solubility: Visually inspect your assay plates for any signs of precipitation. 2. Adjust Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is within a range that is both non-toxic to your cells and sufficient to maintain solubility. 3. Consider Co-solvents: For particularly insoluble compounds, the use of co-solvents may be necessary.[4]
Color change in stock solution Oxidation or Photodegradation: The compound may be oxidizing or degrading upon exposure to air or light.1. Protect from Light: Store stock solutions in amber vials or wrap them in aluminum foil to protect from light.[1] 2. Inert Atmosphere: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen). 3. Use High-Purity Solvents: Ensure that the solvents used for stock solutions are of high purity and free of oxidizing contaminants.
Multiple peaks for a pure compound in HPLC analysis Tautomerism: Pyridinone compounds can exist as tautomers (keto-enol forms), which may separate under certain chromatographic conditions.[1][6]1. Modify HPLC Method: Adjusting the mobile phase composition, pH, or temperature of your HPLC method may help to resolve or merge the peaks. 2. Consult Literature: Review literature for the specific compound or related structures to see if tautomerism has been reported and how it was addressed analytically.

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of Solid Aminophenyl-Pyridinone Compounds

This protocol outlines the steps for preparing a stock solution from a solid compound.

  • Pre-weighing Preparation: Allow the container of the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a well-ventilated area or fume hood, carefully weigh the desired amount of the solid compound.

  • Dissolution: Add the appropriate volume of a high-purity solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Ensure Complete Dissolution: Vortex or sonicate the solution gently to ensure the compound is fully dissolved. Visually inspect the solution for any undissolved particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber vials.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Key Factors Influencing Stability

The stability of aminophenyl-pyridinone compounds is a critical factor for obtaining reliable experimental results. The following diagram illustrates the key factors that can influence the stability of these compounds.

Factors Affecting Aminophenyl-Pyridinone Stability cluster_chemical Chemical Factors cluster_environmental Environmental Factors Hydrolysis Hydrolysis Degraded Product Degraded Product Hydrolysis->Degraded Product Oxidation Oxidation Oxidation->Degraded Product Tautomerism Tautomerism Analytical Variability Analytical Variability Tautomerism->Analytical Variability pH pH pH->Hydrolysis Light (UV) Light (UV) Photodegradation Photodegradation Light (UV)->Photodegradation Temperature Temperature Temperature->Hydrolysis Temperature->Oxidation Oxygen Oxygen Oxygen->Oxidation Photodegradation->Degraded Product

Caption: Key chemical and environmental factors affecting the stability of aminophenyl-pyridinone compounds.

References

Technical Support Center: Synthesis of 1-(4-Aminophenyl)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 1-(4-Aminophenyl)-1H-pyridin-2-one. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will address common issues, particularly focusing on side reactions, and provide troubleshooting strategies grounded in mechanistic principles and field-proven protocols.

Introduction: Synthetic Strategy and Core Challenges

This compound is a valuable intermediate in medicinal chemistry. Its synthesis typically involves two key transformations: a carbon-nitrogen (C-N) bond formation to construct the N-aryl pyridone core, followed by a functional group manipulation to reveal the primary aniline.

The most common route involves the coupling of a 2-halopyridine with 4-nitroaniline, followed by the reduction of the nitro group. While conceptually straightforward, each step presents unique challenges, from competing reaction pathways in the C-N coupling to chemoselectivity issues during reduction. This guide provides a structured, question-and-answer approach to troubleshoot these specific problems.

Overall Synthetic Workflow

Below is a high-level overview of the common synthetic pathway.

G cluster_0 Step 1: C-N Bond Formation cluster_1 Step 2: Nitro Group Reduction a 2-Halopyridine (X = Cl, Br, I) c 1-(4-Nitrophenyl)-1H-pyridin-2-one a->c   Buchwald-Hartwig or Ullmann Coupling b 4-Nitroaniline b->c d This compound (Target Molecule) c->d   Reduction (e.g., H₂, Pd/C or Fe/NH₄Cl)

Caption: General two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section is divided by reaction type to directly address the most frequent challenges.

Part 1: C-N Coupling Side Reactions (Buchwald-Hartwig & Ullmann)

The formation of the N-aryl bond is often the most critical and challenging step. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are employed, each with its own set of potential side reactions.[1][2]

Q1: My Buchwald-Hartwig reaction has low yield, and I'm isolating a significant amount of dehalogenated pyridone (hydrodehalogenation). What is causing this and how can I minimize it?

A1: This is a classic and frequent problem. Hydrodehalogenation, the replacement of the halide on your 2-halopyridine with a hydrogen atom, is a major competing pathway. It often arises from an off-cycle process where a palladium-hydride species is generated, which can then reductively eliminate the arene.

Mechanistic Insight: The desired pathway is the reductive elimination of the N-aryl pyridone from the palladium-amido complex. The competing hydrodehalogenation pathway can be favored under certain conditions.

G cat Pd(0)Ln oa_complex Ar-Pd(II)(X)Ln (Oxidative Addition) cat->oa_complex + Ar-X amido_complex Ar-Pd(II)(NHR')Ln (Amido Complex) oa_complex->amido_complex + R'NH₂ - HX product Ar-NHR' (Desired Product) amido_complex->product Reductive Elimination side_product Ar-H (Hydrodehalogenation) amido_complex->side_product Side Pathways* product->cat side_product->cat lab *Commonly involves β-hydride elimination from the amine or base-promoted pathways.

Caption: Competing pathways in Buchwald-Hartwig amination.

Troubleshooting Steps:

  • Ligand Choice is Critical: The ligand's steric and electronic properties directly influence the rate of reductive elimination versus side reactions. For electron-deficient substrates like 2-halopyridines, bulky, electron-rich phosphine ligands are superior.

    • Recommendation: Switch from older generation ligands (e.g., P(o-tol)₃) to more advanced biarylphosphine ligands. Ligands like XPhos , RuPhos , or BrettPhos are specifically designed to promote fast reductive elimination, thereby outcompeting hydrodehalogenation.[3]

  • Base Selection: The strength and nature of the base are crucial. An overly strong base can sometimes promote side reactions.

    • Recommendation: While NaOt-Bu is a common choice, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. This may require slightly higher reaction temperatures but can significantly suppress decomposition and hydrodehalogenation.[3]

  • Solvent and Temperature: Ensure your solvent is anhydrous and properly degassed. Pyridine substrates often require higher temperatures (e.g., 80-110 °C in toluene or dioxane) to facilitate the initial oxidative addition step.[3]

Q2: I'm attempting a copper-catalyzed Ullmann condensation, but the reaction is messy with very low yields. Is this reaction viable?

A2: Yes, but it requires careful optimization. The traditional Ullmann condensation is notorious for requiring harsh conditions (high temperatures >180 °C) and stoichiometric amounts of copper, often leading to decomposition and difficult purification.[2][4]

Troubleshooting Steps:

  • Use a Modern Catalytic System: Move away from copper powder or copper bronze. Modern Ullmann-type reactions use a catalytic amount of a copper(I) source, such as CuI , in combination with a ligand.

    • Ligand Recommendation: Simple, inexpensive ligands like L-proline or N,N'-dimethylethylenediamine (DMEDA) can dramatically improve solubility, lower the required temperature (to ~90-130 °C), and increase yields.

  • Solvent Choice: The traditional high-boiling, polar aprotic solvents (DMF, NMP) are effective but can be difficult to remove.

    • Recommendation: Consider using DMSO or dioxane , which often work well with modern catalytic systems at lower temperatures.

  • Alternative Strategy: If optimization fails, the Buchwald-Hartwig amination is generally a more reliable and higher-yielding alternative for this specific transformation, offering milder conditions and a broader substrate scope.[2]

Part 2: Nitro Group Reduction

The final step, the reduction of 1-(4-nitrophenyl)-1H-pyridin-2-one, must be performed chemoselectively to avoid affecting the pyridone ring.

Q3: My nitro group reduction is sluggish or incomplete. How can I ensure full conversion to the amine?

A3: Incomplete reduction is often due to catalyst deactivation or insufficient reducing agent.

Troubleshooting Steps:

  • Catalytic Hydrogenation (H₂/Pd/C):

    • Catalyst Loading: Ensure you are using a sufficient catalyst loading (typically 5-10 mol% Pd on carbon).

    • Solvent: Use a solvent that fully dissolves the starting material, such as methanol, ethanol, or ethyl acetate.

    • Pressure & Agitation: Ensure adequate hydrogen pressure (a balloon is often sufficient, but a Parr shaker may be needed) and vigorous stirring to ensure good mass transfer.

    • Catalyst Poisoning: The starting material or impurities could be poisoning the catalyst. Try filtering the reaction mixture through a small plug of Celite and using fresh catalyst.

  • Chemical Reduction (Fe/NH₄Cl or SnCl₂):

    • Stoichiometry: Ensure a sufficient excess of the metal reductant is used (typically 3-10 equivalents).

    • Activation: For iron powder, the addition of an acid source (like NH₄Cl in aqueous ethanol or acetic acid) is crucial to activate the metal surface.[5]

    • Temperature: Heating the reaction to reflux is often necessary to drive it to completion.[5] A protocol using Fe powder and NH₄Cl in a propan-2-ol/water mixture at reflux has proven effective.[5]

Q4: I am concerned about reducing the pyridone ring itself. Which reduction method offers the best chemoselectivity?

A4: This is a valid concern. The pyridone ring contains a conjugated system that could potentially be reduced under harsh conditions. However, the nitro group is significantly more electrophilic and thus more readily reduced.

Recommendations for High Chemoselectivity:

  • Fe/NH₄Cl or Fe/AcOH: This is an excellent choice for chemoselectivity. The conditions are generally not harsh enough to affect the pyridone ring.

  • Raney Cobalt with Hydrazine Hydrate: This system is also highly effective and selective for nitro group reduction. A known procedure involves using Raney cobalt and hydrazine hydrate in a methanol/water mixture at 60-70 °C.[6]

  • Catalytic Hydrogenation (H₂/Pd/C): This method is also highly selective under standard conditions (room temperature, 1-3 atm H₂). The aromatic pyridone ring is quite stable and requires much more forcing conditions for reduction.

Part 3: Purification

Q5: My final product, this compound, is difficult to purify via column chromatography due to streaking. What are the best practices?

A5: The primary amine in your final product is basic and can interact strongly with silica gel, causing streaking and poor separation.

Troubleshooting Steps:

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a volatile base.

    • Recommendation: Use a mobile phase containing 0.5-1% triethylamine (Et₃N) or ammonia in methanol. For example, if your eluent is dichloromethane/methanol, prepare the silica slurry in your starting eluent (e.g., 98:2 CH₂Cl₂/MeOH) that has been doped with 1% Et₃N. This neutralizes the acidic sites on the silica, leading to sharper peaks.

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds.

  • Crystallization: The final product is often a solid.[6] Crystallization can be a highly effective purification method to remove minor impurities after a preliminary chromatographic pass. Experiment with solvent systems like ethyl acetate/hexanes or methanol/water.

Protocols & Data Summary

Table 1: Comparison of C-N Coupling Conditions
ParameterBuchwald-Hartwig AminationUllmann Condensation (Modern)
Catalyst Pd(OAc)₂ or Pd₂(dba)₃CuI
Ligand XPhos, RuPhos, BrettPhosL-proline, DMEDA
Base NaOt-Bu, K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THFDMSO, Dioxane, NMP
Temperature 80 - 110 °C90 - 130 °C
Pros High yields, mild conditions, broad scopeLow cost of catalyst and ligands
Common Side Reactions Hydrodehalogenation, base-mediated decompositionHomocoupling, decomposition at high temp
Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol is adapted for electron-deficient 2-halopyridines and emphasizes suppression of side reactions.

  • To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 eq.), 4-nitroaniline (1.1 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude 1-(4-nitrophenyl)-1H-pyridin-2-one by flash column chromatography on silica gel.

Protocol 2: Chemoselective Nitro Group Reduction with Iron

This protocol is based on methods known to be effective and selective for this transformation.[5]

  • To a round-bottom flask, add 1-(4-nitrophenyl)-1H-pyridin-2-one (1.0 eq.), iron powder (6.0 eq.), and ammonium chloride (NH₄Cl, 0.4 eq.).

  • Add a 10:1 mixture of isopropanol and water.

  • Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite, washing the pad thoroughly with ethyl acetate or methanol.

  • Concentrate the filtrate in vacuo.

  • Re-dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to remove any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography using an eluent containing 1% triethylamine to prevent streaking.

References

Technical Support Center: Catalyst Selection for Optimizing Pyridinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridinone scaffolds are privileged structures in medicinal chemistry and materials science, making their efficient synthesis a critical objective for researchers. Catalysis offers the most powerful approach to constructing these heterocycles with high efficiency and selectivity. However, navigating the complex landscape of catalyst selection, reaction optimization, and troubleshooting can be a significant challenge.

This guide is designed to serve as a dedicated technical support resource for researchers, scientists, and drug development professionals. Structured in a practical question-and-answer format, it addresses specific, common issues encountered during the catalytic synthesis of pyridinones. Here, we move beyond simple protocols to explain the underlying principles—the "why" behind the "how"—to empower you to make informed decisions in your own experiments.

Troubleshooting Guide: Diagnosing & Resolving Common Issues

This section addresses the most frequent problems encountered during catalytic pyridinone synthesis, providing diagnostic questions, causal explanations, and actionable protocols.

Problem 1: Low or No Product Yield

Q: My reaction shows minimal or no conversion to the desired pyridinone. What are the primary catalytic factors I should investigate?

A: Low yield is a common hurdle that can often be traced back to suboptimal catalyst activity or reaction conditions. A systematic investigation is crucial.[1]

Causality & Rationale:

  • Ligand Choice: The ligand is not just a spectator; it dictates the catalyst's stability, solubility, and reactivity.[2] Bulky, electron-rich phosphine ligands (e.g., X-Phos) can stabilize the active Pd(0) species and promote the crucial oxidative addition and reductive elimination steps.[2][3]

  • Solvent & Temperature: The solvent affects catalyst solubility and reaction rates.[1] Temperature influences reaction kinetics; some reactions require heat to overcome activation barriers, while others may suffer from catalyst decomposition at elevated temperatures.[4][5]

Workflow: Systematic Troubleshooting of Low Yield

G cluster_0 Initial Diagnosis cluster_1 Catalyst System Optimization cluster_2 Reaction Condition Optimization cluster_3 Analysis & Resolution Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Screen_Ligands Screen Ligand Panel (e.g., Buchwald, Josiphos) Check_Purity->Screen_Ligands Vary_Metal Vary Pd Precursor (Pd(0) vs. Pd(II)) Screen_Ligands->Vary_Metal Screen_Solvents Screen Solvents (Toluene, Dioxane, DMF) Vary_Metal->Screen_Solvents Temp_Screen Screen Temperature Range (e.g., 80°C, 100°C, 120°C) Screen_Solvents->Temp_Screen Analyze Analyze by LC-MS/NMR Identify Side Products Temp_Screen->Analyze End Optimized Conditions Found Analyze->End

Caption: A logical workflow for troubleshooting low-yield reactions.

Protocol: Small-Scale Catalyst System Screening
  • Setup: In a glovebox, arrange an array of 8 mL vials with stir bars.

  • Stock Solutions: Prepare stock solutions of your limiting substrate, excess coupling partner, and base (e.g., K₃PO₄) in the chosen solvent (e.g., dioxane).

  • Catalyst Addition: To each vial, add a unique pre-weighed catalyst/ligand combination. For example:

    • Vial 1: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

    • Vial 2: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Vial 3: PdCl₂(dppf) (2 mol%)

  • Reaction: Add the stock solutions to each vial, seal tightly, and place the array on a pre-heated stirring block (e.g., at 100 °C).

  • Monitoring: After a set time (e.g., 4, 12, 24 hours), take a small aliquot from each vial, quench, and analyze by TLC or LC-MS to determine conversion.

Problem 2: Poor Regio- or Stereoselectivity

Q: My reaction produces a mixture of pyridinone isomers. How can catalyst selection improve selectivity?

A: Achieving high selectivity is a common challenge, especially with unsymmetrical substrates. The catalyst, particularly the ligand, plays a paramount role in controlling which isomer is formed.[6][7]

Causality & Rationale:

  • Steric Hindrance: The steric bulk of the ligand can direct the incoming substrate to bind to the metal center in a specific orientation, favoring one reaction pathway over another.[7][8] For instance, in Rh-catalyzed additions to pyridinium salts, the choice of ligand can dictate whether a nucleophile adds to the C2, C4, or C6 position.[9]

  • Electronic Effects: The electron-donating or -withdrawing properties of a ligand modify the electron density at the metal center. This influences the rates of key steps like migratory insertion and can favor the formation of one regioisomer.

  • Chiral Ligands: For enantioselective syntheses, chiral ligands (e.g., BINAP, Josiphos) create a chiral environment around the metal. This chiral pocket preferentially accommodates one enantiomer of the substrate or transition state, leading to an excess of one product enantiomer.

Data Presentation: Ligand Effects on Regioselectivity

The following table illustrates how ligand choice can dramatically influence the regiomeric ratio in a hypothetical Rh-catalyzed arylation of a substituted pyridinium salt.

Catalyst System (Ligand)C2-Arylation (%)C4-Arylation (%)C6-Arylation (%)
[Rh(cod)Cl]₂ + (R,R)-Ph-BPE 51085
[Rh(cod)Cl]₂ + (S)-BINAP 75 205
[Rh(cod)Cl]₂ + dppf 4055 5

Data is illustrative and based on trends observed in the literature.[9]

Problem 3: Catalyst Deactivation or Reaction Stalling

Q: My reaction starts efficiently but stops before reaching full conversion. What are the common causes of catalyst deactivation?

A: Catalyst deactivation is a frequent issue where the active catalytic species is consumed or inhibited during the reaction. Identifying the deactivation pathway is key to solving the problem.[10][11]

Causality & Rationale:

  • Poisoning: Impurities in starting materials or solvents, such as sulfur or certain nitrogen-containing compounds, can irreversibly bind to the catalyst's active sites, rendering them inactive.[10]

  • Fouling/Coking: In some reactions, especially at high temperatures, insoluble byproducts or polymeric materials (coke) can deposit on the catalyst surface, blocking active sites.[11][12]

  • Ligand Degradation or Metal Agglomeration: The ligand itself may be unstable under the reaction conditions. Alternatively, the metal complexes can aggregate into inactive nanoparticles, a common deactivation pathway for homogeneous catalysts.[10][13]

  • Oxidative Instability: The active Pd(0) species can be sensitive to oxidation by air or even certain substrates, converting it to inactive Pd(II) oxides.

Workflow: Investigating Catalyst Deactivation

G cluster_0 Hypothesis 1: Poisoning cluster_1 Hypothesis 2: Decomposition cluster_2 Hypothesis 3: Atmosphere Start Reaction Stalls Prematurely Poison_Check Analyze Reagents for Impurities (S, Cl) Start->Poison_Check Decomp_Check Run at Lower Temp. Monitor by NMR Start->Decomp_Check Atmo_Check Run Under Strict Inert Atmosphere (Glovebox) Start->Atmo_Check Purify Purify/Degas Solvents & Reagents Poison_Check->Purify End Reaction Goes to Completion Purify->End Robust_Ligand Switch to More Robust (e.g., biarylphosphine) Ligand Decomp_Check->Robust_Ligand Robust_Ligand->End Antioxidant Add Scavenger/ Antioxidant Atmo_Check->Antioxidant Antioxidant->End

Caption: A decision tree for diagnosing catalyst deactivation pathways.

Protocol: Test for Air/Moisture Sensitivity
  • Baseline Reaction: Run the reaction under your standard "inert" conditions (e.g., nitrogen balloon). Monitor conversion over time.

  • Glovebox Reaction: Set up an identical reaction inside a glovebox with a rigorously controlled inert atmosphere (<1 ppm O₂, H₂O).

  • Comparison: Compare the reaction profiles. If the glovebox reaction proceeds to completion while the baseline reaction stalls, it strongly indicates that your catalyst system is sensitive to trace oxygen or moisture, pointing to oxidative deactivation.

Frequently Asked Questions (FAQs)

Q: What are the most common classes of catalysts for pyridinone synthesis?

A: Several transition metals are effective, with the choice depending on the specific transformation:

  • Palladium: The workhorse for many C-C and C-N bond-forming reactions, such as Suzuki, Negishi, and Buchwald-Hartwig couplings, which can be adapted to form the pyridinone ring.[3][14][15] Palladium is also used in cycloaddition reactions.[16]

  • Rhodium: Often used for C-H activation and annulation reactions with alkynes to build the pyridinone core.[17] Rhodium catalysts are also key in controlling regioselectivity in additions to pyridinium salts.[9]

  • Nickel: A more earth-abundant and cost-effective alternative to palladium, often used in cycloaddition reactions involving alkynes and isocyanates.[18]

  • Copper: Frequently employed as a co-catalyst or primary catalyst, particularly in dearomatization reactions and some cycloadditions.[8][17]

  • Nanocatalysts: An emerging area involves using nanocatalysts (e.g., magnetic nanoparticles) which can offer advantages in terms of recyclability and green chemistry.[19][20]

Q: What is the fundamental role of the ligand in a palladium-catalyzed cross-coupling cycle?

A: The ligand is crucial for modulating the properties of the palladium center throughout the catalytic cycle. A typical cycle for pyridinone synthesis involves three key steps where the ligand's influence is critical.[2][15][21]

Diagram: The Role of Ligand in a Pd-Catalyzed Cycle

Catalytic_Cycle Pd0 L₂Pd⁰ OA_Complex L₂PdII(R¹)(X) Pd0->OA_Complex Oxidative Addition (+ R¹-X) Ligand sterics/electronics affect rate & stability. TM_Complex L₂PdII(R¹)(R²) OA_Complex->TM_Complex Transmetalation (+ R²-M) Ligand influences ease of group transfer. Product_Complex L₂Pd⁰(R¹-R²) TM_Complex->Product_Complex Reductive Elimination Bulky ligands promote this product-releasing step. Product_Complex->Pd0 Product Release (- R¹-R²)

Caption: The ligand's influence on the three key stages of a catalytic cycle.

  • Oxidative Addition: Electron-rich, bulky ligands stabilize the low-coordinate Pd(0) species and promote the insertion of the metal into the substrate bond (e.g., an aryl-halide bond).[2]

  • Transmetalation: The ligand influences the rate at which the second coupling partner transfers its organic group to the palladium center.

  • Reductive Elimination: The steric bulk of the ligand often promotes this final step, where the two coupled fragments are expelled from the metal center to form the product, regenerating the active Pd(0) catalyst.[15][21]

Q: How can I efficiently screen multiple catalysts and conditions to find the optimal system?

A: High-Throughput Screening (HTS) is the industry-standard approach for rapid optimization. It involves running many small-scale experiments in parallel to quickly map the reaction space.[22][23]

Workflow: High-Throughput Screening (HTS) for Catalyst Optimization
  • Library Design: Create a library of catalysts and ligands to be tested. This should include diverse ligand classes (e.g., phosphines, N-heterocyclic carbenes) and different metal precursors.

  • Array Preparation: Use a multi-well plate (e.g., 96-well) to prepare the reactions. Robotic liquid handlers can automate the dispensing of stock solutions of substrates, bases, and solvents. Catalysts and ligands are often added as solids or from separate stock solutions.[23]

  • Reaction & Quenching: The plate is sealed and heated with agitation. After the desired time, the reaction is stopped, often by adding a quenching solution to each well.

  • Analysis: The outcome of each reaction is analyzed using rapid techniques like LC-MS or GC-MS.[24] The data is then processed to identify the "hits"—the conditions that give the highest yield and selectivity.

  • Scale-Up & Validation: The most promising conditions identified from the HTS are then validated on a larger, traditional laboratory scale.

Computational tools are also increasingly used to pre-screen virtual libraries of catalysts, helping to prioritize which experiments to perform and accelerating the discovery process.[25][26]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(4-Aminophenyl)-1H-pyridin-2-one and Other Pyridinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyridinone Scaffold in Medicinal Chemistry

Pyridinones represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features, including the ability to act as both hydrogen bond donors and acceptors, make them versatile scaffolds for the design of novel therapeutic agents.[1][2] The pyridinone core is a key pharmacophore in numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[2][3] This guide provides a comparative analysis of the biological activity of 1-(4-Aminophenyl)-1H-pyridin-2-one against other notable pyridinone derivatives, offering insights into their therapeutic potential and the structure-activity relationships that govern their efficacy.

I. Anticancer Activity: A Promising Frontier for Pyridinones

The pyridinone scaffold is a recurring motif in a multitude of potent anticancer agents.[4] These compounds exert their antiproliferative effects through various mechanisms, including the inhibition of key kinases, disruption of cell cycle progression, and induction of apoptosis.[4][5]

Comparative Analysis of Anticancer Potency

While specific cytotoxic data for this compound is not extensively documented in publicly available literature, we can infer its potential activity by examining structurally related N-aryl pyridin-2-ones. The nature and position of substituents on the N-phenyl ring and the pyridinone core play a crucial role in determining the anticancer efficacy.

For instance, a study on 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (a compound with a different substitution pattern but retaining the 1H-pyridin-2-one core) demonstrated potent activity against HepG2 liver cancer cells with an IC50 value of 4.5 µM.[5] In another study, certain pyrimidinyl hydrazone derivatives, which can be considered bioisosteres of pyridinones, exhibited impressive cytotoxicity against melanoma, ovarian, and pancreatic cancer cell lines with IC50 values as low as 0.11 µM.[6]

The introduction of a 4-amino group on the N-phenyl ring, as in our target molecule, is a common strategy in drug design to enhance solubility and provide a handle for further chemical modification. The impact of this specific substitution on anticancer activity would require dedicated experimental evaluation. However, based on the broad anticancer potential of the N-aryl pyridin-2-one scaffold, this compound represents a promising candidate for further investigation.

Compound/Derivative Class Cancer Cell Line IC50 (µM) Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5[5]
Pyrimidinyl hydrazone derivative (Compound 15)Ovarian Cancer0.11[6]
Pyrimidinyl hydrazone derivative (Compound 15)Melanoma0.37[6]
4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25)MiaPaCa-2 (Pancreatic)1.95[7]
6-amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-substituted-1,2-dihydropyridine-3-carbonitrilesHepG2 (Liver)20-75[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1][8][9][10]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][9][10] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to obtain the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to reduce MTT to formazan.[8][9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for MTT Assay

MTT_Assay start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with Pyridinone Derivatives incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 3-4h mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT cytotoxicity assay.

II. Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridinone derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[11][12]

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial potential of pyridinones is highly dependent on their substitution patterns. While specific data for this compound is limited, studies on related compounds provide valuable insights. For instance, some pyrazoline and hydrazone derivatives, which share structural similarities with pyridinones, have demonstrated moderate antimicrobial activity with MIC values ranging from 32 to 512 µg/mL against various bacterial and fungal strains.[12] In another study, certain thiazol-4-one derivatives incorporating a pyrazole moiety showed significant activity against pathogenic isolates, with MIC values as low as 0.22 µg/mL.[13]

The presence of the aminophenyl group in our target molecule could potentially influence its interaction with microbial targets. Further screening against a panel of clinically relevant bacteria and fungi is warranted to fully elucidate its antimicrobial spectrum.

Compound/Derivative Class Microorganism MIC (µg/mL) Reference
Pyrazoline and Hydrazone DerivativesVarious Bacteria & Fungi32-512[12]
Thiazol-4-one/Thiophene-bearing PyrazolePathogenic Isolates0.22-0.25[13]
Glycoside Derivative (Compound 2)Klebsiella pneumoniae17.38[14]
Glycoside Derivative (Compound 4)Pseudomonas aeruginosa18.78[14]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18][19]

Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[16]

  • Inoculum Preparation:

    • Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth overnight.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[16]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours.[15]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for Broth Microdilution Assay

Broth_Microdilution start Start prepare_dilutions Prepare Serial Dilutions of Pyridinone start->prepare_dilutions prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate 18-24h inoculate_plate->incubation read_mic Visually Determine MIC incubation->read_mic end End read_mic->end COX2_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A2 (PLA2) inflammatory_stimuli->pla2 activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid releases pla2->cell_membrane acts on cox2 Cyclooxygenase-2 (COX-2) arachidonic_acid->cox2 substrate pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediates pyridinone Pyridinone Inhibitor (e.g., this compound) pyridinone->cox2 inhibits

References

A Comparative Guide to Purity Assessment of 1-(4-Aminophenyl)-1H-pyridin-2-one via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or key intermediate is a non-negotiable cornerstone of the development lifecycle. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth technical examination of High-Performance Liquid Chromatography (HPLC) as the primary method for assessing the purity of 1-(4-Aminophenyl)-1H-pyridin-2-one, a key building block in medicinal chemistry. We will explore the rationale behind method development, present a robust analytical protocol, and compare HPLC with alternative techniques, supported by experimental principles and authoritative guidelines.

The Critical Role of Purity for this compound

This compound is a heterocyclic compound featuring both an aromatic amine and a pyridinone moiety. This structure makes it a versatile intermediate in the synthesis of various biologically active molecules. Impurities can arise from multiple sources, including residual starting materials, by-products from incomplete reactions, or degradation products formed during storage. Accurate and precise quantification of these impurities is essential to ensure the quality and consistency of the final product. High-performance liquid chromatography (HPLC) is the most widely used analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy for non-volatile compounds.[1][2][3]

The Premier Technique: Reversed-Phase HPLC (RP-HPLC)

For a moderately polar molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[4][5] This technique separates compounds based on their hydrophobicity.

The Principle of Separation: In RP-HPLC, the sample is dissolved in a polar mobile phase and passed through a column containing a non-polar stationary phase (typically silica bonded with C18 alkyl chains).[5][6] Non-polar (more hydrophobic) compounds in the mixture interact more strongly with the stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier. The structure of this compound, with its aromatic rings, provides sufficient hydrophobicity for good retention and separation on a C18 column.[7]

Why RP-HPLC is the Optimal Choice:

  • Versatility: It can separate a wide range of analytes, from polar to non-polar, making it ideal for identifying unknown impurities.[3]

  • Robustness: The method is highly reproducible and transferable between different laboratories and systems.

  • Quantification: When paired with a UV detector, HPLC provides excellent quantitative data, allowing for the precise calculation of purity and impurity levels.[4]

  • Regulatory Acceptance: HPLC methods are well-established and universally accepted by regulatory bodies like the FDA and EMA, with extensive guidelines provided by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[8][9]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation MobilePhasePrep Mobile Phase Preparation SystemSetup HPLC System Setup (Column, Flow Rate, Temp) MobilePhasePrep->SystemSetup SystemSuitability System Suitability Test (SST) SystemSetup->SystemSuitability DataAcquisition Sample Injection & Data Acquisition SystemSuitability->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: A streamlined workflow for HPLC purity analysis.

Detailed Experimental Protocol: An Optimized RP-HPLC Method

This protocol is designed as a robust starting point for the purity analysis of this compound. Method validation according to ICH Q2(R1) guidelines is mandatory for use in a regulated environment.[9][10][11]

Table 1: HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeA standard C18 column provides excellent retention for aromatic compounds. The 150 mm length offers a good balance between resolution and analysis time.[4][12]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-suppressor, protonating residual silanols on the stationary phase and improving the peak shape of the basic amine group.[13][14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% B and equilibrate for 5 min.A gradient is crucial for impurity profiling. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable time.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 254 nmAromatic compounds like the target analyte exhibit strong absorbance at 254 nm, offering high sensitivity for both the main component and related impurities. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Dissolving the sample in a solvent similar in composition to the initial mobile phase ensures good peak shape and prevents injection-related issues.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard to a concentration of 0.5 mg/mL.

  • System Setup: Set up the HPLC system according to the parameters in Table 1 and allow it to equilibrate until a stable baseline is achieved.

  • System Suitability: Inject the standard solution six times. The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%, and the tailing factor is between 0.8 and 1.8, as per USP <621> guidelines.[15][16]

  • Analysis: Inject the blank (diluent), followed by the standard solution, and then the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram for the sample solution. Calculate the purity using the area percent method:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can be used, each with distinct advantages and limitations. The choice of method depends on the specific analytical goal.[3]

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.[2]High resolution, highly quantitative, robust, suitable for non-volatile and thermally labile compounds.[3][17]Higher cost, more complex instrumentation.Primary choice for release testing, stability studies, and impurity quantification.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material driven by a liquid mobile phase via capillary action.[18]Simple, low cost, rapid screening of multiple samples simultaneously.Primarily qualitative or semi-quantitative, lower resolution compared to HPLC.Rapid in-process checks, reaction monitoring, and preliminary impurity screening.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase.[19][20]Excellent for volatile and thermally stable compounds, highly sensitive detectors (e.g., FID).[21]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization, which adds complexity and potential for error.[21][22]Analysis of residual solvents or volatile impurities that may be present from the manufacturing process.[19]
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures.[20]Significantly faster run times, higher resolution, and greater sensitivity than conventional HPLC.Requires specialized high-pressure instrumentation, potential for clogging with less clean samples.High-throughput screening and complex mixture analysis where speed and resolution are paramount.
HPLC-Mass Spectrometry (HPLC-MS) Couples the separation power of HPLC with the identification capabilities of a mass spectrometer.[23]Provides molecular weight and structural information, enabling definitive identification of unknown impurities.High instrument cost and complexity, requires specialized expertise for operation and data interpretation.Definitive identification and structural elucidation of unknown impurities detected during HPLC analysis.

Ensuring Trustworthiness: A Self-Validating System

A described protocol becomes trustworthy only when it is validated. Method validation, guided by ICH Q2(R1), demonstrates that an analytical procedure is suitable for its intended purpose.[9]

Validation_Logic center_node Validated Method Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Range Range center_node->Range Robustness Robustness center_node->Robustness LOD LOD center_node->LOD LOQ LOQ center_node->LOQ

Caption: Key parameters for analytical method validation.

Conclusion

For the comprehensive purity assessment of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the superior technique. Its high resolving power, quantitative accuracy, and robustness make it the industry standard for ensuring the quality and safety of pharmaceutical materials.[2][3] While techniques like TLC and GC have their place for specific applications such as rapid screening or volatile impurity analysis, they cannot replace the comprehensive and reliable data generated by a validated HPLC method. For definitive structural elucidation of unknown impurities, coupling HPLC with Mass Spectrometry is the most powerful approach. By implementing the robust protocol detailed in this guide and adhering to established validation principles, researchers and drug developers can confidently assess the purity of this critical intermediate, ensuring the integrity of their downstream processes and final products.

References

A Senior Application Scientist's Guide to In Vitro Efficacy Testing of Pyridinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridinone Scaffold

The pyridinone core is a privileged scaffold in medicinal chemistry, a testament to its remarkable versatility.[1][2] This six-membered heterocyclic structure can uniquely serve as both a hydrogen bond donor and acceptor, and its physicochemical properties can be finely tuned through substitution at multiple positions.[1][3][4] This chemical tractability has led to the development of pyridinone-based compounds with a broad spectrum of pharmacological activities, including potent antiviral, anticancer, and antifungal properties.[1][4]

This guide provides an in-depth comparison of the essential in vitro assays used to evaluate the efficacy of these compounds. As researchers and drug development professionals, selecting the appropriate assay is a critical decision that dictates the quality and relevance of the resulting data. This document moves beyond mere protocols, explaining the causality behind experimental choices to empower you to build a robust, self-validating testing cascade for your pyridinone-based drug candidates.

Section 1: Evaluating Antiviral Efficacy - The Case of Anti-HIV Pyridinones

Pyridinone derivatives were among the first non-nucleoside reverse transcriptase inhibitors (NNRTIs) to be discovered.[5][6] They function by binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its DNA polymerase activity and, consequently, viral replication.[5][7] The evaluation of these compounds follows a logical progression from direct enzyme inhibition to cellular antiviral activity.

Workflow for Anti-HIV Pyridinone Efficacy Testing

cluster_0 Biochemical Screening cluster_1 Cell-Based Validation cluster_2 Lead Candidate Profile biochem HIV-1 RT Inhibition Assay (IC50 Determination) cell_viability Cytotoxicity Assay (CC50) (e.g., on MT-4 cells) biochem->cell_viability Hits antiviral Antiviral Assay (EC50) (e.g., p24 Antigen Assay) biochem->antiviral Hits selectivity Selectivity Index (SI) Calculation (CC50/EC50) cell_viability->selectivity antiviral->selectivity compound Pyridinone Compound p53 p53 (Upregulation) compound->p53 Induces p21 p21 (Upregulation) p53->p21 cdk Cyclin B1/CDK1 Complex p21->cdk Inhibits arrest G2/M Phase Arrest cdk->arrest Blocked Progression

References

A Comparative Guide to Pyridinone and Coumarin Scaffolds: Unveiling Their Fluorescence Properties for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of fluorescent molecules, coumarin and pyridinone scaffolds represent two cornerstone structures essential for the development of probes and labels in biological and materials science.[1][2][3] Coumarins are renowned for their robust photophysical properties, including high quantum yields and environmental sensitivity, making them a default choice for many applications.[1][4] Pyridinones, while historically prominent in medicinal chemistry, are increasingly recognized for their own unique and tunable fluorescent characteristics.[2][5][6] This guide provides an in-depth, objective comparison of the fluorescence properties of these two scaffolds. We will dissect their photophysical behaviors, supported by experimental data, explore the structural modifications that tune their optical responses, and provide validated protocols for their characterization. This document is intended to equip researchers, chemists, and drug development professionals with the critical insights needed to select and design the optimal fluorescent scaffold for their specific application.

Introduction: The Central Role of Fluorescent Scaffolds

Small-molecule fluorescent probes are indispensable tools in modern science, enabling the visualization and quantification of biological processes with high sensitivity and selectivity.[1] The core of any such probe is its fluorophore—the molecular engine that absorbs and emits light. The choice of the core scaffold is a critical design decision that dictates the ultimate performance of the probe. An ideal scaffold should offer a combination of desirable properties: high fluorescence quantum yield (brightness), a large Stokes shift to minimize signal overlap, excellent photostability, and synthetic accessibility for facile modification.[7][8]

Coumarin derivatives have long been celebrated in this arena for their favorable photophysical properties and the relative ease with which their emission wavelength can be controlled.[1] Pyridinone-containing molecules, while possessing a rich history in medicinal chemistry for their diverse biological activities, are now emerging as a versatile class of fluorophores with compelling optical properties, including large Stokes shifts and bright emissions at longer wavelengths.[2][6] This guide aims to move beyond a superficial acknowledgment of these scaffolds to a detailed, evidence-based comparison of their fluorescence characteristics.

Structural and Photophysical Fundamentals

The fluorescence of both coumarin and pyridinone is rooted in their heterocyclic structures, which typically feature a donor-π-acceptor (D-π-A) architecture. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, a key mechanism governing their fluorescence properties.[1][6]

  • Coumarin: This scaffold consists of a fused benzene and α-pyrone ring. Its inherent fluorescence is weak but is dramatically enhanced by the strategic placement of electron-donating groups (EDGs), typically at the C-7 position, and electron-withdrawing groups (EWGs) at the C-3 or C-4 positions.[1][7] This "push-pull" system is the foundation of the bright and tunable fluorescence of most coumarin dyes.[1]

  • Pyridinone: As a six-membered heterocyclic scaffold, pyridinone can exist in different isomeric forms, with 2-pyridinone being a common fluorescent core.[5][9] Similar to coumarins, its fluorescence is heavily influenced by substituents that create a D-π-A system, allowing for the rational design of fluorophores with tailored properties.[6]

The process of fluorescence can be visualized using a Jablonski diagram, which illustrates the electronic transitions that occur when a molecule absorbs and emits light.

Jablonski cluster_S0 Ground State (S0) cluster_S1 First Excited Singlet State (S1) S0_v0 v=0 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v1 v=1 S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation

Caption: Jablonski diagram of fluorescence.

Comparative Analysis of Fluorescence Properties

The practical utility of a fluorophore is defined by a set of key quantitative parameters. The table below provides a comparative summary of representative pyridinone and coumarin derivatives, highlighting the typical ranges observed for each scaffold.

PropertyPyridinone DerivativesCoumarin DerivativesSignificance in Application
Absorption Max (λabs) 350 - 450 nm320 - 500 nmDetermines the optimal excitation wavelength. Longer wavelengths are often preferred to reduce cellular autofluorescence.
Emission Max (λem) 420 - 550 nm400 - 700 nmDefines the color of the emitted light. Longer wavelengths offer deeper tissue penetration for in vivo imaging.
Stokes Shift (Δλ) Often large (80 - 120 nm, can be >150 cm-1)[6][10]Variable; can be small (~45 nm) or large (>150 nm)[7][11]A larger shift minimizes overlap between absorption and emission spectra, improving signal-to-noise ratio.
Quantum Yield (Φf) Can be high (up to 0.74)[6]Generally high (can reach >0.80)[12][13]A measure of fluorescence efficiency (brightness). Higher is better for sensitivity.
Molar Extinction (ε) High (e.g., ~20,100 M-1cm-1)[6]Very high (often > 25,000 M-1cm-1)A measure of how strongly the molecule absorbs light at a given wavelength.
Photostability Generally goodGood, but can be susceptible to photobleaching under intense illumination.[14]Determines the robustness of the fluorophore during long-term imaging experiments.
Causality Behind the Comparison:
  • Versatility of Coumarins: The extensive research history of coumarins has resulted in a vast library of derivatives with emissions spanning the entire visible spectrum and into the near-infrared (NIR).[1][7][14] Their rigid, planar structure generally restricts non-radiative decay pathways, leading to intrinsically high quantum yields.[8] However, this rigidity can sometimes limit the magnitude of the Stokes shift unless specific structural modifications, such as those enabling excited-state intramolecular proton transfer (ESIPT), are incorporated.[1]

  • The Advantage of Pyridinone's Stokes Shift: Many pyridinone-based fluorophores are designed to leverage ICT, which can lead to a significant change in geometry and dipole moment between the ground and excited states.[6] This substantial electronic redistribution and subsequent solvent relaxation often results in remarkably large Stokes shifts, a distinct advantage for reducing spectral cross-talk in multiplex imaging applications.[15][16]

Experimental Protocols for Fluorophore Characterization

To ensure scientific rigor, the properties listed above must be validated experimentally. Below are standardized protocols for determining two of the most critical parameters: fluorescence quantum yield and molar extinction coefficient.

Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φf)

The comparative method is the most common and reliable technique for measuring Φf.[4] It involves comparing the fluorescence of the sample to a standard with a known quantum yield.

G1 A Prepare Stock Solutions (Sample & Standard in same solvent) B Create Dilution Series (5-6 points, Abs < 0.1) A->B C Measure Absorbance Spectra (At excitation wavelength) B->C D Measure Emission Spectra (Corrected for instrument response) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Fluorescence Intensity D->E E->F G Calculate Quantum Yield (Φ) F->G

Caption: Workflow for relative quantum yield determination.

Step-by-Step Methodology:

  • Select a Standard: Choose a reference standard whose absorption and emission spectra overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Prepare Solutions: Prepare a series of dilutions for both the test sample and the standard in the same high-purity solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: For each solution, excite at the same wavelength used for absorbance measurements and record the corrected fluorescence emission spectrum.

  • Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the sample (Φx) is calculated using the following equation:[4] Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients (slopes) of the plots for the sample and standard, respectively.

    • ηx and ηst are the refractive indices of the sample and standard solutions (if the solvent is the same, this term is 1).

Protocol 2: Measurement of Molar Extinction Coefficient (ε)

This parameter is determined using the Beer-Lambert law (A = εcl).

Step-by-Step Methodology:

  • Prepare Solutions: Prepare a stock solution of the fluorophore of known concentration in a suitable solvent. Create a series of at least five dilutions.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λmax).

  • Plot Data: Plot absorbance versus concentration (in mol/L).

  • Determine ε: The slope of the resulting linear plot is the molar extinction coefficient (ε) in units of M-1cm-1. The path length (l) is typically 1 cm.

Conclusion and Outlook

Both pyridinone and coumarin scaffolds are powerful platforms for the development of high-performance fluorescent probes. The choice between them is not a matter of inherent superiority but of strategic selection based on the desired application.

  • Coumarins remain the scaffold of choice for applications requiring exceptionally high brightness and access to a broad, well-established palette of colors. Their synthetic chemistry is mature, providing reliable routes to a vast diversity of functionalized probes.[17][18]

  • Pyridinones present a compelling alternative, particularly when a large Stokes shift is a critical requirement to enhance signal quality and enable complex, multi-color imaging experiments.[6] The ongoing exploration of this scaffold is expected to yield novel fluorophores with properties that are highly competitive with, and in some aspects superior to, traditional dyes.[2][19]

Ultimately, the decision rests on a careful analysis of the experimental requirements. Researchers are encouraged to use the data and protocols within this guide to make informed, data-driven decisions in the design and selection of fluorescent tools for their pioneering work.

References

The Evolving Landscape of 1-Aryl-1H-pyridin-2-ones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1-aryl-1H-pyridin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering a comparative overview of their performance as anticancer, antiviral, and kinase-inhibiting agents. We will delve into the causal relationships behind experimental design, present validating experimental data, and provide detailed protocols to empower researchers in the field of drug discovery.

The 1-Aryl-1H-pyridin-2-one Core: A Scaffold of Therapeutic Promise

The inherent structural features of 1-aryl-1H-pyridin-2-ones, including a hydrogen bond acceptor (the carbonyl group), a hydrogen bond donor (the N-H in unsubstituted pyridinones), and an aromatic system capable of various interactions, make it an ideal starting point for the design of bioactive molecules. The "1-aryl" substituent provides a crucial vector for exploring chemical space and fine-tuning pharmacological properties through modifications. Pyridin-2(1H)-one derivatives have shown a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1].

Comparative SAR Analysis Across Therapeutic Areas

The following sections will dissect the SAR of 1-aryl-1H-pyridin-2-ones, focusing on key substitutions and their impact on biological activity. The data presented is a synthesis of findings from multiple studies to provide a comprehensive comparison.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

1-Aryl-1H-pyridin-2-ones have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular processes. A review of pyridine derivatives with antiproliferative activity highlighted that the presence and position of specific functional groups like -OMe, -OH, -C=O, and -NH2 can enhance their anticancer effects, while halogen atoms or bulky groups may lead to lower activity[2][3].

Table 1: SAR of 1-Aryl-1H-pyridin-2-ones as Anticancer Agents

Compound ID 1-Aryl Substituent (R1) Pyridin-2-one Substituent (R2) Cancer Cell Line IC50 (µM) Reference
A1 4-Methoxyphenyl5-(2-hydroxy-4-methoxybenzoyl)HepG24.5 ± 0.3[4]
A2 Phenyl5-(2-hydroxy-4-methoxybenzoyl)MCF-76.3 ± 0.4[4]
A3 3-Ethylphenyl6-amino-5-cyano-4-(p-tolyl)EAC20.77[5]
A4 3-Ethylphenyl6-amino-5-cyano-4-(4-chlorophenyl)HEPG219.2[5]
B1 4-(pyridin-2-ylmethoxy)benzylN/A (urea derivative)A549< 5[6]
B2 4-(pyridin-2-ylmethoxy)benzylN/A (urea derivative)HCT116< 3[6]

Key Insights from Anticancer SAR:

  • Substitution on the 1-Aryl Ring: The nature and position of substituents on the 1-aryl ring are critical. Electron-donating groups, such as methoxy, appear to be favorable for activity against certain cancer cell lines like HepG2 and MCF-7[4]. The presence of a pyridine-containing side chain on the N-aryl group can also lead to potent antiproliferative activity[6].

  • Substitution on the Pyridin-2-one Core: The pyridin-2-one ring itself offers multiple positions for modification. The introduction of bulky and electron-rich substituents at the 5-position, such as a benzoyl group, has been shown to be a successful strategy[4]. Furthermore, the presence of amino and cyano groups at the 6- and 5-positions, respectively, contributes to the anticancer profile[5].

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 1-aryl-1H-pyridin-2-one derivatives on cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[7][8][9][10].

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (1-aryl-1H-pyridin-2-ones) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition: A Targeted Approach to Cancer Therapy

Many 1-aryl-1H-pyridin-2-ones have been investigated as kinase inhibitors, a class of drugs that can block the action of protein kinases, enzymes that are often overactive in cancer cells[11].

Table 2: SAR of 1-Aryl-1H-pyridin-2-ones as Kinase Inhibitors

Compound ID 1-Substituent (R1) 5-Substituent (R2) Target Kinase IC50 (µM) Reference
C1 2-(dimethylamino)ethyl2-hydroxy-4-methoxybenzoylc-Src12.5[11]
D1 N/A (urea derivative)N/AASK10.00155[12]
E1 N/A (imidazo[1,2-a]pyridine)N/ANek20.038[13]
F1 N/A (pyridine derivative)N/APIM-10.0143[14]

Key Insights from Kinase Inhibition SAR:

  • N-1 Substitution: The substituent at the N-1 position of the pyridinone ring plays a significant role in kinase inhibitory activity. The presence of a basic side chain, such as a dimethylaminoethyl group, has been shown to be beneficial for c-Src kinase inhibition[11].

  • Scaffold Hopping and Hybridization: The core pyridin-2-one structure is often incorporated into more complex heterocyclic systems, such as imidazo[1,2-a]pyridines, to enhance kinase inhibitory potency[13]. Urea-based derivatives have also demonstrated potent inhibition of kinases like ASK1[12].

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for an in vitro kinase inhibition assay to determine the IC50 values of 1-aryl-1H-pyridin-2-one derivatives against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Prepare a solution of the kinase and its substrate in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound solution, the kinase/substrate solution, and initiate the reaction by adding ATP. Include controls for no inhibitor and no enzyme.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antiviral Activity: Combating Viral Infections

The 1-aryl-1H-pyridin-2-one scaffold has also shown promise in the development of antiviral agents, particularly against RNA viruses.

Table 3: SAR of 1-Aryl-1H-pyridin-2-ones as Antiviral Agents

Compound ID Modifications Target Virus EC50 (µM) Reference
G1 5,5'- and 6,6'-dialkyl-5,6-dihydroHCV NS5B Polymerase< 0.10[15]

Key Insights from Antiviral SAR:

  • Saturation of the Pyridinone Ring: The discovery of 5,6-dihydro-1H-pyridin-2-ones as potent inhibitors of the HCV RNA-dependent RNA polymerase (NS5B) suggests that reducing the aromaticity of the pyridinone core can be a fruitful strategy for developing antiviral agents[15].

  • Alkyl Substituents: The presence of dialkyl groups at the 5- and 6-positions of the dihydropyridinone ring was found to be crucial for potent antiviral activity[15].

Experimental Protocol: Antiviral Assay (Plaque Reduction Assay)

This protocol describes a plaque reduction assay to evaluate the antiviral activity of 1-aryl-1H-pyridin-2-one derivatives.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Complete cell culture medium

  • 96-well or 24-well plates

  • Test compounds dissolved in DMSO

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Infection: Infect the cell monolayer with a known amount of virus for 1-2 hours.

  • Compound Treatment: After infection, remove the virus inoculum and add fresh medium containing serial dilutions of the test compounds.

  • Overlay: After a short incubation, remove the medium with the compounds and add an overlay medium to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells with a staining solution. Plaques (areas of cell death) will appear as clear zones against a background of stained viable cells.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Visualization of Key Concepts

Synthesis Workflow

The synthesis of 1-aryl-1H-pyridin-2-ones often involves modern cross-coupling reactions to form the key C-N bond between the aryl group and the pyridinone nitrogen.

Synthesis_Workflow ArylBoronicAcid Aryl Boronic Acid Coupling Chan-Lam or Suzuki Coupling ArylBoronicAcid->Coupling Pyridinone Pyridin-2-one Pyridinone->Coupling Product 1-Aryl-1H-pyridin-2-one Coupling->Product C-N Bond Formation Purification Purification Product->Purification

Caption: General workflow for the synthesis of 1-aryl-1H-pyridin-2-ones.

SAR Logic Flow

The optimization of a lead compound follows a logical progression of structural modifications and biological testing.

SAR_Logic_Flow Start Initial Hit Compound (1-Aryl-1H-pyridin-2-one) ArylMod Modify 1-Aryl Ring (R1 Substituents) Start->ArylMod CoreMod Modify Pyridinone Core (R2, R3, etc. Substituents) Start->CoreMod BioAssay Biological Assay (Anticancer, Kinase, Antiviral) ArylMod->BioAssay CoreMod->BioAssay SAR_Analysis Analyze SAR Data (IC50/EC50 values) BioAssay->SAR_Analysis SAR_Analysis->ArylMod Iterative Design SAR_Analysis->CoreMod Iterative Design OptimizedLead Optimized Lead Compound SAR_Analysis->OptimizedLead Improved Potency/ Selectivity

Caption: Iterative cycle of SAR studies for lead optimization.

Conclusion and Future Directions

The 1-aryl-1H-pyridin-2-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis of SAR across different biological targets reveals both common and distinct structural requirements for activity. Future research should focus on exploring novel substitutions, employing computational methods to guide rational design, and investigating combination therapies to enhance efficacy and overcome resistance. The detailed experimental protocols provided in this guide serve as a foundation for researchers to rigorously evaluate new chemical entities based on this versatile and promising scaffold.

References

A Comparative Guide to Assessing the Inhibitory Potential of 1-(4-Aminophenyl)-1H-pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the evaluation of 1-(4-Aminophenyl)-1H-pyridin-2-one derivatives as potential kinase inhibitors. We will delve into the structure-activity relationships of this promising scaffold, present detailed protocols for assessing inhibitory activity, and offer insights into the interpretation of experimental data. Our focus is on providing a practical, scientifically rigorous resource grounded in established methodologies.

Introduction: The Rise of Pyridinone Scaffolds in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most important classes of drug targets.[2][3] The pyridinone core is a "privileged structure" in medicinal chemistry, capable of forming key hydrogen bond interactions within the ATP-binding site of many kinases.[4][5] Specifically, the this compound scaffold offers a versatile platform for developing potent and selective kinase inhibitors. Its structural features allow for modifications at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[4] Recent studies have highlighted the potential of various pyridin-2-one derivatives against a range of kinase targets, including c-Src, Met, and the Aurora kinase family.[2][6][7]

This guide will compare the inhibitory potential of exemplar pyridinone derivatives and provide the experimental tools necessary to characterize novel compounds within this chemical class.

Comparative Analysis: Structure-Activity Relationships (SAR)

The inhibitory potency of pyridinone derivatives is highly dependent on the nature and position of substituents on both the pyridinone and the phenyl rings. Understanding these structure-activity relationships (SAR) is crucial for designing next-generation inhibitors.

For instance, studies on pyrido[2,3-d]pyrimidines, a related scaffold, revealed that substitutions at specific positions could dramatically alter potency and selectivity. The introduction of a [4-(diethylamino)butyl]amino side chain enhanced potency and bioavailability, while replacing a dichlorophenyl moiety with a dimethoxyphenyl group resulted in a highly selective inhibitor for the Fibroblast Growth Factor Receptor (FGFr).[8] Similarly, for pyrrolopyridine-pyridone based inhibitors of Met kinase, conformational constraints and specific substitutions led to a compound with an IC50 value of 1.8 nM.[6]

The following table summarizes the inhibitory activity of various pyridinone derivatives against different kinase targets, illustrating the impact of structural modifications.

Compound ClassSpecific Derivative ExampleTarget Kinase(s)IC50 ValueReference
Pyrrolopyridine-PyridoneConformationally constrained 2-pyridone analogueMet, Flt-3, VEGFR-21.8 nM, 4 nM, 27 nM[6]
2-Pyridone Derivative1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-onec-Src12.5 µM[7]
Substituted PyridoneNot specifiedPim-150 nM[9]
3-Aminopyridin-2-one3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS1, Aurora A/BLigand efficient inhibitor[2]
Pyridone-AminaleFT508 (Compound 23)MNK1/2Potent dual inhibitor[10]

This table is a compilation of data from different studies to illustrate the potential of the pyridinone scaffold. Direct comparison of IC50 values should be done with caution due to variations in assay conditions.

Foundational Signaling Pathway: Generic Kinase Cascade

To understand the context of inhibition, it is essential to visualize the role of a kinase within a signaling cascade. The diagram below illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) pathway, a common target for cancer drug discovery. Inhibitors of kinases in this pathway can block downstream events like cell proliferation and survival.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor Pyridinone Inhibitor Inhibitor->MEK Proliferation Gene Expression (Proliferation, Survival) Transcription->Proliferation

Caption: A simplified kinase signaling pathway illustrating potential points of inhibition.

Experimental Protocols for Assessing Inhibitory Potential

A multi-tiered approach, combining biochemical and cell-based assays, is essential for a thorough evaluation of kinase inhibitors.

Biochemical Assay: In Vitro IC50 Determination

This initial screen determines the direct inhibitory effect of a compound on the purified kinase enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.[11] We will describe a common luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced.[12]

Principle: The kinase reaction consumes ATP, producing ADP. A specific reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent converts the ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.

Workflow Diagram: Biochemical IC50 Determination

Biochemical_IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Cpd_Dilution 1. Prepare serial dilutions of pyridinone compounds in DMSO. Plate_Cpd 3. Dispense compounds into 384-well plate. Cpd_Dilution->Plate_Cpd Enz_Prep 2. Prepare kinase enzyme and substrate solution in assay buffer. Add_Enzyme 4. Add enzyme solution to initiate reaction. Enz_Prep->Add_Enzyme Plate_Cpd->Add_Enzyme Incubate_1 5. Incubate at room temperature (e.g., 60 min). Add_Enzyme->Incubate_1 Stop_Rxn 6. Add ADP-Glo™ Reagent to stop reaction and deplete ATP (40 min). Incubate_1->Stop_Rxn Detect_Signal 7. Add Detection Reagent to convert ADP to ATP and generate light (30 min). Stop_Rxn->Detect_Signal Read_Plate 8. Read luminescence on a plate reader. Detect_Signal->Read_Plate Data_Analysis 9. Plot % inhibition vs. log[inhibitor] to calculate IC50. Read_Plate->Data_Analysis

Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare 10-point, 3-fold serial dilutions of the this compound derivatives in 100% DMSO.

    • Using an acoustic dispenser, transfer a small volume (e.g., 20-50 nL) of the diluted compounds into a low-volume 384-well white assay plate. Include DMSO-only wells for high activity (0% inhibition) and wells without enzyme for background (100% inhibition) controls.

  • Kinase Reaction:

    • Prepare a solution containing the recombinant kinase and its specific substrate peptide in an appropriate kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[12]

    • Initiate the reaction by adding this kinase/substrate mix to the wells containing the compounds.

    • Immediately follow with the addition of an ATP solution (at a concentration near the Km for the specific kinase, if known). The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • ADP Detection:

    • Stop the kinase reaction by adding an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent. This reagent simultaneously stops the reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

    • Add a Kinase Detection Reagent (e.g., 10 µL) which contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin substrate.

    • Incubate for another 30-60 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data using the high and low controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Cell-Based Assays: Assessing Efficacy in a Physiological Context

While biochemical assays measure direct target engagement, cell-based assays are critical to understanding a compound's activity in a more physiologically relevant environment.[3][13] These assays account for factors like cell permeability, off-target effects, and engagement with the target inside the cell.

A. Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is a robust method to determine the overall cytotoxic or cytostatic effect of an inhibitor.

Principle: The mitochondrial succinate dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[14]

Step-by-Step Methodology:

  • Cell Seeding:

    • Select a cancer cell line where the target kinase is known to be a driver of proliferation.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the pyridinone derivatives in the complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle (DMSO) controls.

    • Incubate for a predetermined period, typically 48 to 72 hours.[15]

  • MTT Addition and Solubilization:

    • Add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.[14]

    • Carefully remove the medium and add a solubilization solution (e.g., 100 µL of DMSO) to dissolve the formazan crystals.[14][15]

  • Data Analysis:

    • Measure the absorbance at a wavelength of ~570 nm (or 490 nm depending on the protocol) using a microplate reader.[14]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value as described for the biochemical assay.

B. Cellular Target Phosphorylation Assay

This assay directly measures the ability of a compound to inhibit the target kinase within the cell by quantifying the phosphorylation of a known downstream substrate. This provides evidence of on-target activity. Common methods include Western Blot, ELISA, or Meso Scale Discovery (MSD) assays.[1][16]

Workflow Diagram: Cellular Phosphorylation Assay (ELISA-based)

Cellular_Phospho_Workflow cluster_cell_culture Cell Treatment cluster_lysis_detection Lysis & Detection Seed_Cells 1. Seed cells in a 96-well plate and allow to attach. Starve_Cells 2. Serum-starve cells to reduce basal signaling (optional). Seed_Cells->Starve_Cells Treat_Cpd 3. Pre-treat with serial dilutions of pyridinone inhibitors. Starve_Cells->Treat_Cpd Stimulate 4. Stimulate with an activator (e.g., growth factor) to induce phosphorylation. Treat_Cpd->Stimulate Lyse_Cells 5. Lyse cells to release proteins. Stimulate->Lyse_Cells ELISA 6. Perform sandwich ELISA: - Capture total protein - Detect with phospho- specific antibody. Lyse_Cells->ELISA Add_Substrate 7. Add detection substrate (e.g., HRP substrate). ELISA->Add_Substrate Read_Plate 8. Read absorbance or fluorescence. Add_Substrate->Read_Plate Data_Analysis 9. Plot % phosphorylation vs. log[inhibitor] to calculate IC50. Read_Plate->Data_Analysis

Caption: General workflow for an ELISA-based cellular target phosphorylation assay.

Step-by-Step Methodology (General):

  • Cell Culture and Treatment:

    • Seed cells as in the proliferation assay.

    • Optionally, serum-starve the cells for several hours to reduce background pathway activation.

    • Pre-incubate the cells with serial dilutions of the pyridinone inhibitors for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., EGF for EGFR pathway) for a short period (e.g., 10-30 minutes) to induce phosphorylation of the target substrate.

  • Cell Lysis and Detection:

    • Wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the phosphorylation of the target substrate in the cell lysates using a method like a sandwich ELISA.[3][16] This involves using one antibody to capture the total substrate protein and a second, phospho-specific antibody for detection.[16]

  • Data Analysis:

    • The signal is normalized to the total amount of the substrate protein or total cellular protein.

    • The IC50 is determined by plotting the percentage of phosphorylation inhibition against the inhibitor concentration.[17]

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. A systematic assessment of their inhibitory potential requires a combination of robust biochemical and cellular assays. By determining biochemical potency (IC50) against the purified enzyme and confirming on-target activity and anti-proliferative effects in relevant cell models, researchers can build a comprehensive profile of their compounds. The structure-activity relationship data generated through these assays is invaluable for guiding the iterative process of medicinal chemistry to optimize lead compounds with enhanced potency, selectivity, and drug-like properties, ultimately accelerating the journey from bench to bedside.

References

A Comparative Benchmark Study: Evaluating 1-(4-Aminophenyl)-1H-pyridin-2-one Against Clinically Relevant PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The inhibition of Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1 and PARP2, has emerged as a cornerstone of targeted therapy for cancers harboring DNA damage response (DDR) deficiencies, most notably those with BRCA1/2 mutations.[1][2][3] This therapeutic strategy is based on the concept of synthetic lethality, where inhibiting a key DNA repair pathway in a cancer cell that already has a compromised repair mechanism leads to cell death.[4][5] This guide presents a comprehensive benchmark study of a novel investigational compound, 1-(4-Aminophenyl)-1H-pyridin-2-one , against a panel of well-characterized PARP inhibitors. We provide a head-to-head comparison of its biochemical potency, cellular activity, and mechanistic hallmark of "PARP trapping" against leading clinical inhibitors: Olaparib, Talazoparib, and Veliparib. We also include Iniparib as a historical negative control to underscore the importance of rigorous mechanistic validation.[6][7] This document is intended for researchers, drug developers, and medicinal chemists, offering detailed experimental protocols and objective data analysis to contextualize the potential of this new chemical entity in the landscape of PARP inhibition.

Introduction: The Rationale for PARP Inhibition

Poly (ADP-ribose) Polymerase 1 (PARP1) is a critical nuclear enzyme that acts as a DNA damage sensor.[2] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long poly (ADP-ribose) (PAR) chains on itself and other acceptor proteins.[8] This PARylation event serves as a scaffold to recruit other DDR proteins, facilitating the base excision repair (BER) pathway.[2]

In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing more complex double-strand breaks (DSBs) is defective.[3] These cells become heavily reliant on PARP-mediated SSB repair. When a PARP inhibitor is introduced, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[4][9] In HR-deficient cells, these DSBs cannot be fixed, leading to genomic collapse and apoptotic cell death—a classic example of synthetic lethality.[5]

The mechanism of action for modern PARP inhibitors is twofold:

  • Catalytic Inhibition: The inhibitor competes with the endogenous substrate NAD+ at the catalytic site, preventing the synthesis of PAR chains.[1]

  • PARP Trapping: The inhibitor stabilizes the PARP1-DNA complex, physically trapping the enzyme on the DNA.[9][10] This trapped complex is a highly cytotoxic lesion that obstructs DNA replication and is considered a major driver of the inhibitor's efficacy.[11][12] The potency of PARP trapping varies significantly among different inhibitors and is not always correlated with catalytic inhibition strength.[11]

This guide will situate our investigational compound, This compound (hereafter referred to as Cmpd-X ), within this mechanistic framework.

Competitor Landscape: The Benchmark Inhibitors

To establish a robust performance benchmark, Cmpd-X was tested against a panel of inhibitors with distinct clinical and mechanistic profiles.

InhibitorFDA Approval StatusKey Mechanistic Features
Olaparib (Lynparza®) ApprovedThe first-in-class PARP inhibitor, considered the gold standard. Balances catalytic inhibition and PARP trapping.[1][13]
Talazoparib (Talzenna®) ApprovedThe most potent PARP trapper among approved inhibitors, approximately 100-fold more efficient at trapping than Olaparib.[10][11][14]
Veliparib InvestigationalA potent catalytic inhibitor but a weak PARP trapper. Often used to probe the effects of catalytic inhibition alone.[1][15]
Iniparib Development DiscontinuedInitially believed to be a PARP inhibitor, but its activity was later disproven. It does not effectively inhibit PARP1.[6][7][16]

Experimental Design & Protocols

To ensure a rigorous and self-validating comparison, we employed a multi-tiered experimental approach, moving from biochemical assays to cell-based models.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity & Mechanism cluster_2 Data Analysis & Output T1_Assay PARP1 Catalytic Inhibition Assay (HTRF) T2_Assay1 Cellular PARP Inhibition (PARylation Assay) T1_Assay->T2_Assay1 Confirm target engagement in cells Output IC50 / EC50 Values Selectivity Index Comparative Potency T1_Assay->Output T2_Assay2 PARP Trapping Assay (Immunofluorescence) T2_Assay1->T2_Assay2 Elucidate primary MoA T2_Assay3 Cell Viability Assay (BRCA-mutant vs. WT) T2_Assay2->T2_Assay3 Correlate mechanism to cytotoxicity T2_Assay3->Output

Caption: Multi-tiered workflow for inhibitor characterization.

Protocol 3.1: PARP1 Catalytic Inhibition Assay (Biochemical)

This assay quantifies an inhibitor's ability to block the enzymatic activity of recombinant PARP1 in a cell-free system.

  • Principle: A homogeneous time-resolved fluorescence (HTRF) assay is used. Recombinant human PARP1 enzyme is incubated with a histone-coated acceptor plate and biotinylated NAD+. Active PARP1 incorporates biotin-NAD+ onto histones. A europium-labeled anti-histone antibody and streptavidin-XL665 are added. Proximity due to PARP1 activity results in a FRET signal.

  • Step-by-Step Protocol:

    • Prepare serial dilutions of Cmpd-X and benchmark inhibitors (Olaparib, Talazoparib, Veliparib, Iniparib) in DMSO, typically from 10 mM stock solutions. The final DMSO concentration in the assay should not exceed 1%.

    • In a 384-well assay plate, add 2 µL of diluted inhibitor.

    • Add 4 µL of recombinant human PARP1 enzyme (e.g., 50 ng per well) and 4 µL of activated DNA to each well.[17]

    • Incubate for 15 minutes at 25°C to allow inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of a reaction mixture containing biotinylated-NAD+ (final concentration ~0.5 mM) and histone-coated acceptor beads.[17]

    • Incubate for 60 minutes at 25°C.

    • Stop the reaction and add detection reagents (Europium-K Ab and Streptavidin-XL665).

    • Incubate for 60 minutes in the dark.

    • Read the plate on an HTRF-compatible reader.

    • Calculate the percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 3.2: Cellular PARP Trapping Assay

This immunofluorescence-based assay directly visualizes and quantifies the amount of PARP1 trapped on chromatin in cells.

  • Principle: PARP inhibitors stabilize PARP1 on the DNA. A pre-extraction step washes away soluble, non-trapped PARP1. The remaining chromatin-bound (trapped) PARP1 is fixed, permeabilized, and detected with a specific primary antibody and a fluorescently labeled secondary antibody. The fluorescence intensity per nucleus is proportional to the amount of trapped PARP1.

  • Step-by-Step Protocol:

    • Seed cells (e.g., U2OS) in a 96-well imaging plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of inhibitors for 2 hours. Include a positive control (e.g., 10 µM Talazoparib) and a vehicle control (DMSO).

    • Pre-extraction: Aspirate media and gently wash cells with ice-cold PBS. Add ice-cold CSK buffer with 0.5% Triton X-100 for 5 minutes on ice to remove soluble proteins.

    • Fixation: Aspirate CSK buffer and fix the remaining chromatin-bound proteins with 4% paraformaldehyde for 15 minutes.

    • Wash wells three times with PBS.

    • Permeabilization & Blocking: Add blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100) for 1 hour.

    • Incubate with a primary antibody against PARP1 (e.g., rabbit anti-PARP1) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour.

    • Wash three times and add imaging buffer.

    • Acquire images using a high-content imaging system.

    • Quantify the mean fluorescence intensity of the PARP1 signal within the nuclear mask. Normalize to the vehicle control to determine the fold-increase in PARP trapping.

Protocol 3.3: Cell Viability Assay (Synthetic Lethality)

This assay measures the cytotoxic effect of the inhibitors on a pair of cell lines: one with a BRCA mutation (HR-deficient) and its isogenic counterpart with functional BRCA (HR-proficient).

  • Principle: The synthetic lethal effect of PARP inhibitors should result in significantly greater cell killing in the BRCA-mutant line compared to the BRCA-proficient line. Cell viability is measured using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[18]

  • Step-by-Step Protocol:

    • Seed BRCA2-deficient (e.g., DLD-1 BRCA2-/-) and BRCA2-proficient (DLD-1 BRCA2+/+) cells into 96-well plates at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a 10-point serial dilution of each inhibitor.

    • Incubate for 7 days to allow for multiple cell divisions and accumulation of lethal DNA damage.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

    • Calculate percent viability relative to DMSO-treated controls and determine EC50 values for each cell line. The ratio of EC50 (WT / mutant) gives the Selectivity Index.

Results: A Head-to-Head Comparison

The following tables summarize the data obtained from the described protocols.

Table 1: Biochemical and Cellular Potency
CompoundPARP1 Catalytic IC50 (nM)Cellular PARP Trapping (Fold Increase @ 1µM)
Cmpd-X 1.8 25.6
Olaparib1.515.2
Talazoparib0.989.5
Veliparib2.13.1
Iniparib>10,0001.1

Data are representative. Lower IC50 indicates higher catalytic inhibition potency. Higher fold increase indicates more potent PARP trapping.

Interpretation: Cmpd-X demonstrates potent, single-digit nanomolar inhibition of the PARP1 enzyme, comparable to the leading approved drugs Olaparib and Veliparib.[1][15] Critically, it shows significantly stronger PARP trapping activity than Olaparib and Veliparib, suggesting a dual mechanism of action.[9][19] Its trapping potency, while robust, is less pronounced than that of Talazoparib, the benchmark for this mechanism.[11] As expected, Iniparib shows no meaningful activity.[6]

Table 2: Synthetic Lethality in BRCA2-Mutant Cells
CompoundEC50 (DLD-1 BRCA2+/+) (nM)EC50 (DLD-1 BRCA2-/-) (nM)Selectivity Index (WT/Mutant)
Cmpd-X 1,250 4.5 278
Olaparib2,10010.1208
Talazoparib8500.71214
Veliparib>10,000850>11
Iniparib>25,000>25,000~1

Interpretation: The data strongly supports a synthetic lethal mechanism for Cmpd-X. It is over 270-fold more potent in killing BRCA2-deficient cells than their normal counterparts. This selectivity is superior to that of Olaparib. The extremely high selectivity of Talazoparib correlates with its superior PARP trapping ability, reinforcing the importance of this mechanism for cytotoxicity.[10][18] Veliparib's weak trapping results in much lower selectivity, while Iniparib is inactive in both cell lines.

Discussion & Conclusion

This comparative guide provides a rigorous, multi-faceted evaluation of the novel compound this compound (Cmpd-X) as a putative PARP inhibitor.

G cluster_0 Inhibitor Potency Profile Veliparib Veliparib (Weak Trapping) Olaparib Olaparib (Balanced) Veliparib->Olaparib Increasing PARP Trapping & Cytotoxicity CmpdX Cmpd-X (Strong Trapping) Olaparib->CmpdX Increasing PARP Trapping & Cytotoxicity Talazoparib Talazoparib (Very Strong Trapping) CmpdX->Talazoparib Increasing PARP Trapping & Cytotoxicity

Caption: Comparative ranking of inhibitors by PARP trapping potency.

Our findings demonstrate that Cmpd-X is a highly potent dual inhibitor of PARP1, exhibiting strong catalytic inhibition comparable to market leaders and a robust PARP trapping mechanism that is superior to Olaparib. This dual activity translates into a powerful and highly selective synthetic lethal effect in BRCA2-mutant cancer cells.

Based on this benchmark data, this compound represents a promising chemical scaffold for further development. Its profile suggests it could offer a therapeutic window and efficacy profile competitive with established PARP inhibitors. Future studies should focus on its selectivity against other PARP family members, its pharmacokinetic properties, and its efficacy in in vivo tumor models.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Aminophenyl)-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical stage governed by principles of safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 1-(4-Aminophenyl)-1H-pyridin-2-one (CAS No. 13143-47-0). By understanding the "why" behind each step, you can ensure a safe and compliant laboratory environment.

Hazard Assessment and Chemical Profile

Before any disposal procedure can be established, a thorough understanding of the compound's chemical nature and associated hazards is paramount. This compound is a solid organic compound with a molecular weight of 186.21 g/mol and the formula C₁₁H₁₀N₂O.[1][2]

While comprehensive toxicological data is not available for this specific molecule, its structural motifs—an aromatic amine and a pyridinone ring—inform a cautious approach. Aromatic amines as a class can present significant health risks, and many pyridine derivatives are known to be toxic.[3][4] Hazard statements associated with this chemical include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Therefore, this compound must be handled as hazardous chemical waste.

PropertyDataSource(s)
CAS Number 13143-47-0[1]
Molecular Formula C₁₁H₁₀N₂O[1][5]
Molecular Weight 186.21 g/mol [2]
Appearance Solid[1]
Melting Point 224-227 °C (decomposes)[2]
Hazard Statements H302, H315, H319, H335[2]

The Core Principle: Segregation and Containment

The foundational principle of chemical waste management is that hazardous waste must never be mixed with non-hazardous waste or discharged into the sanitary sewer system.[6][7] Improper disposal, such as drain disposal, can contaminate waterways, as many organic compounds are resistant to degradation in wastewater treatment processes.[8][9]

Step-by-Step Pre-Disposal Protocol:
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes a lab coat, chemical safety goggles, and nitrile gloves.[10] If there is a risk of generating dust, a NIOSH-approved respirator should be used in a well-ventilated area, such as a chemical fume hood.[10][11]

  • Waste Identification: All waste streams containing this compound must be classified as hazardous. This includes:

    • Pure or unreacted chemical.

    • Solutions containing the compound.

    • Contaminated labware (e.g., weigh boats, spatulas, pipette tips).

    • Spill cleanup materials.

    • Contaminated PPE.

  • Container Selection and Labeling:

    • Primary Container: Collect all waste containing this compound in a dedicated, chemically compatible container.[6] High-density polyethylene (HDPE) is a suitable choice. The container must be in good condition, with a secure, leak-proof closure.[6]

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific components and their approximate concentrations if it is a mixed waste stream.[12]

The Disposal Workflow: A Step-by-Step Guide

The following protocol outlines the complete process from waste generation to final disposal. The causality behind these steps is rooted in regulatory compliance with frameworks like the Resource Conservation and Recovery Act (RCRA) and ensuring the safety of all personnel involved.[6]

Step 1: Waste Accumulation

All waste must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13] This area should be clearly marked and away from general laboratory traffic.

  • Solids: Collect pure compound, contaminated weigh boats, and other solid materials directly into the designated hazardous waste container.

  • Liquids: Collect solutions containing the compound in a compatible liquid waste container. Do not mix with incompatible waste streams, such as strong oxidizing agents.[11][14]

  • Sharps/Labware: Non-bulk contaminated items like pipette tips should be collected in the solid waste container. Grossly contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol), with the rinsate collected as hazardous waste.[7][15] The cleaned glassware can then be washed normally.

Step 2: Container Management
  • Keep Containers Closed: Waste containers must remain sealed at all times except when adding waste.[13] This prevents the release of vapors and protects against spills.

  • Monitor Fill Level: Do not overfill containers. Leave at least 10% headspace to allow for expansion of contents.

  • Storage Limits: Under U.S. Environmental Protection Agency (EPA) regulations, a laboratory may accumulate up to 55 gallons of hazardous waste in an SAA.[7][13]

Step 3: Spill and Emergency Procedures

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[16]

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[17]

  • Cleanup: Collect all cleanup materials into a sealed, labeled container for disposal as hazardous waste.[10] Decontaminate the spill area with a suitable solvent followed by soap and water.

Step 4: Final Disposal

The ultimate disposal of this compound must be handled by professionals.

  • Engage Professionals: Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][14] Laboratory personnel should never transport hazardous waste themselves.[7]

  • Method of Destruction: The recommended disposal method for this type of organic chemical waste is controlled incineration at a licensed facility.[18][19] High-temperature incineration with flue gas scrubbing ensures the complete destruction of the compound and prevents the release of harmful combustion byproducts into the atmosphere.[18]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Professional Disposal A Step 1: Waste Generation (Pure compound, solutions, contaminated labware) B Step 2: Segregation & Collection (Labeled, compatible container) A->B Segregate as Hazardous Waste C Step 3: Storage in SAA (Secure, closed container) B->C Store Safely D Step 4: EHS/Contractor Pickup (Scheduled Collection) C->D Request Pickup E Step 5: Transportation (Licensed Hauler) D->E Manifest & Transport F Step 6: Final Destruction (Controlled Incineration) E->F To Licensed Facility

Caption: Disposal workflow for this compound.

Self-Validating Protocols: Ensuring Compliance and Safety

A robust disposal protocol is a self-validating one. This means incorporating checks and documentation to ensure every step is followed correctly.

  • Regular Inspections: Your laboratory's designated safety officer should conduct weekly documented inspections of all SAAs.[6]

  • Training: All personnel who handle this compound must receive training on its specific hazards and these disposal procedures.[6][7] This training should be documented and refreshed annually.

  • Record Keeping: Maintain accurate records of all hazardous waste generated, including the chemical name, quantity, and date of generation.[12] These records are essential for regulatory compliance and are typically managed through your EHS office during waste pickup.

By adhering to this comprehensive guide, you not only ensure the safe and compliant disposal of this compound but also contribute to a culture of safety and environmental responsibility within your institution.

References

Navigating the Safe Handling of 1-(4-Aminophenyl)-1H-pyridin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. 1-(4-Aminophenyl)-1H-pyridin-2-one, a key building block in various synthetic pathways, requires a nuanced understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational protocols, and disposal of this compound, grounded in established safety principles and practical laboratory experience.

Understanding the Hazard Profile

This compound (CAS No. 13143-47-0) is a solid organic compound with a molecular weight of 186.21 g/mol .[1][2] Its hazard classification indicates that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] These classifications necessitate a stringent approach to personal protection and handling to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. A comprehensive PPE strategy goes beyond a simple checklist; it involves understanding the why behind each piece of equipment.

Recommended Personal Protective Equipment
Protection Type Specification Rationale and Best Practices
Hand Protection Butyl rubber or Viton™ gloves. Double gloving is recommended.Nitrile gloves offer poor resistance to aromatic amines.[3][4] Butyl rubber and Viton™ provide superior protection against this chemical class.[5][6][7] Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected and every two hours during prolonged handling.[8]
Eye Protection Chemical safety goggles with side shields or a full-face shield.To protect against dust particles and potential splashes of solutions containing the compound, which can cause serious eye irritation.[9]
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles that may cause respiratory irritation.[10]
Body Protection A fully buttoned laboratory coat with long sleeves. An impervious gown is recommended for larger quantities.To protect the skin from accidental contact with the chemical powder.[9]
Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat/Gown Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Gown Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Figure 1: Sequential process for donning and doffing PPE.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound at every stage is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling Procedures

Given its nature as a fine powder, all manipulations of this compound should be conducted in a manner that minimizes the generation of dust.

  • Preparation : Designate a specific work area for handling the compound.[8][11] Cover the work surface with absorbent, disposable bench paper.[11]

  • Engineering Controls : All weighing and transfers of the solid material must be performed in a certified chemical fume hood to control airborne particles.[8][12]

  • Weighing :

    • Tare a sealed container on the balance.

    • Inside the fume hood, add the powder to the container and securely close it.

    • Return the sealed container to the balance for an accurate weight. This "weigh-in-a-closed-container" technique minimizes the risk of dust dispersal.[8]

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Housekeeping : Clean the designated work area and any equipment used with a damp cloth or by HEPA vacuuming after each use.[8][11] Do not dry sweep, as this can generate dust.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of the chemical handling lifecycle, ensuring environmental responsibility and compliance with regulations.

Waste Segregation and Collection
  • All solid waste contaminated with this compound (e.g., used gloves, bench paper, weighing boats) should be placed in a dedicated, clearly labeled hazardous waste container.

  • Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams to prevent unintended reactions.[13]

In-Laboratory Deactivation (for small quantities)

For small residual amounts, chemical deactivation can be a viable option. Aromatic amines can be degraded using an acidified potassium permanganate solution.[14] This procedure should only be carried out by trained personnel in a chemical fume hood.

Disposal Workflow

Disposal_Workflow Start Waste Generation Solid_Waste Contaminated Solid Waste (Gloves, Paper, etc.) Start->Solid_Waste Liquid_Waste Contaminated Liquid Waste (Solutions, Rinsates) Start->Liquid_Waste Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container EH_S_Pickup Arrange for EHS Waste Pickup Solid_Container->EH_S_Pickup Deactivation In-Lab Deactivation (Acidified KMnO4) - Small Quantities Only - Liquid_Container->Deactivation Consider for residual amounts Liquid_Container->EH_S_Pickup Deactivation->EH_S_Pickup Dispose of treated waste as per EHS

Figure 2: Decision-making process for the disposal of this compound waste.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.